Product packaging for Skatole(Cat. No.:CAS No. 83-34-1)

Skatole

Numéro de catalogue: B030407
Numéro CAS: 83-34-1
Poids moléculaire: 131.17 g/mol
Clé InChI: ZFRKQXVRDFCRJG-UHFFFAOYSA-N
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Description

3-Methylindole, also known as Skatole, is a versatile organic compound of significant interest in multiple research fields. In olfaction and fragrance research, it serves as a critical reference standard due to its unique dual odor characteristics; at low concentrations, it presents a floral, jasmine-like scent, while at higher concentrations, it is a defining component of fecal odor. This property makes it invaluable for studies in perfumery, sensory science, and environmental odor control. In microbiological research, 3-Methylindole is a major metabolite of L-tryptophan degradation by intestinal microbiota, and it is extensively studied for its role in gut health, its impacts on the microbiome composition, and its potential as a biomarker for certain digestive conditions. Furthermore, in agricultural and toxicological sciences, it is a well-characterized pneumotoxin, with research focusing on its mechanism of action in inducing lung injury in ruminants, which serves as a model for understanding pulmonary pathophysiology. Its mechanism often involves cytochrome P450-mediated bioactivation in club cells, leading to the generation of reactive intermediates that cause cellular damage. This product is presented as a high-purity standard to ensure reproducible and reliable results in these and other advanced investigative applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B030407 Skatole CAS No. 83-34-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methyl-1H-indole
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InChI

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3
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InChI Key

ZFRKQXVRDFCRJG-UHFFFAOYSA-N
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Canonical SMILES

CC1=CNC2=CC=CC=C12
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Molecular Formula

C9H9N
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DSSTOX Substance ID

DTXSID8021775
Record name 3-Methylindole
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Molecular Weight

131.17 g/mol
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Physical Description

White to brownish solid with a fecal odor; [Merck Index] Odor becomes pleasant and sweet at very low concentrations; [HSDB] White crystalline flakes with a stench; [MSDSonline], Solid, White scales or powder; Mothball, putrid, decayed, faecal odour, jasmine-like or fruity upon dilution
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Boiling Point

265-266 °C @ 755 MM HG, 265.00 to 266.00 °C. @ 755.00 mm Hg
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Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4), SOL IN HOT WATER, ALC, BENZENE, CHLOROFORM, ETHER, SOL IN ACETONE, WATER, ETHANOL, ETHER, 0.498 mg/mL, Soluble in boiling water, Soluble (in ethanol)
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Vapor Pressure

0.0055 [mmHg], 0.0055 mm Hg
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Color/Form

LEAVES FROM PETROLEUM ETHER; WHITE-BROWN SCALES, White crystalline substance, browning upon aging.

CAS No.

83-34-1
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Melting Point

95 °C, 97.5 °C
Record name 3-METHYLINDOLE
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Record name 3-Methylindole
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Foundational & Exploratory

The Discovery and Historical Context of Skatole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Skatole, or 3-methylindole, is a bicyclic aromatic compound renowned for its paradoxical olfactory properties and significant, though often detrimental, biological activities. First identified in 1877 as a principal contributor to the odor of feces, its study has since spanned toxicology, pharmacology, and sensory science. In high concentrations, it is a potent toxicant, particularly to pulmonary tissue, while at extreme dilutions, it imparts pleasant floral notes, securing its use in the fragrance industry. This technical guide provides an in-depth review of the discovery and historical context of this compound, presents its physicochemical and toxicological properties in structured tables, details key historical and modern experimental protocols, and visualizes its critical biochemical pathways, including its biosynthesis from tryptophan, its mechanism of toxicity, and its interaction with the Aryl Hydrocarbon Receptor (AhR).

Discovery and Historical Context

The discovery of this compound is credited to the German physician and bacteriologist Ludwig Brieger (1849–1919), a contemporary of Robert Koch. In 1877, while investigating the chemical constituents of human excrement, Brieger isolated a novel substance related to indole.[1][2] He named it "this compound," deriving the term from the Greek root skatos, meaning "dung."[1]

In his foundational paper, "Ueber die flüchtigen Bestandtheile der menschlichen Excremente" (On the volatile components of human excrement), Brieger described his process of examining the volatile compounds from an acidic solution of feces.[1][2] His work distinguished this compound from other aromatic substances present, such as indole and phenol, as well as various volatile fatty acids.[1]

Shortly after its discovery, the definitive chemical synthesis of this compound was achieved via the Fischer indole synthesis , a method discovered in 1883 by Emil Fischer. This reaction, which produces indoles from the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, remains a cornerstone of heterocyclic chemistry. Historically, this compound was also obtained by fusing egg albumin with potassium hydroxide (KOH), highlighting its origin as a breakdown product of the amino acid tryptophan.

Physicochemical and Toxicological Data

The quantitative properties of this compound are summarized below for clear reference. The compound's dual nature is evident in its extremely low odor detection threshold, which allows it to be perceived as floral at concentrations where it poses no toxic risk.

Table 1: Physicochemical Properties of this compound (3-Methylindole)
PropertyValueReference(s)
IUPAC Name 3-Methyl-1H-indole[1]
CAS Number 83-34-1[1]
Molecular Formula C₉H₉N[1]
Molecular Weight 131.18 g/mol [1]
Appearance White to brownish crystalline solid[1]
Melting Point 93–95 °C[1]
Boiling Point 265 °C[1]
Solubility Insoluble in water; Soluble in ethanol, ether, and other organic solvents.[1]
Table 2: Toxicological and Sensory Data for this compound
ParameterValueSpecies/SystemReference(s)
Acute Oral Toxicity (LD₅₀) 3450 mg/kgRat
Odor Detection Threshold 0.327 ng/L (60 pptV)Air (Human Panel)[3]
Olfactory Profile Fecal at high concentrations; Floral (e.g., jasmine, orange blossom) at low concentrations.Human[1]

Key Experimental Protocols

Historical Isolation Method (Brieger, 1877 - Reconstructed)

While a precise, step-by-step protocol from the original publication is not available, the general methodology employed by Ludwig Brieger can be reconstructed from his 1877 paper. The objective was to isolate and identify the volatile chemical constituents responsible for the characteristic odor of feces.

  • Sample Preparation: A sample of human excrement was collected.

  • Acidification: The sample was treated with an acid to protonate basic compounds and prepare for distillation.

  • Distillation: The acidified mixture was subjected to distillation to separate the volatile components from the non-volatile matrix.

  • Fractionation and Separation: The collected distillate, containing a mixture of volatile fatty acids and aromatic compounds, would have been subjected to further chemical separation techniques of the era, such as fractional distillation and solvent extraction.

  • Crystallization and Identification: Through these purification steps, Brieger was able to isolate a crystalline substance which he identified as a new indole-related compound and subsequently named "this compound."

Chemical Synthesis: Fischer Indole Synthesis of this compound

This protocol describes a standard laboratory procedure for synthesizing this compound from phenylhydrazine and propanal. The reaction proceeds in two main stages: the formation of a phenylhydrazone, followed by acid-catalyzed cyclization.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine in ethanol.

    • Slowly add an equimolar amount of propanal to the solution while stirring. An exothermic reaction may occur.

    • The phenylhydrazone of propanal often precipitates from the solution upon formation or cooling. The formation can be gently heated to ensure completion.

    • Isolate the crude hydrazone product by filtration.

  • Indolization (Cyclization):

    • The isolated propanal phenylhydrazone is mixed with a catalyst. Anhydrous zinc chloride (ZnCl₂) is a traditional and effective Lewis acid catalyst for this step. Polyphosphoric acid can also be used.

    • The mixture is heated to a high temperature (typically 180-200°C). The reaction evolves ammonia gas, indicating the progress of the cyclization.

    • After the reaction is complete (cessation of ammonia evolution), the mixture is cooled.

    • The reaction mass is treated with a basic solution (e.g., NaOH) to neutralize the acid catalyst and then extracted with an organic solvent like diethyl ether or dichloromethane.

    • The organic extract is washed, dried, and the solvent is removed under reduced pressure.

    • The crude this compound is then purified, typically by recrystallization from a suitable solvent (e.g., petroleum ether) or by sublimation, to yield white to brownish crystals.

Modern Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantification of this compound in a biological matrix (e.g., adipose tissue, plasma, or feces), a common requirement for studies on boar taint or gut microbiome metabolism.

  • Sample Homogenization: A known mass of the biological sample is homogenized in a suitable buffer or solvent.

  • Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., d₃-skatole) is added to the homogenate to correct for extraction losses and matrix effects.

  • Extraction: this compound is extracted from the matrix using an organic solvent (e.g., chloroform, hexane, or via solid-phase extraction). The mixture is vortexed and centrifuged to separate the organic layer.

  • Derivatization (Optional): Depending on the sensitivity required and the GC column used, the extract may be derivatized to improve chromatographic properties, though it is often not necessary for this compound.

  • GC-MS Analysis:

    • An aliquot of the final organic extract is injected into a gas chromatograph.

    • GC Column: A capillary column with a suitable stationary phase (e.g., BP20 or similar mid-polarity phase) is used.

    • Temperature Program: An oven temperature gradient is applied to separate this compound from other volatile compounds.

    • Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both native this compound (e.g., m/z 130, 131) and the internal standard are monitored.

  • Quantification: The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Signaling and Metabolic Pathways

The biological effects of this compound are intrinsically linked to its metabolic origin and subsequent biotransformation. The following diagrams, rendered in DOT language, illustrate three key pathways.

Anaerobic Biosynthesis from Tryptophan

This compound is a terminal metabolite of tryptophan degradation by anaerobic bacteria, primarily within the mammalian hindgut. This multi-step enzymatic pathway is a major source of endogenous this compound.

G cluster_pathway Anaerobic Biosynthesis of this compound cluster_source Source tryptophan L-Tryptophan ipa Indole-3-pyruvic Acid tryptophan->ipa Deamination iaa Indole-3-acetic Acid (IAA) ipa->iaa Oxidative Decarboxylation This compound This compound (3-Methylindole) iaa->this compound Reductive Decarboxylation bacteria Gut Microbiota (e.g., Clostridium)

Caption: Anaerobic conversion of L-tryptophan to this compound by gut microbiota.

Pathway of this compound-Induced Pulmonary Toxicity

The pneumotoxicity of this compound is not caused by the parent compound itself but by a reactive electrophilic intermediate produced by cytochrome P450 enzymes in the lungs. This intermediate covalently binds to cellular macromolecules, leading to cytotoxicity.

G cluster_toxicity Metabolic Activation and Pulmonary Toxicity This compound This compound (3-Methylindole) cyp450 Cytochrome P450 (e.g., CYP2F1) in Lung Club Cells This compound->cyp450 intermediate 3-Methyleneindolenine (Reactive Electrophile) cyp450->intermediate Dehydrogenation adducts Protein Adducts intermediate->adducts Covalent Binding damage Cellular Damage & Pulmonary Edema adducts->damage

Caption: Bioactivation of this compound to a toxic intermediate in lung tissue.

Aryl Hydrocarbon Receptor (AhR) Signaling

This compound acts as a partial agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction induces the expression of several xenobiotic-metabolizing enzymes, demonstrating this compound's ability to modulate hepatic and extrahepatic gene expression.

G cluster_cell Cellular Response to this compound via AhR cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ahr_complex AhR-Hsp90-XAP2 (Inactive Complex) This compound->ahr_complex Binds ahr_active Activated AhR-Skatole Complex ahr_complex->ahr_active Conformational Change ahr_dimer AhR-ARNT Heterodimer ahr_active->ahr_dimer Translocation to Nucleus arnt ARNT arnt->ahr_dimer xre Xenobiotic Response Element (XRE) in DNA ahr_dimer->xre Binds gene_exp Increased Transcription of CYP1A1, CYP1A2, CYP1B1 xre->gene_exp Initiates

Caption: this compound-mediated activation of the AhR signaling pathway.

References

The Dual Identity of Skatole: From Floral Fragrance to Faunal Fetor

Author: BenchChem Technical Support Team. Date: November 2025

Skatole, or 3-methylindole, is a bicyclic aromatic organic compound that plays a fascinatingly dichotomous role in the natural world. While it is notoriously recognized as a primary contributor to the malodor of feces, at low concentrations, it imparts a pleasant floral scent and is a natural component of various flowers and essential oils.[1][2] This in-depth technical guide explores the natural occurrence of this compound in both plant and animal kingdoms, detailing its biosynthesis, quantification, and the methodologies employed in its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry and physiological effects of this versatile molecule.

Natural Occurrence of this compound in Animals

In the animal kingdom, this compound is predominantly a product of microbial metabolism in the gastrointestinal tract.[1] It is formed from the degradation of the amino acid L-tryptophan by a variety of gut bacteria.[3] Its concentration can vary significantly between species and is influenced by diet, gut microbiome composition, and the host's metabolic rate.[1][3]

Quantitative Data in Animal Tissues and Excreta

The following table summarizes the reported concentrations of this compound in various animal sources. These values highlight the significant variability in this compound levels across different species and sample types.

SpeciesSample TypeConcentration RangeReference(s)
HumanFeces10.0–15.9 mg/kg[1]
PigFeces9.9–26.6 mg/kg[1]
PigColon> 30 µg/g[4]
PigAdipose Tissue (Boars)Median: 39 ng/g (Range: 6-1269 ng/g)[5]
Ruminants (Goat, Sheep, Cattle)Feces0.5–5.1 mg/kg[1]
BovineRuminal Fluid~36 µg/mL (after L-Trp supplementation)[4]

Table 1: Quantitative Occurrence of this compound in Various Animal Sources.

Biosynthesis of this compound in the Animal Gut

The formation of this compound in the gut is a multi-step process initiated by the microbial breakdown of L-tryptophan. The primary pathway involves the conversion of tryptophan to indole-3-acetic acid (IAA), which is then decarboxylated to form this compound.[4] Several bacterial genera, including Lactobacillus, Clostridium, and Bacteroides, have been identified as key players in this conversion.[4]

The following diagram illustrates the microbial biosynthetic pathway of this compound from L-tryptophan.

skatole_biosynthesis cluster_bacteria Microbial Action in Gut tryptophan L-Tryptophan ipa Indole-3-pyruvic acid tryptophan->ipa Tryptophanase iaa Indole-3-acetic acid ipa->iaa Decarboxylase & Dehydrogenase This compound This compound (3-Methylindole) iaa->this compound Decarboxylase l_bac Lactobacillus spp. c_bac Clostridium spp. b_bac Bacteroides spp.

Figure 1: Microbial biosynthesis of this compound from L-tryptophan in the animal gut.

Natural Occurrence of this compound in Plants

In contrast to its microbial origin in animals, this compound is synthesized in plants via the shikimate pathway.[6] It is found in low concentrations in the essential oils of several flowering plants, where it contributes to their characteristic fragrance.[1][2]

Quantitative and Semi-Quantitative Data in Plant Sources

Precise quantitative data for this compound in most plant species is scarce in publicly available literature. However, its presence has been confirmed in several plants, and semi-quantitative data is available for some.

Plant SpeciesPartConcentration/Relative AbundanceReference(s)
Ziziphus mauritiana (Jujube)Flowers2.4% relative area in headspace SPME-GC-MS[3]
Jasminum spp. (Jasmine)FlowersPresent, low concentrations[1][6]
Citrus aurantium (Orange Blossom)FlowersPresent, low concentrations[1][7]

Table 2: Occurrence of this compound in Various Plant Sources.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological matrices is crucial for research in animal production, environmental science, and physiology. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors are the most common analytical techniques employed.

Sample Preparation and Extraction

A general workflow for the analysis of this compound in a biological sample is outlined below.

experimental_workflow sample Biological Sample (e.g., Feces, Adipose Tissue, Plasma) homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., Methanol, Hexane-Isopropanol) homogenization->extraction purification Purification/Cleanup (e.g., Solid Phase Extraction) extraction->purification analysis Instrumental Analysis (HPLC-FLD or GC-MS) purification->analysis quantification Data Analysis and Quantification analysis->quantification

Figure 2: General experimental workflow for this compound quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the determination of this compound in feces and animal tissues.

  • Sample Preparation: Fecal samples (0.5 g) are extracted with methanol (2 ml). The extract is then purified using a solid-phase extraction (SPE) cartridge, such as Amberlite XAD-8.[8] For adipose tissue, a common procedure involves extraction with a hexane-isopropanol mixture.[9]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 or aminopropylsilica columns are typically used.[8][9]

    • Mobile Phase: A gradient or isocratic elution with a mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) is employed.

    • Detection: Fluorescence detection is highly selective and sensitive for this compound. The typical excitation wavelength is around 280 nm, and the emission wavelength is around 350-360 nm.[9]

  • Quantification: External or internal standards are used for calibration and quantification. 2-methylindole is a commonly used internal standard.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of this compound, particularly in complex matrices like pork fat, where it is a key determinant of "boar taint."

  • Sample Preparation: For adipose tissue, the fat is typically rendered by melting and centrifugation. An internal standard (e.g., a deuterated analog of this compound) is added, followed by purification steps which may include size-exclusion chromatography (SEC). For intestinal contents or feces, a simple homogenization and extraction with a solvent like chloroform can be used.

  • Chromatographic Conditions:

    • Column: A fused-silica capillary column with a polar stationary phase is often used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Detection: Mass spectrometry is used for detection, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard, is the gold standard for accurate quantification.

Conclusion

This compound is a molecule of significant interest due to its dual nature, acting as both a foul-smelling compound in animal waste and a pleasant fragrance in plants. Its production in animals is intricately linked to the gut microbiome and diet, with implications for animal agriculture and environmental science. In plants, it serves as a volatile organic compound contributing to floral scent. The analytical methodologies for its quantification are well-established, providing the tools necessary for further research into its physiological roles and potential applications. This guide provides a foundational understanding of the natural occurrence of this compound, intended to support the endeavors of researchers and professionals in related scientific fields.

References

The Enzymatic Labyrinth: An In-depth Technical Guide to Skatole Biosynthesis from Tryptophan Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skatole, or 3-methylindole, is a malodorous heterocyclic compound produced from the microbial degradation of the essential amino acid L-tryptophan in the mammalian gastrointestinal tract. Beyond its notorious contribution to fecal odor and "boar taint" in pork, this compound has been implicated in various physiological and pathological processes, including pulmonary toxicity and potential carcinogenicity. Understanding the biosynthetic pathways leading to this compound formation is paramount for developing strategies to mitigate its negative impacts in agriculture and potentially modulate its roles in human health. This technical guide provides a comprehensive overview of the core anaerobic and aerobic pathways of this compound biosynthesis, presenting key enzymes, intermediates, and quantitative data. Detailed experimental protocols for the study of this pathway and illustrative diagrams of the biochemical routes and experimental workflows are also provided to facilitate further research in this field.

Core Biosynthetic Pathways of this compound

The microbial conversion of L-tryptophan to this compound proceeds through two distinct pathways: a well-characterized anaerobic route involving multiple enzymatic steps and a more recently discovered aerobic pathway catalyzed by a single enzyme.

The Anaerobic Pathway: A Stepwise Degradation

The predominant route for this compound biosynthesis in the anoxic environment of the gut is a four-step enzymatic cascade.[1][2] This pathway involves the initial conversion of L-tryptophan to indole-3-acetic acid (IAA), which is subsequently decarboxylated to yield this compound.

The key steps are:

  • Deamination: L-tryptophan is first deaminated to form indole-3-pyruvic acid (IPA).

  • Decarboxylation to Indole-3-acetaldehyde: IPA is then decarboxylated to produce indole-3-acetaldehyde.

  • Oxidation to Indole-3-acetic acid (IAA): Indole-3-acetaldehyde is oxidized to form the crucial intermediate, IAA.[3]

  • Decarboxylation to this compound: The final and chemically challenging step is the decarboxylation of IAA to this compound, catalyzed by the enzyme indoleacetate decarboxylase.[1][4]

Several anaerobic bacteria have been identified as capable of producing this compound, including species from the genera Clostridium (e.g., C. drakei, C. scatologenes) and Olsenella (e.g., O. scatoligenes).[3][4][5]

The Aerobic Pathway: A Single-Enzyme Solution

A novel, oxygen-dependent pathway for this compound biosynthesis has been identified in the cyanobacterium Nostoc punctiforme.[1][6] This pathway is remarkable for its efficiency, utilizing a single enzyme, This compound synthase (SktA) , to convert tryptophan to this compound.[2] SktA is a non-heme diiron enzyme that catalyzes the direct conversion of 5-bromo-L-tryptophan to 5-bromothis compound, and it is also active towards L-tryptophan.[1][7] This discovery highlights a convergent evolutionary strategy for this compound formation in nature.[2]

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to the enzymatic conversion of tryptophan and its intermediates to this compound.

SubstrateMicroorganism/EnzymeProductConcentration/YieldConditionsReference
L-TryptophanClostridium drakeiThis compound0.1 to 0.5 mMRGM medium, 48 h[4]
L-TryptophanPig fecal slurriesThis compound>80% conversionpH 5.0[8]
L-TryptophanPig fecal slurriesIndole85% conversionpH 8.0[8]
Indole-3-acetateOlsenella uli Indoleacetate DecarboxylaseThis compound-Anaerobic, in vitro[9]
5-bromo-L-tryptophanNostoc punctiforme SktA5-bromothis compoundComplete consumption of substrateIn vitro assay with Fe(II) and ascorbate[2]

Table 1: this compound Production from Tryptophan and Intermediates

EnzymeSubstrateKmVmaxkcatkcat/KmSource OrganismReference
Indoleacetate DecarboxylaseIndole-3-acetate1.4 ± 0.3 mM1.8 ± 0.1 µM/min0.9 ± 0.05 s⁻¹640 M⁻¹s⁻¹Olsenella uli[9]

Table 2: Kinetic Parameters of Indoleacetate Decarboxylase

Experimental Protocols

Quantification of this compound and Tryptophan Metabolites by HPLC-MS/MS

This protocol provides a general framework for the analysis of this compound and other tryptophan metabolites in biological samples.

3.1.1. Sample Preparation (Feces) [10]

  • Homogenize 0.5 g of fecal sample with 2 ml of methanol.

  • Centrifuge the mixture to pellet solid debris.

  • Purify the supernatant using a solid-phase extraction (SPE) column (e.g., Amberlite XAD-8).

  • Elute the analytes from the SPE column with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS/MS analysis.

3.1.2. HPLC and Mass Spectrometry Analysis [11]

  • HPLC Column: A C18 reversed-phase column (e.g., Atlantis T3 C18) is commonly used for separation.

  • Mobile Phase: A binary gradient system is typically employed, consisting of an aqueous solvent with a modifier (e.g., 5 mmol/l ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Gradient Elution: The gradient is programmed to achieve optimal separation of tryptophan and its metabolites.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification, often in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is utilized for high selectivity and sensitivity.

Indoleacetate Decarboxylase Activity Assay[9]

This assay measures the activity of indoleacetate decarboxylase by quantifying the production of this compound.

  • Perform all reactions under strict anaerobic conditions.

  • Prepare a reaction mixture containing the purified enzyme, the substrate indole-3-acetate (I3A), and any necessary cofactors in an appropriate buffer.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at a controlled temperature.

  • Quench the reaction at various time points by adding a stop solution (e.g., an organic solvent).

  • Extract the product (this compound) from the reaction mixture.

  • Analyze the extracted sample by HPLC or GC-MS to quantify the amount of this compound produced.

  • Calculate the enzyme activity based on the rate of product formation.

This compound Synthase (SktA) Activity Assay[2]

This assay is designed to measure the activity of the aerobic enzyme SktA.

  • Prepare a reaction mixture containing the purified SktA enzyme, the substrate (e.g., 5-bromo-L-tryptophan or L-tryptophan), Fe(II), and ascorbate in a suitable buffer.

  • Incubate the reaction mixture at a controlled temperature with shaking to ensure aeration.

  • Monitor the consumption of the substrate and the formation of the product (5-bromothis compound or this compound) over time using LC-MS.

  • The activity of the enzyme can be determined by the rate of substrate conversion to product.

Visualization of Pathways and Workflows

Biosynthetic Pathways

Skatole_Biosynthesis cluster_anaerobic Anaerobic Pathway cluster_aerobic Aerobic Pathway Trp_an L-Tryptophan IPA Indole-3-pyruvic Acid Trp_an->IPA Deamination IAAld Indole-3-acetaldehyde IPA->IAAld Decarboxylation IAA Indole-3-acetic Acid IAAld->IAA Oxidation Skatole_an This compound IAA->Skatole_an Indoleacetate Decarboxylase Trp_ae L-Tryptophan Skatole_ae This compound Trp_ae->Skatole_ae This compound Synthase (SktA)

Figure 1: Overview of the anaerobic and aerobic pathways of this compound biosynthesis from L-tryptophan.

Experimental Workflow for this compound Quantification

Skatole_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Feces, Culture) Homogenization Homogenization (with Methanol) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Supernatant Elution Elution SPE->Elution Reconstitution Dry & Reconstitute Elution->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification (Standard Curve) MSMS->Quantification Results Results (this compound Concentration) Quantification->Results

Figure 2: A generalized experimental workflow for the quantification of this compound in biological samples.

Conclusion

The biosynthesis of this compound from tryptophan is a significant microbial process with implications for animal husbandry and human health. The elucidation of both the multi-step anaerobic pathway, prevalent in the gut microbiome, and the direct aerobic pathway highlights the diverse enzymatic strategies employed by microorganisms. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the regulation of these pathways and develop targeted interventions. Future research should focus on the detailed characterization of all enzymes involved, the regulatory mechanisms governing this compound production in complex microbial communities, and the physiological consequences of modulating this metabolic pathway.

References

Skatole (3-Methylindole): A Multifaceted Microbial Signaling Molecule in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Skatole (3-methylindole), a volatile aromatic compound derived from the bacterial degradation of tryptophan, has long been recognized for its characteristic fecal odor. However, emerging research has unveiled its critical role as a signaling molecule, mediating complex interactions within microbial communities (intra- and interspecies) and between microbes and their hosts (interkingdom). This technical guide provides a comprehensive overview of the biosynthesis of this compound, its function as a microbial signal affecting key bacterial processes such as biofilm formation, and its interaction with host cell receptors to modulate physiological responses. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a thorough resource for researchers and professionals in microbiology, pharmacology, and drug development.

Microbial Biosynthesis of this compound

This compound is primarily produced in anaerobic environments, such as the gastrointestinal tracts of mammals, through the multi-step microbial degradation of the amino acid L-tryptophan.[1] While many gut bacteria can metabolize tryptophan to indole or indole-3-acetic acid (IAA), only specialized bacteria, predominantly from the Clostridium and Bacteroides genera, are known to convert IAA to this compound.[1][2]

The principal pathway involves the initial conversion of tryptophan to indole-3-pyruvic acid, which is then transformed into indole-3-acetic acid (IAA).[3][4] The final and rate-limiting step is the decarboxylation of IAA to produce this compound.[1][3] Key bacterial species implicated in this process include Clostridium drakei, Clostridium scatologenes, and Olsenella scatoligenes.[3][5][6] Some Lactobacillus species have also been shown to produce this compound from IAA.[7]

G cluster_0 Key Bacteria trp L-Tryptophan ipa Indole-3-pyruvic acid trp->ipa Tryptophanase / Aminotransferase iaa Indole-3-acetic acid (IAA) ipa->iaa Decarboxylase & Dehydrogenase ska This compound (3-Methylindole) iaa->ska IAA Decarboxylase Clostridium spp. Clostridium spp. Lactobacillus spp. Lactobacillus spp. Olsenella scatoligenes Olsenella scatoligenes

Caption: Microbial biosynthesis pathway of this compound from L-tryptophan.

This compound as a Microbial Signaling Molecule

This compound functions as a signal that can influence the behavior and physiology of other microorganisms. Its effects are concentration-dependent, ranging from signaling to bacteriostatic action.

Inhibition of Biofilm Formation

One of the most well-documented signaling roles of this compound is its ability to inhibit biofilm formation. In a notable study, this compound at a concentration of 100 μg/ml was found to significantly reduce biofilm formation by the pathogen Enterohemorrhagic Escherichia coli (EHEC) O157:H7 by 52% without affecting the growth of planktonic cells.[8][9] The proposed mechanism involves this compound-induced suppression of catalase activity.[8] This leads to an accumulation of endogenous reactive oxygen species (ROS), causing oxidative stress that damages cell surfaces and ultimately impairs the bacteria's ability to form biofilms.[8][9]

G This compound This compound Signal ehec EHEC O157:H7 Cell This compound->ehec Enters/Interacts with Cell catalase Catalase Expression ehec->catalase Suppresses ros Increased Endogenous Oxidative Stress (ROS) catalase->ros Normally reduces damage Cell Surface Damage ros->damage biofilm Reduced Biofilm Formation damage->biofilm

Caption: Proposed mechanism of this compound-mediated biofilm inhibition in EHEC.
Bacteriostatic and Toxic Effects

At higher concentrations, this compound exhibits broad bacteriostatic effects, inhibiting the growth of various microorganisms, including Gram-negative bacteria like Salmonella, Shigella, and Escherichia.[3][7] This toxicity is a critical factor in shaping microbial community structures in environments where tryptophan fermentation is prevalent. The toxic effects are partly attributed to this compound's ability to increase endogenous oxidative stress and damage bacterial cell membranes.[3]

MicroorganismThis compound ConcentrationObserved EffectReference
E. coli O157:H7100 µg/ml52% reduction in biofilm formation[8][9][10]
Salmonella, Shigella, Escherichia16–33 mg/LGrowth inhibition[3]
Pseudomonas aeruginosa>524 mg/LGrowth inhibition[3]
Pseudomonas putida LPC24458 mg/LSignificant decrease in degradation rate[3]
Lactobacillus brevis 1.121 µg/ml65.35% degradation after 120 hours[3]
Cupriavidus sp. KK10100 mg/LComplete degradation within 24 hours[3]

This compound in Interkingdom Signaling: The Host-Microbe Interface

Beyond its role in microbial communities, this compound acts as an interkingdom signaling molecule by interacting directly with host cells. This communication is primarily mediated through the host's Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor involved in sensing environmental stimuli.[11][12][13]

Upon entering host intestinal epithelial cells (IECs), this compound binds to and activates AhR.[11][12] This activation can trigger several downstream pathways:

  • Modulation of Gene Expression: AhR activation by this compound induces the expression of cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP1B1, which are involved in xenobiotic metabolism.[12]

  • Regulation of Cell Fate: The this compound-AhR interaction can influence IEC life and death. Studies show that while AhR activation by this compound can partially suppress this compound-induced cell death, this compound also activates the p38 MAPK pathway independently of AhR, which can promote cell death.[11][14]

  • Inflammatory Response: this compound can induce the expression of pro-inflammatory cytokines like IL-6 and TNF-α in IECs through the activation of NF-κB.[15][16] Interestingly, the AhR pathway appears to partially suppress this NF-κB-driven inflammation, suggesting a complex regulatory balance.[16]

This dual signaling capacity—activating both pro-inflammatory (NF-κB) and potentially regulatory (AhR) pathways—positions this compound as a critical microbial metabolite in intestinal homeostasis and diseases like Inflammatory Bowel Disease (IBD).[11]

G cluster_0 Intestinal Epithelial Cell (IEC) This compound This compound ahr Aryl Hydrocarbon Receptor (AhR) This compound->ahr Binds & Activates p38 p38 MAPK This compound->p38 Activates (AhR-independent) nfkb NF-κB This compound->nfkb Activates ahr->nfkb Partially Suppresses cyp CYP1A1/1B1 Expression ahr->cyp Induces celldeath IEC Apoptosis/Death ahr->celldeath Partially Suppresses p38->celldeath Promotes inflammation IL-6, TNF-α Expression nfkb->inflammation Induces

Caption: this compound signaling pathways in host intestinal epithelial cells.

Key Experimental Protocols

Protocol for Quantification of this compound

This protocol is adapted from methodologies using High-Performance Liquid Chromatography (HPLC) for the determination of this compound in bacterial cultures or fecal samples.[17]

  • Sample Preparation:

    • Centrifuge 1 mL of bacterial culture or fecal slurry at 12,000 x g for 20 minutes to pellet cells and debris.[17]

    • Collect the supernatant for analysis. For solid samples, perform an ethyl acetate extraction.[18]

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Create a series of standard solutions with known concentrations (e.g., 0.5, 1, 2.5, 5, 10, 50, 100 µg/mL).[17]

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of water, acetonitrile, and methanol (e.g., 52:40:8 ratio).[17]

    • Column: Use a C18 reverse-phase column.

    • Detection: Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 352 nm.[17]

    • Injection: Inject 20 µL of the prepared sample and standards.

    • Quantification: Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol for Biofilm Formation Assay

This method, based on crystal violet staining, is widely used to quantify the effect of compounds on bacterial biofilm formation in microtiter plates.[8][9]

  • Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., E. coli O157:H7) overnight in a suitable liquid medium (e.g., LB broth).

  • Inoculation: Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.

  • Treatment: In a 96-well polystyrene plate, add 100 µL of the diluted culture to each well. Add the desired concentrations of this compound (e.g., 100 µg/ml) and a vehicle control (e.g., DMSO) to respective wells.[8]

  • Incubation: Incubate the plate under quiescent (static) conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).

  • Washing: Carefully discard the medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Final Wash and Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless. Air dry the plate. Add 125 µL of 30% (v/v) acetic acid or absolute ethanol to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye at 570-595 nm using a microplate reader. A lower absorbance in the this compound-treated wells compared to the control indicates biofilm inhibition.

G start Start: Bacterial Culture (e.g., E. coli O157:H7) inoculate Inoculate 96-well plate with diluted culture start->inoculate treat Add this compound (Test) & Vehicle (Control) inoculate->treat incubate Incubate 24-48h (Static Conditions) treat->incubate wash1 Wash with PBS to remove planktonic cells incubate->wash1 stain Stain biofilm with 0.1% Crystal Violet wash1->stain wash2 Wash away excess stain stain->wash2 solubilize Solubilize bound stain (e.g., 30% Acetic Acid) wash2->solubilize read Measure Absorbance (OD 570-595nm) solubilize->read

Caption: Experimental workflow for the crystal violet biofilm assay.

Conclusion and Future Directions

This compound is far more than a simple metabolic waste product; it is a potent signaling molecule with profound effects on both microbial and host physiology. Its ability to modulate bacterial biofilm formation suggests its potential as a target for developing anti-biofilm agents. Furthermore, its complex interaction with the host immune system through the AhR and NF-κB pathways highlights its significance in intestinal health and disease. Future research should focus on elucidating the specific bacterial receptors for this compound, further defining its role in the gut-brain axis, and exploring its therapeutic potential in modulating the microbiome and host inflammatory responses. For drug development professionals, understanding these signaling cascades offers new avenues for targeting microbial communication and host-pathogen interactions.

References

Skatole's Function in Interspecies Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole, or 3-methylindole, is a volatile organic compound produced from the metabolism of the amino acid L-tryptophan by a diverse range of organisms, including bacteria, plants, and animals.[1][2] Its characteristic odor, which varies from floral at low concentrations to fecal at high concentrations, belies its complex and multifaceted role as a signaling molecule in interspecies communication.[3][4] This technical guide provides an in-depth analysis of this compound's function as a semiochemical, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways it modulates. Understanding these mechanisms is crucial for fields ranging from ecology and agriculture to medicine and drug development.

Data Presentation: Quantitative Analysis of this compound

The biological activity of this compound is highly dependent on its concentration. The following tables summarize reported concentrations of this compound in various contexts related to interspecies communication.

Table 1: this compound Concentrations in Animal-Related Matrices
Matrix Concentration Range
Human Feces10.0–15.9 mg/kg[5]
Pig Feces9.9–26.6 mg/kg[5]
Ruminant Feces0.5–5.1 mg/kg[5]
Pig Adipose Tissue (Boar Taint)0.20 - >1.5 µg/g[6]
Anaerobic Livestock Waste LagoonsAverage 10 mg/L[5]
Table 2: this compound Concentrations in Environmental and Other Matrices
Matrix Concentration/Threshold
Wastewater Treatment Plant Air (Odor Threshold)0.327 ng/L[4][5]
Bacterial Degradation Studies (Initial Concentration)10 - 524 mg/L[5]
Floral Headspace (Jujube - Ziziphus mauritiana)Detected as a minor constituent responsible for fecal odor[2]

This compound in Interspecies Communication

This compound serves as a versatile chemical messenger, capable of eliciting both attraction and repulsion, and modulating physiological processes across kingdoms.

Insect-Plant and Insect-Insect Communication

In the intricate dialogue between insects and plants, this compound acts as a significant olfactory cue.

  • Pollinator Attraction: At low concentrations, the floral scent of some plants, such as orange blossoms and jasmine, contains this compound, which serves to attract pollinators.[3] For example, it is a known attractant for various species of orchid bees, which are thought to gather the chemical for pheromone synthesis.[3]

  • Herbivore and Pest Attraction: this compound's fecal odor at higher concentrations can attract insects that are drawn to dung for feeding or oviposition. This is exemplified by the attraction of the Tasmanian grass grub beetle (Aphodius tasmaniae) and gravid mosquitoes.[3]

  • Floral Mimicry: Some plants, like the Arum lily, produce this compound to mimic the scent of dung, thereby attracting coprophagous insects that act as pollinators.

Bacterial Communication

While research on this compound as a primary quorum-sensing molecule is less extensive than for its parent compound, indole, it is clear that this compound plays a role in the chemical language of bacteria. It is a product of anaerobic bacterial metabolism of tryptophan, and its presence can influence the composition and behavior of microbial communities.[1][7] The production of this compound is influenced by environmental factors such as pH, with different conditions favoring its synthesis over indole.[8]

Mammalian Physiology and Toxicology

In mammals, this compound produced by gut microbiota can have significant physiological and toxicological effects upon absorption.

  • Boar Taint: In pigs, high concentrations of this compound in adipose tissue are a primary contributor to "boar taint," an unpleasant odor and flavor in pork from some intact male pigs.[3][6]

  • Pulmonary Toxicity: this compound has been shown to cause pulmonary edema and emphysema in ruminants and rodents.[3][9] This toxicity is mediated by the metabolic activation of this compound by cytochrome P450 enzymes in the lungs, leading to the formation of a reactive intermediate, 3-methyleneindolenine, which damages cells.[3]

  • Inflammatory Responses: In human intestinal epithelial cells, this compound can induce inflammatory responses by activating signaling pathways such as NF-κB and modulating the Aryl Hydrocarbon Receptor (AhR) pathway.[10][11]

Signaling Pathways

This compound exerts its effects by interacting with and modulating specific cellular signaling pathways.

Mammalian Inflammatory Signaling: NF-κB and AhR Pathways

This compound has been shown to induce the expression of pro-inflammatory cytokines like IL-6 and TNF-α in intestinal epithelial cells through the activation of the NF-κB pathway. This activation is mediated by the upstream activation of ERK and p38 MAP kinases. Concurrently, this compound activates the Aryl Hydrocarbon Receptor (AhR), which appears to have a partially inhibitory effect on the NF-κB-mediated inflammatory response, suggesting a complex regulatory interplay.[10][11]

Skatole_Inflammatory_Signaling This compound-Induced Inflammatory Signaling in Mammalian Cells This compound This compound Receptor Putative Receptor This compound->Receptor AhR AhR This compound->AhR ERK ERK Receptor->ERK p38 p38 Receptor->p38 NFkB_p65 NF-κB (p65) ERK->NFkB_p65 p38->NFkB_p65 Nucleus Nucleus NFkB_p65->Nucleus Translocation IL6_TNFa IL-6 & TNF-α Expression Nucleus->IL6_TNFa Transcription CYP1A1 CYP1A1 Expression Nucleus->CYP1A1 Transcription AhR->NFkB_p65 Partial Inhibition AhR->Nucleus Translocation

This compound-Induced Inflammatory Signaling Pathway.
Mammalian Metabolism: Cytochrome P450 Pathways

The clearance and detoxification of this compound in the liver are primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A isoforms.[12] These enzymes catalyze the oxidation of this compound to various metabolites, including 6-hydroxythis compound and 3-hydroxy-3-methyloxyindole, facilitating their excretion.[12] The efficiency of these metabolic pathways can influence the accumulation of this compound in tissues and its potential toxicity.

Skatole_Metabolism This compound Metabolism via Cytochrome P450 in Mammalian Liver This compound This compound (3-methylindole) CYP2E1 CYP2E1 This compound->CYP2E1 CYP2A CYP2A This compound->CYP2A Metabolites Oxidized Metabolites (e.g., 6-hydroxythis compound, 3-hydroxy-3-methyloxindole) CYP2E1->Metabolites CYP2A->Metabolites Excretion Excretion Metabolites->Excretion

This compound Metabolism by Cytochrome P450 Enzymes.
Bacterial Biosynthesis and Degradation Pathways

In anaerobic bacteria, this compound is synthesized from L-tryptophan via indole-3-acetic acid (IAA) as a key intermediate.[1] Conversely, various aerobic and anaerobic bacteria can degrade this compound through different pathways, often involving initial hydroxylation and subsequent ring cleavage, with catechol as a common intermediate in the downstream degradation process.[5][13]

Bacterial_Skatole_Pathways Bacterial Biosynthesis and Degradation of this compound cluster_biosynthesis Biosynthesis cluster_degradation Aerobic Degradation Tryptophan L-Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Tryptophanase Indole_3_acetaldehyde Indole-3-acetaldehyde Indole_3_pyruvic_acid->Indole_3_acetaldehyde Decarboxylase IAA Indole-3-acetic acid (IAA) Indole_3_acetaldehyde->IAA Dehydrogenase Skatole_B This compound IAA->Skatole_B Decarboxylation Skatole_D This compound Hydroxyindole Hydroxyindole Skatole_D->Hydroxyindole Monooxygenase Ring_Cleavage_Products Ring-Cleavage Products Hydroxyindole->Ring_Cleavage_Products Catechol Catechol Ring_Cleavage_Products->Catechol Further_Metabolism Further Metabolism Catechol->Further_Metabolism Catechol 1,2-dioxygenase

Bacterial Biosynthesis and Aerobic Degradation of this compound.

Experimental Protocols

Accurate quantification and characterization of this compound are fundamental to understanding its role in interspecies communication. Below are summaries of key experimental protocols.

Protocol 1: Quantification of this compound in Adipose Tissue by GC-MS

This protocol is widely used for determining this compound concentrations in the context of boar taint research.[6]

  • Sample Preparation:

    • Homogenize a known weight of adipose tissue.

    • Perform a liquid-liquid extraction using a nonpolar solvent like hexane.

    • Add an internal standard (e.g., deuterated this compound) to the sample prior to extraction for accurate quantification.

  • Chromatographic Separation:

    • Inject the extracted sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to separate this compound from other volatile compounds.

  • Mass Spectrometric Detection:

    • Couple the GC to a mass spectrometer (MS) operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

    • Monitor characteristic ions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of Floral Headspace Volatiles for this compound

This protocol is used to identify and quantify volatile compounds, including this compound, emitted by flowers.[2][14]

  • Sample Collection (Dynamic Headspace Sorption):

    • Enclose the flower in a glass chamber.

    • Draw a continuous stream of purified air over the flower and through a sorbent trap (e.g., Tenax TA or Porapak Q) to collect the emitted volatiles.

  • Thermal Desorption and GC-MS Analysis:

    • Place the sorbent trap in a thermal desorption unit connected to a GC-MS system.

    • Heat the trap to release the collected volatiles onto the GC column for separation and analysis as described in Protocol 1.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.

    • Quantify by using an internal or external standard calibration.

Protocol 3: Studying this compound Degradation by Bacterial Cultures

This protocol allows for the investigation of the kinetics and pathways of this compound biodegradation by specific bacterial strains or consortia.[5][15]

  • Culture Preparation:

    • Inoculate a suitable liquid medium with the bacterial strain(s) of interest.

    • Add a known concentration of this compound to the culture.

  • Incubation and Sampling:

    • Incubate the cultures under controlled conditions (e.g., temperature, aeration).

    • Collect samples at different time points.

  • Sample Processing and Analysis:

    • Centrifuge the samples to separate the bacterial cells from the supernatant.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract using HPLC with fluorescence detection or GC-MS to quantify the remaining this compound and identify potential metabolites.

  • Data Analysis:

    • Plot the concentration of this compound over time to determine the degradation rate.

    • Identify metabolites to elucidate the degradation pathway.

Experimental Workflows

The following diagrams illustrate typical workflows for the analysis of this compound.

GCMS_Workflow Workflow for this compound Quantification by GC-MS cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Adipose Tissue Sample Homogenization Homogenization Sample->Homogenization Internal_Standard Add Internal Standard Homogenization->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., Hexane) Internal_Standard->Extraction Concentration Concentration of Extract Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve Calibration Curve Generation Calibration_Curve->Quantification

Workflow for the Quantification of this compound in Biological Samples using GC-MS.

Conclusion

This compound is a remarkably versatile signaling molecule that plays a critical role in mediating a wide array of interspecies interactions. Its concentration-dependent effects, ranging from pollinator attraction to mammalian toxicity, highlight the nuanced nature of chemical communication in biological systems. The experimental protocols and pathway diagrams presented in this guide provide a framework for researchers to further investigate the intricate functions of this compound. A deeper understanding of these mechanisms holds significant potential for the development of novel strategies in pest management, agriculture, and human health, including the modulation of inflammatory diseases and the development of new therapeutics.

References

The Toxicological Profile of Skatole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole, or 3-methylindole, is a heterocyclic aromatic organic compound naturally occurring in the feces of mammals and is a product of the microbial degradation of tryptophan in the gastrointestinal tract.[1][2] While it is known for its strong fecal odor at high concentrations, at lower concentrations, it contributes to the pleasant scent of some flowers and is used as a fragrance and flavor additive.[3][4] However, beyond its olfactory properties, this compound exhibits a complex toxicological profile, including pulmonary and intestinal toxicity, and has been the subject of numerous toxicological investigations.[5][6][7] This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing quantitative toxicity data, detailing key experimental protocols, and visualizing the implicated signaling pathways to support further research and risk assessment.

Quantitative Toxicological Data

The acute toxicity of this compound varies depending on the species and the route of administration. The following tables summarize the available quantitative toxicological data for this compound.

Endpoint Species Route of Administration Value Reference
LD50RatOral3450 mg/kg[5]
LD50MouseIntraperitoneal175 mg/kg[8]
LDLoCattleIntravenous60 mg/kg[8]
LDLoCattleOral200 mg/kg[8]
LDLoFrogParenteral435 mg/kg[8]
MLDFrogSubcutaneous1000 mg/kg[9]

Table 1: Acute Toxicity Data for this compound

Endpoint Value Cramer Class Comments Reference
Threshold of Toxicological Concern (TTC)1.5 µg/kg/dayIIIFor repeated dose and reproductive toxicity endpoints.[10]

Table 2: Threshold of Toxicological Concern (TTC) for this compound

Mechanisms of Toxicity

The toxicity of this compound is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, particularly in the lungs and liver.[5] The key toxic metabolite is believed to be 3-methyleneindolenine, a reactive electrophile that can form adducts with cellular macromolecules, leading to cellular damage.[6]

Pulmonary Toxicity

This compound is a well-established pneumotoxin in several animal species, including goats, sheep, and cattle, where it can induce acute pulmonary edema and emphysema.[5][6][11] The mechanism involves the bioactivation of this compound by CYP enzymes in the Clara cells of the lungs.[6]

Intestinal Toxicity

In the intestine, this compound can induce apoptosis and inflammatory responses in epithelial cells.[9][12] These effects are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK and p38.[9][13]

Genotoxicity

The genotoxicity of this compound has been investigated in various assays with some conflicting results. While some studies have reported positive results in the Ames test (with Salmonella typhimurium strain TA98) and the comet assay in human bronchial epithelial cells, other Ames tests and an in vitro micronucleus test in human peripheral blood lymphocytes were negative.[10] The discrepancies are likely due to differences in metabolic activation, with lung-specific CYP enzymes (CYP2F3 and CYP2A13) being more effective at bioactivating this compound to a DNA-reactive intermediate than the liver S9 fraction typically used in standard genotoxicity assays.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the toxicological profile of this compound.

In Vitro Cytotoxicity Assay in Caco-2 Cells

This protocol describes a method to assess the cytotoxicity of this compound in the human colon adenocarcinoma cell line, Caco-2.

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[14]

  • Seed cells in 96-well plates at a suitable density and allow them to adhere and grow to a confluent monolayer.

2. This compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 10 µM to 1000 µM).[14] The final DMSO concentration should be non-toxic to the cells (e.g., ≤ 0.1%).

  • Replace the culture medium in the wells with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for a defined period (e.g., 24 hours).[14]

3. Cytotoxicity Assessment (MTT Assay):

  • After the incubation period, remove the treatment medium.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol outlines the procedure for the Ames test to evaluate the mutagenic potential of this compound, based on OECD Guideline 471.

1. Bacterial Strains:

  • Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.[2]

2. Metabolic Activation:

  • Perform the assay both with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254.[4]

3. Plate Incorporation Method:

  • Prepare a range of this compound concentrations (e.g., up to 3935 µ g/plate or 5000 µ g/plate ).[10]

  • To a tube containing molten top agar, add the bacterial culture, the this compound solution, and either S9 mix or a buffer control.

  • Pour the mixture onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

4. Data Analysis:

  • Count the number of revertant colonies on each plate.

  • A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Test in Human Lymphocytes

1. Cell Culture:

  • Isolate human lymphocytes from whole blood and culture them in a suitable medium supplemented with phytohemagglutinin (PHA) to stimulate cell division.

2. This compound Treatment:

  • After an initial culture period (e.g., 48 hours), treat the cells with various concentrations of this compound (e.g., up to 200 µg/mL) with and without S9 metabolic activation.[10] A dose-range finding study is recommended to determine cytotoxic concentrations.[10]

  • Include a vehicle control (e.g., DMSO) and positive controls (a known clastogen and aneugen).

3. Cytokinesis Block:

  • Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

4. Harvesting and Staining:

  • Harvest the cells at an appropriate time after treatment (e.g., 24-28 hours after the start of treatment).

  • Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Stain the slides with a suitable dye (e.g., Giemsa or a fluorescent DNA stain).

5. Scoring and Analysis:

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

Induction of Pulmonary Edema in Goats

This protocol describes an in vivo model for studying this compound-induced pulmonary toxicity in goats.

1. Animal Model:

  • Use healthy adult goats.

2. This compound Administration:

  • Administer this compound intraruminally at doses ranging from 0.1 to 0.3 g/kg of body weight.[5] Alternatively, a jugular infusion of 0.02 to 0.03 g/kg can be used.[1]

3. Clinical Observation:

  • Monitor the animals for clinical signs of respiratory distress, including increased respiration rate, dyspnea, and open-mouthed breathing.

4. Sample Collection:

  • Collect blood samples at various time points to measure plasma concentrations of this compound and its metabolites.

  • At the end of the experiment or upon euthanasia, collect lung tissue for gross pathological and histopathological examination.

5. Assessment of Pulmonary Injury:

  • Gross examination of the lungs for signs of edema, emphysema, and hydrothorax.[5]

  • Histopathological analysis of lung tissue sections to evaluate for alveolar edema, septal thickening, and cellular infiltration.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's toxicity and a general experimental workflow for its toxicological investigation.

Skatole_Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell lines: Caco-2, BEAS-2B mechanism Mechanistic Studies (Western Blot, qPCR, Reporter Assays) cytotoxicity->mechanism data_analysis Data Analysis and Risk Assessment cytotoxicity->data_analysis genotoxicity Genotoxicity Assays (Ames, Micronucleus, Comet) genotoxicity->mechanism genotoxicity->data_analysis mechanism->data_analysis acute_toxicity Acute Toxicity Studies (LD50 determination) acute_toxicity->data_analysis organ_toxicity Organ-Specific Toxicity (e.g., Pulmonary Edema in Goats) organ_toxicity->data_analysis This compound This compound This compound->cytotoxicity This compound->genotoxicity This compound->acute_toxicity This compound->organ_toxicity

A general experimental workflow for investigating this compound toxicity.

Skatole_Signaling_Pathways cluster_cell Cellular Response cluster_ahr AhR Pathway cluster_mapk MAPK Pathway This compound This compound ahr AhR This compound->ahr erk ERK This compound->erk p38 p38 This compound->p38 arnt ARNT ahr->arnt dimerization apoptosis Apoptosis ahr->apoptosis xre XRE arnt->xre binding cyp_expression CYP1A1/1B1 Expression xre->cyp_expression transcription inflammation Inflammation (e.g., IL-6, TNF-α) erk->inflammation p38->apoptosis p38->inflammation

References

Skatole's Contribution to Fecal Odor: A Technical Guide on its Chemistry, Biosynthesis, and Biological Impact

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Skatole, or 3-methylindole, is a volatile organic compound that is the principal contributor to the characteristic malodor of feces.[1][2] Produced by the microbial fermentation of L-tryptophan in the mammalian gut, its concentration can fluctuate based on diet, gut microbiota composition, and host health status.[3][4][5] Beyond its role as an odorant, this compound is a biologically active molecule that interacts with host intestinal epithelial cells, triggering inflammatory signaling pathways involving the Aryl Hydrocarbon Receptor (AhR) and Mitogen-Activated Protein Kinases (MAPKs), which can lead to the production of pro-inflammatory cytokines.[6][7][8] Elevated fecal this compound levels have been associated with intestinal diseases, suggesting its potential as a biomarker for gut dysbiosis.[4][9] This technical guide provides an in-depth overview of the chemistry of this compound's contribution to fecal odor, its microbial biosynthesis pathways, detailed experimental protocols for its quantification, and the molecular mechanisms underlying its effects on intestinal cells.

The Chemistry of Fecal Odor

The distinctive and unpleasant odor of feces is a complex mixture of volatile compounds produced by bacterial metabolism in the large intestine.[2] While substances such as indole, thiols (sulfur-containing compounds), amines, and carboxylic acids contribute to the overall scent profile, this compound is identified as the primary chemical responsible for the characteristic fecal odor.[2]

This compound is notable for its extremely low odor detection threshold, which has been measured at 0.327 ng/L in the air.[3][10] This high potency means that even at minute concentrations, it can be readily detected. In environments such as wastewater treatment plants, the ratio of this compound's concentration to its odor threshold has been found to be between 2.8 and 22.5, confirming it as the dominant fecal odorant.[3][10] Interestingly, at very low concentrations, this compound has a pleasant, flowery aroma and is used as a fragrance and fixative in perfumes and as a flavor enhancer in some foods.[1][11]

Microbial Biosynthesis of this compound

This compound is not produced by the host but is exclusively a product of microbial activity in the gut.[3] It is derived from the essential amino acid L-tryptophan, which is released from the breakdown of dietary proteins.[1][11] The conversion of tryptophan to this compound is primarily an anaerobic process carried out by specific gut bacteria.

The well-established anaerobic pathway involves a four-step enzymatic conversion:[3][12][13][14]

  • Deamination: Tryptophan is converted to indole-3-pyruvic acid by the enzyme tryptophanase.[3][13][15]

  • Decarboxylation: Indole-3-pyruvic acid is then converted to indole-3-acetaldehyde by a decarboxylase.[3][13][15]

  • Oxidation: Indole-3-acetaldehyde is transformed into indole-3-acetic acid (IAA) by indole-3-acetaldehyde dehydrogenase.[3][13][15]

  • Final Decarboxylation: IAA is decarboxylated to produce the final product, this compound.[1][2][12]

Several bacterial species have been identified as this compound producers, including Clostridium drakei, Clostridium scatologenes, and Olsenella scatoligenes.[3][12] Additionally, species like Lactobacillus sp. and Clostridium sporogenes can also contribute to this compound production.[3][15]

This compound Biosynthesis Pathway Anaerobic Microbial Biosynthesis of this compound from Tryptophan tryptophan L-Tryptophan ipa Indole-3-pyruvic Acid tryptophan->ipa Tryptophanase iaa Indole-3-acetaldehyde ipa->iaa Decarboxylase iaa_acid Indole-3-acetic Acid (IAA) iaa->iaa_acid Indole-3-acetaldehyde Dehydrogenase This compound This compound (3-Methylindole) iaa_acid->this compound Decarboxylation

Anaerobic microbial biosynthesis of this compound from tryptophan.

Quantitative Analysis of this compound in Feces

The concentration of this compound in feces varies significantly between species and can be influenced by health status.[3][9] Quantitative analysis is crucial for research into gut health, disease diagnostics, and animal production.

SpeciesConditionMean this compound Concentration (per gram of feces)Reference
Human Healthy10.0–15.9 mg/kg (equivalent to 10.0-15.9 µg/g)[3]
Healthy~5 µg/g[9]
Healthy15.5 µg/g[16]
Disturbed Microbiota (e.g., CRC)80–100 µg/g[9]
Pig -9.9–26.6 mg/kg (equivalent to 9.9-26.6 µg/g)[3]
Mature Domestic10 µg/g[16]
Ruminants Cattle, Sheep, Goat0.5–5.1 mg/kg (equivalent to 0.5-5.1 µg/g)[3]
Cattle, Sheep, Goat2.6 µg/g[16]

Experimental Methodologies

Accurate quantification of this compound requires robust protocols for sample preparation, extraction, and analysis. The following sections detail common methodologies used in research settings.

Sample Preparation and Extraction

Protocol 1: Extraction from Fecal Matrix by HPLC

This method is adapted from the procedure described by Dehnhard et al. (1991) for analysis by high-performance liquid chromatography.[16]

  • Homogenization: Weigh 0.5 g of a fecal sample into a suitable tube.

  • Extraction: Add 2 ml of methanol to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the solvent.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.

  • Supernatant Collection: Carefully collect the methanol supernatant containing the extracted this compound.

  • Purification: Purify the extract by passing it through a solid-phase extraction column packed with Amberlite XAD-8 resin to remove interfering substances.

  • Elution and Evaporation: Elute the this compound from the resin using an appropriate solvent. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 2: Extraction from Adipose Tissue by GC-MS

This protocol is based on reference methods for analyzing boar taint compounds, including this compound, in porcine fat.[17]

  • Sample Preparation: Obtain a sample of adipose tissue (e.g., backfat). Freeze the sample in liquid nitrogen to make it brittle.

  • Homogenization: Grind the frozen tissue using a robust blender or meat grinder to create a homogenous powder.

  • Fat Separation: Gently heat the homogenized tissue to melt the fat. Centrifuge the molten sample to separate the pure lipid phase from solid tissue debris.

  • Internal Standard Spiking: To a known weight of the melted fat, add a precise amount of an isotopically labeled internal standard (e.g., deuterated this compound). This is crucial for accurate quantification via isotope dilution analysis.

  • Cleanup: Perform a cleanup step using size exclusion chromatography (SEC) to remove large lipid molecules that could interfere with GC-MS analysis.

  • Concentration: Evaporate the solvent from the collected SEC fraction and reconstitute in a suitable solvent for GC-MS injection.

Quantification Techniques

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

  • System: A reversed-phase HPLC system equipped with a fluorescence or UV detector.

  • Column: A C18 analytical column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: this compound can be detected by its natural fluorescence (Excitation: ~280 nm, Emission: ~352 nm) for high sensitivity and selectivity, or by UV absorbance.[18]

  • Quantification: Create a standard curve using known concentrations of pure this compound. The concentration in the unknown sample is determined by comparing its peak area to the standard curve. The lower limit of detection is typically in the low nanogram range.[16]

Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a highly sensitive and specific method for this compound quantification.[17][19][20]

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Injection: Inject 1-2 µL of the prepared extract into the GC inlet, which is heated to volatilize the sample.

  • Separation: The volatile compounds are separated on a capillary column (e.g., a DB-5ms or similar). The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.

  • Detection (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is operated in selected ion monitoring (SIM) mode to look for specific mass-to-charge ratio (m/z) fragments characteristic of this compound and its internal standard, providing high specificity.

  • Quantification: The ratio of the peak area of the analyte (this compound) to the peak area of the internal standard is used for quantification against a calibration curve. This method corrects for any loss of analyte during sample preparation.

Experimental Workflow General Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis cluster_data Data Processing sample Fecal or Tissue Sample homogenize Homogenization sample->homogenize spike Spike with Internal Standard homogenize->spike extract Solvent Extraction spike->extract purify Solid Phase Extraction or Size Exclusion Chromatography extract->purify analysis GC-MS or HPLC Analysis purify->analysis quant Quantification (vs. Standard Curve) analysis->quant

General experimental workflow for this compound quantification.

Biological Activity and Signaling Pathways

This compound is not merely an inert waste product; it actively modulates the function of intestinal epithelial cells (IECs), primarily by inducing inflammatory responses.[6][7] This activity is relevant to the pathogenesis of inflammatory bowel disease (IBD) and colorectal cancer (CRC).[7][8]

The key molecular mechanism involves the activation of several interconnected signaling pathways:[8][21]

  • Aryl Hydrocarbon Receptor (AhR) Activation: this compound is a known ligand for AhR, a transcription factor that regulates responses to environmental toxins and plays a role in mucosal homeostasis.[21][22]

  • MAPK Pathway Activation: this compound induces the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and p38.[8][21]

  • NF-κB Activation: Through the activation of ERK and p38, this compound triggers the activation of the master inflammatory transcription factor, NF-κB.[6][8]

  • Cytokine Production: Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6][7]

Interestingly, there is a regulatory crosstalk between these pathways. While this compound activates both AhR and NF-κB, the activation of AhR appears to partially inhibit the NF-κB-mediated upregulation of IL-6 and TNF-α.[6][7][8] This suggests a complex balancing act where the ultimate inflammatory outcome may depend on the relative activation levels of these two pathways.

This compound Signaling Pathway This compound-Induced Inflammatory Signaling in Intestinal Epithelial Cells cluster_cell Intestinal Epithelial Cell cluster_nucleus Nucleus This compound This compound ahr AhR This compound->ahr activates erk ERK This compound->erk activates p38 p38 This compound->p38 activates nfkb NF-κB ahr->nfkb partially inhibits erk->nfkb activate p38->nfkb activate gene_exp ↑ Gene Expression nfkb->gene_exp translocates & activates cytokines ↑ IL-6 & TNF-α (Inflammation) gene_exp->cytokines

This compound-induced inflammatory signaling in intestinal epithelial cells.

Implications for Research and Drug Development

The dual role of this compound as both a primary odorant and a bioactive modulator of gut inflammation presents several opportunities for research and therapeutic development.

  • Biomarker Potential: Fecal this compound concentration could serve as a non-invasive biomarker for gut dysbiosis, IBD, or CRC, as elevated levels are correlated with these conditions.[4][9]

  • Therapeutic Targeting: Understanding the microbial pathways of this compound production could lead to the development of targeted interventions. This could include probiotics designed to outcompete this compound-producing bacteria or prebiotics that shift the gut microbiome towards non-skatole-producing pathways.

  • Modulating Host Response: For drug development professionals, the signaling pathways activated by this compound represent potential therapeutic targets. Modulating the AhR or NF-κB pathways in the gut could be a strategy to mitigate the chronic inflammation associated with high levels of microbial metabolites like this compound.

Conclusion

This compound is a chemically and biologically significant metabolite that is central to the chemistry of fecal odor. Its production by the gut microbiota from tryptophan is a multi-step process that can be quantified using robust analytical techniques like HPLC and GC-MS. Beyond its potent odor, this compound acts as a signaling molecule that can induce a pro-inflammatory state in the intestinal epithelium. A comprehensive understanding of its biosynthesis, quantification, and biological activity is essential for researchers in gastroenterology, microbiology, and drug development aiming to unravel the complex interplay between the gut microbiome and host health.

References

A Technical Guide to the Dual Olfactory Profile of Skatole (3-Methylindole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Skatole, or 3-methylindole, presents a fascinating paradox in olfactory science. A microbial metabolite of tryptophan, it is widely recognized as the primary contributor to fecal odor at high concentrations.[1][2] Conversely, at very low concentrations, its scent transforms into a pleasant floral note, reminiscent of jasmine and orange blossoms, making it a valuable component in the fragrance industry.[1][3][4] This in-depth guide explores the chemistry, concentration-dependent perception, biosynthesis, and analytical methodologies related to the dual odor profile of this compound.

Chemical and Physical Properties

This compound (C₉H₉N) is a mildly toxic, white crystalline organic compound belonging to the indole family.[5] It is soluble in hot water and organic solvents like alcohol, benzene, and chloroform.[6] Upon aging and exposure to light, it tends to brown.[7]

PropertyValueReference
IUPAC Name 3-Methyl-1H-indole[1]
CAS Number 83-34-1[8]
Molecular Formula C₉H₉N[8]
Molar Mass 131.178 g·mol⁻¹[1]
Appearance White to brownish crystalline solid[1][7]
Melting Point 93 to 95 °C (199 to 203 °F)[1]
Boiling Point 265 °C (509 °F)[1]
Solubility Insoluble in cold water; soluble in hot water, alcohol, ether, benzene, chloroform[1][6]

Concentration-Dependent Odor Profile

The most remarkable characteristic of this compound is its concentration-dependent odor profile. This duality allows it to be perceived as either repulsive or pleasant.[8]

Concentration LevelAssociated Odor ProfileNotes
High Pungent, fecal, putrid, animalicThe characteristic odor of mammalian and avian feces.[1][2]
Low / Very Low Floral, sweet, warm, fruityFound in essential oils of flowers like jasmine and orange blossoms.[1][3][7]
Odor Detection Threshold (Air) 0.327 ng/LDetermined in the air of sewage treatment plants.[6]
Boar Taint Threshold (Pork Fat) 0.15 - 0.25 µg/g (ppm)Consumer rejection thresholds for this compound in pork fat.[9]

While specific concentration values for the floral-to-fecal transition point are not definitively established in the literature, the phenomenon is well-documented. The perception is influenced not only by the concentration of this compound itself but also by the presence of other aromatic compounds.[9][10]

Biosynthesis and Olfactory Perception

Microbial Biosynthesis of this compound

This compound is not synthesized by mammals but by anaerobic bacteria in the gastrointestinal tract.[11] It is a degradation product of the amino acid L-tryptophan.[3][11] The pathway involves the deamination and subsequent decarboxylation of tryptophan to form indole-3-acetic acid (IAA), which is then further decarboxylated to yield this compound.[11][12] This process occurs predominantly in the hindgut of pigs and other mammals.[11]

G cluster_pathway This compound Biosynthesis Pathway tryptophan L-Tryptophan ipa Indole-3-pyruvic acid tryptophan->ipa Deamination iaa Indole-3-acetic acid ipa->iaa Decarboxylation This compound This compound (3-Methylindole) iaa->this compound Decarboxylation

Caption: Microbial metabolic pathway of L-Tryptophan to this compound.

Olfactory Signal Transduction

The perception of odorants like this compound begins with their interaction with Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a G-protein-coupled signaling cascade. The activated G-protein (G_olf) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarizing the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.

G cluster_olfactory General Olfactory Signaling Pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR G_olf G-protein (G_olf) OR->G_olf activates AC Adenylyl Cyclase G_olf->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG opens Depolarization Neuron Depolarization CNG->Depolarization Ca²⁺/Na⁺ influx Signal Signal to Brain Depolarization->Signal

Caption: Simplified diagram of an olfactory signal transduction cascade.

Experimental Protocols

Protocol: Sensory Evaluation of this compound Odor Profile

This protocol outlines a method for assessing the odor profile of this compound at different concentrations using a trained human sensory panel, adapted from methodologies used in boar taint research.[13][14]

Objective: To quantify the perceived odor character (fecal vs. floral) and intensity of this compound at varying concentrations.

Materials:

  • Crystalline this compound (≥98% purity)

  • Odorless solvent (e.g., mineral oil, propylene glycol)

  • Glass vials with PTFE-lined caps

  • Analytical balance and volumetric flasks

  • Olfactory-neutral testing room with controlled ventilation

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen solvent.

  • Serial Dilution: Create a series of dilutions from the stock solution, covering a wide range of concentrations (e.g., from µg/g down to ng/g levels). Include a solvent-only blank.

  • Panelist Screening & Training:

    • Screen panelists for their ability to detect this compound and for specific anosmia.

    • Train selected panelists to recognize and score the intensity of reference odors (e.g., fecal, floral, animalic) using a standardized scale (e.g., a 10-point scale).

  • Sensory Evaluation:

    • Present the coded, randomized samples to the panelists in the testing room.

    • Panelists sniff each sample and rate the intensity of the predefined odor attributes (fecal, floral, etc.).

    • A rest period between samples is mandatory to prevent olfactory fatigue.[13]

  • Data Analysis:

    • Collect and compile the scores from all panelists.

    • Calculate the mean scores for each attribute at each concentration.

    • Use statistical analysis (e.g., ANOVA, regression) to determine the relationship between this compound concentration and perceived odor character.[10][14]

G cluster_workflow Workflow for Sensory Panel Evaluation prep Sample Preparation (Serial Dilutions) test Blind Sensory Testing (Randomized Samples) prep->test train Panelist Training (Reference Odors) train->test score Data Collection (Intensity Scoring) test->score analyze Statistical Analysis (ANOVA, Regression) score->analyze

Caption: Experimental workflow for sensory analysis of this compound.

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantitative analysis of this compound in a given matrix (e.g., pork fat, environmental samples).[10][15]

Objective: To accurately measure the concentration of this compound in a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Sample matrix (e.g., backfat)

  • Extraction solvent (e.g., hexane, ether)

  • Internal standard (e.g., deuterated this compound or another indole)

  • Centrifuge, vortex mixer

Methodology:

  • Sample Homogenization: Homogenize a known weight of the sample matrix.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenized sample.

  • Solvent Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic layer containing this compound.

  • Concentration & Derivatization (Optional): The extract may be concentrated under a gentle stream of nitrogen. Derivatization is typically not required for this compound.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS.

    • GC Conditions: Use a temperature program that effectively separates this compound from other volatile compounds.

    • MS Conditions: Operate in Selective Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 130, 131) and the internal standard for high sensitivity and specificity.

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard, referenced against the calibration curve.

References

Skatole as a Volatile Organic Compound in Environmental Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole, or 3-methylindole, is a volatile organic compound (VOC) of significant interest in environmental science due to its characteristic fecal odor at high concentrations and its widespread presence in various environmental compartments.[1][2] It is a microbial degradation product of the amino acid tryptophan and is a major contributor to the odor of feces in mammals and birds.[1][2] However, at low concentrations, this compound exhibits a pleasant, floral scent and is found in some flowers and essential oils. This dual nature, coupled with its environmental persistence and potential health implications, makes this compound a subject of extensive research. This technical guide provides a comprehensive overview of this compound's role in environmental science, including its sources, environmental concentrations, analytical methodologies, and degradation pathways.

Physicochemical Properties of this compound

This compound is a white crystalline solid with the chemical formula C₉H₉N. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₉N[3][4]
Molecular Weight 131.17 g/mol [3][4]
Appearance White to brownish scales/solid[3][5]
Odor Fecal at high concentrations, floral at low concentrations[4][6]
Melting Point 95 °C[3][5]
Boiling Point 265-266 °C[3][5]
Water Solubility Soluble in hot water[5][6]
Solubility in Organic Solvents Soluble in alcohol, benzene, chloroform, ether, acetone[5][6]
Log P (Octanol-Water Partition Coefficient) 2.60[3]
Vapor Pressure 0.0055 mm Hg at 25 °C[6]
Flash Point 132 °C[3]
Odor Detection Threshold 0.2 ppb (0.001 mg/m³)[3]

Environmental Occurrence and Concentrations

This compound is ubiquitous in the environment, primarily originating from agricultural activities, wastewater treatment facilities, and natural decomposition processes. Its concentration varies significantly depending on the source and the environmental matrix.

Data Presentation: this compound Concentrations in Various Environmental Matrices
Environmental MatrixConcentration RangeLocation/SourceReference
Air 0.327 ng/L (Odor Threshold)Sewage Treatment Plants[1]
Wastewater Up to 700 mg/L (influent)Municipal Wastewater[1]
640 µg/L (effluent)Wastewater Treatment Plant[1]
Sludge 373 ± 34 µg/kgMunicipal Sludge[1]
Animal Feces 10.0–15.9 mg/kgHumans[1]
9.9–26.6 mg/kgPigs[1]
0.5–5.1 mg/kgRuminants[1]
Livestock Waste Lagoons Average 10 mg/LAnaerobic Livestock Lagoons[1]
100.6 µg/LKorean Pig Farm Manure Ponds[1]
Sediment 0.9–212 µg/kgAlpine Sediments[1]
Porcine Fat 0.20 - 0.25 µg/g (Tainted)Pork Back Fat[7]

Microbial Formation of this compound

The primary pathway for this compound formation in the environment is the microbial degradation of the amino acid L-tryptophan. This process occurs under anaerobic conditions, predominantly in the digestive tracts of animals and in manure storage facilities. Several bacterial species, including Clostridium and Olsenella, have been identified as this compound producers. The conversion of tryptophan to this compound involves a multi-step enzymatic pathway.

Signaling Pathway: Microbial Conversion of Tryptophan to this compound

Microbial_Skatole_Formation Tryptophan L-Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Tryptophanase Indole_3_acetaldehyde Indole-3-acetaldehyde Indole_3_pyruvic_acid->Indole_3_acetaldehyde Decarboxylase Indole_3_acetic_acid Indole-3-acetic acid (IAA) Indole_3_acetaldehyde->Indole_3_acetic_acid Indole-3-acetaldehyde dehydrogenase This compound This compound (3-Methylindole) Indole_3_acetic_acid->this compound Indoleacetate decarboxylase (IAD)

Anaerobic conversion of L-tryptophan to this compound by gut microbiota.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in environmental samples is crucial for assessing its impact and developing mitigation strategies. Various analytical techniques are employed, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) being the most common.

Experimental Workflow: Typical Analysis of this compound in Environmental Samples

Skatole_Analysis_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Air Air (Sorbent tubes/Canisters) Extraction Extraction (e.g., LLE, SPE, SPME) Air->Extraction Water Water/Wastewater (Grab samples) Water->Extraction Solid Soil/Sludge/Feces (Grab samples) Solid->Extraction Purification Purification/Cleanup (e.g., Column chromatography) Extraction->Purification Concentration Concentration (e.g., Evaporation) Purification->Concentration GCMS GC-MS Concentration->GCMS HPLC HPLC-FLD/DAD Concentration->HPLC Quantification Quantification (Calibration curve) GCMS->Quantification HPLC->Quantification Validation Method Validation (LOD, LOQ, Recovery) Quantification->Validation

General workflow for the analysis of this compound in environmental samples.
Detailed Methodology: GC-MS Analysis of this compound in Porcine Fat

This protocol is adapted from a reference method for the determination of boar taint compounds.[7][8][9]

  • Sample Preparation:

    • Homogenize a known amount of porcine fat sample (e.g., 1 g).

    • Perform a salt-assisted liquid-liquid extraction (SALLE) by adding a brine solution and acetonitrile containing an internal standard (e.g., deuterated this compound).[10]

    • Vortex the mixture vigorously and centrifuge to separate the layers.

    • Collect the acetonitrile (upper) layer.

  • Instrumental Analysis:

    • Gas Chromatograph (GC):

      • Column: 5%-phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injector: Splitless mode at 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitored Ions for this compound: m/z 131 (quantifier), 130, and 103 (qualifiers).

      • Monitored Ions for Internal Standard (e.g., d3-skatole): m/z 134 (quantifier).

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound and the internal standard.

    • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Detailed Methodology: HPLC-Fluorescence Analysis of this compound in Wastewater

This protocol is based on established methods for the analysis of indolic compounds in aqueous matrices.[11][12]

  • Sample Preparation:

    • Filter the wastewater sample through a 0.45 µm membrane filter to remove particulate matter.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

      • Condition a C18 SPE cartridge with methanol followed by deionized water.

      • Load a known volume of the filtered wastewater sample onto the cartridge.

      • Wash the cartridge with deionized water to remove interferences.

      • Elute the retained this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Instrumental Analysis:

    • High-Performance Liquid Chromatograph (HPLC):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

    • Fluorescence Detector (FLD):

      • Excitation Wavelength: 285 nm.

      • Emission Wavelength: 340 nm.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the mobile phase.

    • Construct a calibration curve by plotting the fluorescence intensity versus the this compound concentration.

    • Determine the concentration of this compound in the prepared sample by comparing its fluorescence signal to the calibration curve.

Environmental Fate and Degradation

Once released into the environment, this compound can undergo various transformation and degradation processes, including microbial degradation and atmospheric oxidation.

Microbial Degradation

Both aerobic and anaerobic microorganisms are capable of degrading this compound. The degradation pathways involve the initial oxidation of the methyl group or the indole ring, leading to the formation of various intermediates that are further mineralized.

Aerobic Degradation: Under aerobic conditions, bacteria such as Pseudomonas and Acinetobacter can degrade this compound. The initial step often involves the hydroxylation of the methyl group to form indole-3-carbinol, which is then further oxidized.

Anaerobic Degradation: In anaerobic environments, this compound can be degraded by methanogenic or sulfate-reducing microbial consortia. The degradation pathway may involve the oxidation of the methyl group or the cleavage of the indole ring.

Atmospheric Degradation

As a volatile organic compound, this compound released into the atmosphere is subject to degradation by photochemically produced oxidants, primarily the hydroxyl radical (•OH). The reaction of this compound with •OH is rapid and is a significant removal mechanism in the atmosphere. The reaction can proceed via hydrogen abstraction from the N-H bond or the methyl group, or by •OH addition to the aromatic ring. These initial reactions lead to the formation of various degradation products.

Conclusion

This compound is a multifaceted volatile organic compound with significant implications for environmental quality and animal and human health. Its pervasive presence in the environment, primarily due to agricultural activities, necessitates a thorough understanding of its sources, fate, and transport. The analytical methods detailed in this guide provide robust tools for the accurate quantification of this compound in various environmental matrices, which is essential for monitoring and remediation efforts. Further research into the microbial and atmospheric degradation pathways of this compound will be crucial for developing effective strategies to mitigate its environmental impact.

References

Methodological & Application

Application Note: Quantification of Skatole in Fecal Samples using RP-HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Skatole, or 3-methylindole, is a metabolic byproduct of the bacterial degradation of the amino acid L-tryptophan in the mammalian digestive tract.[1] It is the primary compound responsible for the characteristic odor of feces.[1] Beyond its role as an odorous compound, this compound is a significant biomarker in clinical and pharmaceutical research. Elevated levels of fecal this compound can be indicative of intestinal dysbiosis, a condition characterized by an imbalance in the gut microbiota, which is linked to various gastrointestinal disorders.[2] Furthermore, this compound has been studied for its potential pneumotoxic effects in ruminants and its role as a component of "boar taint" in the pork industry.

Accurate and reliable quantification of this compound in complex biological matrices like feces is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector offers a highly sensitive and specific method for this purpose. This application note provides a detailed protocol for the extraction and quantification of this compound from fecal samples using a validated reverse-phase HPLC (RP-HPLC) method.

Principle of the Method

This method involves the extraction of this compound from a homogenized fecal sample using methanol. The extract is then purified to remove interfering substances. The purified extract is injected into an RP-HPLC system where this compound is separated from other components on a C18 column. Detection is achieved using a fluorescence detector, which provides high sensitivity and selectivity for indole compounds like this compound. Quantification is performed by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a this compound standard, often with the use of an internal standard to correct for variations in extraction and injection.

Metabolic Pathway of this compound Formation

This compound is synthesized in the gut by anaerobic bacteria as part of their metabolism of dietary L-tryptophan. The primary pathway involves the conversion of L-tryptophan to indole-3-acetate, which is subsequently decarboxylated to form this compound (3-methylindole).[1]

cluster_pathway This compound Biosynthesis Pathway tryptophan L-Tryptophan iaa Indole-3-acetate tryptophan->iaa Gut Microbiota This compound This compound (3-methylindole) iaa->this compound Decarboxylation

Caption: Bacterial conversion of L-Tryptophan to this compound in the gut.

Experimental Protocols

Materials and Reagents
  • Equipment:

    • HPLC system with fluorescence detector

    • Reversed-phase C18 column (e.g., 4.6 x 50 mm, 2.7 µm)

    • Centrifuge capable of 12,000 x g

    • Vortex mixer

    • Analytical balance

    • Syringe filters (0.22 µm, PTFE)

    • Glass test tubes and autosampler vials

  • Chemicals:

    • This compound (3-methylindole), analytical standard grade

    • 2-methylindole (internal standard), analytical standard grade

    • Methanol, HPLC grade

    • Acetonitrile, HPLC grade

    • Water, HPLC grade or ultrapure

    • Tris buffer (0.05 M)

    • Amberlite XAD-8 or similar solid-phase extraction (SPE) material (optional)

Standard Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-methylindole and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.[3][4] Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation and this compound Extraction

cluster_workflow Sample Preparation Workflow sample 1. Fecal Sample Collection (0.5 g) homogenize 2. Homogenize in Methanol (2 mL) sample->homogenize vortex 3. Vortex & Centrifuge homogenize->vortex supernatant 4. Collect Supernatant vortex->supernatant is 5. Add Internal Standard supernatant->is filter 6. Filter (0.22 µm) is->filter hplc 7. HPLC Analysis filter->hplc

Caption: Workflow for fecal sample preparation and analysis.

  • Sample Collection: Collect and weigh approximately 0.5 g of the fecal sample into a glass test tube.[5] For sample stability, it is recommended to store samples at -80°C until analysis.[6]

  • Extraction: Add 2 mL of methanol to the tube containing the fecal sample.[5]

  • Homogenization: Vortex the mixture vigorously for 10 minutes to ensure thorough homogenization and extraction.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes to pellet solid debris.[3]

  • Supernatant Collection: Carefully transfer the methanol supernatant to a clean tube.

  • Internal Standard: Add the internal standard (2-methylindole) to the supernatant to a final concentration of 10 µg/mL.

  • (Optional Purification): For cleaner samples, the extract can be passed through a solid-phase extraction (SPE) column, such as Amberlite XAD-8, to remove interfering compounds.[5]

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

  • Analysis: Inject 20 µL of the filtered sample into the HPLC system.[3][4]

HPLC Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 50 mm, 2.7 µm)
Mobile Phase Water : Acetonitrile : Methanol (52 : 40 : 8, v/v/v)[3][4]
Flow Rate 1.0 mL/min[3][4]
Column Temperature 35 °C[3][4]
Injection Volume 20 µL[3][4]
Fluorescence Detector Excitation: 280 nm, Emission: 352 nm[3][4]
Run Time 20 minutes

Data Presentation and Method Validation

A robust HPLC method should be validated to ensure its accuracy, precision, and reliability. The table below summarizes typical performance characteristics for the quantification of this compound based on published methods.

Validation ParameterTypical Performance MetricReference
Linearity (r²) > 0.999[7]
Limit of Detection (LOD) 0.2 µg/g feces (2.5 ng per injection)[5]
Limit of Quantification (LOQ) 10 s/S (where s = std. dev. of response, S = slope)[7]
Accuracy (Mean Recovery) 95% - 99.7%[5][7]
Precision (Intra-assay RSD) < 7.0%[5]
Precision (Inter-assay RSD) < 11.8%[5]
Precision (Repeatability RSD) < 2.5%[7]

RSD: Relative Standard Deviation

Results and Discussion

Using the described method, this compound can be effectively separated and quantified in fecal samples. The concentration of this compound is calculated by plotting a calibration curve of the peak area ratio (this compound/internal standard) versus the concentration of the standards. The concentration in the fecal sample is then determined from this curve and expressed as µg of this compound per gram of wet feces.

Mean concentrations of this compound in human fecal samples have been reported to be around 15.5 µg/g.[5] However, this can vary significantly based on diet, gut microbiome composition, and health status. The use of an internal standard like 2-methylindole is crucial for correcting potential sample loss during preparation and variability in injection volume, thereby improving the accuracy and precision of the results.

Conclusion

The RP-HPLC method with fluorescence detection described in this application note is a rapid, sensitive, and reliable tool for the quantification of this compound in fecal samples.[5] The detailed protocol for sample preparation and instrumental analysis provides researchers, scientists, and drug development professionals with a robust methodology to investigate the role of this compound as a biomarker for gut health and various disease states. The validation data confirms that the method is accurate and precise, making it suitable for both research and clinical applications.

References

Application Note: GC-MS Analysis for Skatole Detection in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Skatole, or 3-methylindole, is a moderately toxic, volatile organic compound known for its strong fecal odor at high concentrations.[1][2] It is naturally produced from the degradation of the amino acid L-tryptophan in the digestive tracts of mammals and birds.[2] Consequently, this compound is a key odor-causing compound in various environmental matrices, including animal waste storage systems, wastewater treatment plants, and agricultural settings.[1][3][4] Its low odor detection threshold, reported to be as low as 0.327 ng/L in air, makes it a significant contributor to odor complaints even at trace levels.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective detection and quantification of this compound in complex environmental samples.[4][5][6]

Target Matrices and Sample Preparation Overviews

The analysis of this compound by GC-MS requires matrix-specific sample preparation techniques to isolate and concentrate the analyte prior to instrumental analysis.

  • Air and Gaseous Samples: this compound's volatility makes it suitable for analysis in air, particularly around livestock farms and wastewater facilities. The most common method involves drawing a known volume of air through a sorbent tube containing materials like Tenax TA and Carbopack.[7][8] The trapped volatile compounds, including this compound, are then introduced into the GC-MS system via thermal desorption (TD), a technique known as TD-GC-MS.[7][8]

  • Aqueous Samples (Wastewater, Lagoon Slurry): Analysis of this compound in water requires an extraction step to transfer the analyte from the aqueous phase to an organic solvent.[8] Common techniques include liquid-liquid extraction (LLE), solid-phase microextraction (SPME), and headspace analysis.[7][8] These methods concentrate the analyte and remove non-volatile matrix components that could interfere with the GC-MS analysis.

  • Solid and Semi-Solid Samples (Soils, Sediments, Feces, Sludge): These matrices require a more rigorous extraction process. A typical procedure involves homogenization of the sample followed by solvent extraction using a solvent like chloroform.[9] For complex matrices like animal fat, where this compound is analyzed as a marker for "boar taint," the protocol may involve melting the fat, centrifugation, and further cleanup steps like size-exclusion chromatography (SEC).[5]

  • Biological Tissues (e.g., Pork Fat): Isotope dilution GC-MS is a highly accurate method for quantifying this compound in biological tissues.[5] This technique involves spiking the sample with a known amount of an isotopically labeled standard (e.g., D3-skatole). The ratio of the native analyte to the labeled standard is measured by GC-MS, allowing for precise quantification that corrects for matrix effects and extraction inefficiencies.[5]

Quantitative Data Summary

The following table summarizes the performance of various GC-MS methods for the quantification of this compound in different environmental and biological matrices.

MatrixSample Preparation MethodGC-MS TechniqueLimit of Detection (LOD)Linearity (R²)Recovery (%)Reference
Air/Gas SamplesSorbent Tube / Thermal DesorptionTD-GC-MSNot Specified≥ 0.99Not Specified[7][8]
Feces, Intestinal ContentsHomogenization, Chloroform ExtractionGC-NPD*20 µg/kgNot Specified~100%[9]
Pork FatMelting, Centrifugation, SECIsotope Dilution GC-MSNot SpecifiedNot SpecifiedNot Specified**[5]
SeafoodNot SpecifiedGC-MS~10 µg/kg (target)Not SpecifiedNot Specified[6]
SeafoodNot SpecifiedGC-MS Confirmation~0.02 mg/kg (HPLC Method)Not Specified~95%[10]

*Note: A Nitrogen-Phosphorus Detector (NPD) was used, which offers high sensitivity for nitrogen-containing compounds like this compound.[9] **Note: Isotope dilution methods inherently correct for recovery losses.

Experimental Protocols

Protocol 1: Analysis of this compound in Air by Thermal Desorption-GC-MS (TD-GC-MS)

This protocol is designed for the collection and analysis of volatile this compound from air samples.

1. Materials and Reagents:

  • Sorbent tubes packed with Tenax TA, Carbopack B, and Carbopack X.[7][8]

  • Low-flow air sampling pump.

  • Methanol (HPLC grade) for standard preparation.

  • This compound analytical standard.

  • Helium (or Hydrogen) carrier gas, ultra-high purity.

2. Sample Collection:

  • Connect a conditioned sorbent tube to the air sampling pump.

  • Place the sampling apparatus in the desired location and draw air through the tube at a known flow rate (e.g., 50-200 mL/min) for a specified duration to achieve a target sample volume.

  • After sampling, cap both ends of the sorbent tube and store at 4°C until analysis.

3. Standard Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).

  • Create a series of working standards by serial dilution of the stock solution.

  • For calibration, inject a known volume (e.g., 1 µL) of each working standard directly onto a sorbent tube while purging with a gentle stream of inert gas. This creates a calibration set with known masses of this compound.

4. TD-GC-MS Analysis:

  • Thermal Desorber (TD) Conditions:

    • Place the sorbent tube (sample or standard) in the automated thermal desorber.

    • Primary Desorption: Heat the tube (e.g., to 280°C) to release analytes onto a cooled focusing trap.

    • Secondary Desorption: Rapidly heat the trap (e.g., to 300°C) to inject the analytes into the GC column.

  • GC Conditions:

    • Column: Use a polar capillary column (e.g., DB-WAX or BP20).[9][11]

    • Injector Temperature: Set by the TD transfer line temperature (e.g., 250°C).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. (This must be optimized for the specific column and analytes).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

    • Mass Scan Range: 40-300 amu (for general screening).

    • Selected Ion Monitoring (SIM) Mode: For higher sensitivity and quantification, monitor the characteristic ions of this compound (e.g., m/z 131, 130, 116, 103).

5. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area of this compound against the known mass from the standard tubes.

  • Quantify the amount of this compound in the air samples by comparing their peak areas to the calibration curve and dividing by the volume of air sampled.

Protocol 2: Analysis of this compound in Feces or Sludge by Solvent Extraction-GC-MS

This protocol provides a general method for extracting this compound from complex solid or semi-solid matrices.

1. Materials and Reagents:

  • This compound and Indole analytical standards.

  • Internal Standard (e.g., 5-Chloroindole or D3-Skatole for isotope dilution).[5]

  • Chloroform (or Dichloromethane), analytical grade.[9]

  • Anhydrous sodium sulfate.

  • Homogenizer or vortex mixer.

  • Centrifuge and centrifuge tubes (glass, solvent-rinsed).

  • GC vials with inserts.

2. Sample Preparation and Extraction:

  • Weigh approximately 1-2 g of the homogenized sample (feces, sludge) into a glass centrifuge tube.

  • Spike the sample with a known amount of internal standard solution.

  • Add 5 mL of chloroform to the tube.

  • Homogenize or vortex the sample vigorously for 2-5 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully transfer the chloroform supernatant to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.[12] Do not evaporate to complete dryness.

  • Transfer the final extract into a 2 mL GC vial for analysis.

3. GC-MS Analysis:

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Injection Volume: 1 µL.

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. (Optimization is required).

    • Carrier Gas: Helium at 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Use Selected Ion Monitoring (SIM) for quantification.

      • This compound ions: m/z 131 (quantifier), 130 (qualifier).

      • Internal Standard ions: (e.g., m/z 151, 153 for 5-chloroindole).

4. Data Analysis and Quantification:

  • Prepare a multi-point calibration curve by analyzing standards containing a fixed amount of internal standard and varying concentrations of this compound.

  • Plot the ratio of the this compound quantifier ion area to the internal standard quantifier ion area against the concentration of this compound.

  • Calculate the concentration of this compound in the original sample using the response ratio from the sample extract and the calibration curve, accounting for the initial sample weight.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Environmental Sample (Air, Water, Soil) Collection 2. Sample Collection (Sorbent Tube, Bottle, Jar) Sample->Collection Extraction 3. Extraction / Concentration (TD, LLE, Solvent Extraction) Collection->Extraction Cleanup 4. Extract Cleanup (Optional: SEC, Filtration) Extraction->Cleanup Injection 5. GC-MS Injection Cleanup->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometry Detection (Scan or SIM) Separation->Detection Processing 8. Data Processing (Peak Integration) Detection->Processing Quantification 9. Quantification (Calibration Curve) Processing->Quantification Report 10. Final Report Quantification->Report TD_GCMS_Workflow TD-GC-MS Workflow for Air Samples AirSample 1. Air Sampling SorbentTube Analytes trapped on Sorbent Tube AirSample->SorbentTube Pump ThermalDesorber 2. Thermal Desorber SorbentTube->ThermalDesorber PrimaryDesorb Primary Desorption (Tube Heating) ThermalDesorber->PrimaryDesorb ColdTrap Focusing on Cold Trap PrimaryDesorb->ColdTrap SecondaryDesorb Secondary Desorption (Trap Heating) ColdTrap->SecondaryDesorb GCMS 3. GC-MS System SecondaryDesorb->GCMS Injection Data 4. Data Analysis GCMS->Data

References

Application Notes and Protocols for Skatole Extraction from Swine Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole (3-methylindole) is a lipophilic compound produced by microbial degradation of tryptophan in the hindgut of pigs.[1] Its accumulation in adipose tissue is a primary cause of "boar taint," an unpleasant off-odor and flavor in pork from some entire male pigs.[2][3][4] Accurate quantification of this compound in swine adipose tissue is crucial for quality control in the pork industry and for research into mitigation strategies. This document provides detailed protocols for the extraction of this compound from swine adipose tissue, along with comparative data on their performance. The methods described are suitable for subsequent analysis by various chromatographic techniques.

Data Presentation

The following table summarizes the performance characteristics of different this compound extraction and analysis methods from the scientific literature.

MethodAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Repeatability (RSDr %)Reproducibility (RSDR %)Reference
Liquid-Liquid ExtractionHPLC-Fluorescence4 ng/g-98.94.26.6[5]
Liquid-Liquid ExtractionGC-HRMS0.5 ppb (ng/g)1.65 ppb (ng/g)908.785.9[6]
Isotope Dilution Assay with Size Exclusion ChromatographyGC-MS or LC-MS/MS---3 - 1010 - 30[3]
Dynamic HeadspaceGC-MS97 ng/g0.05 µg/g--< 10[4][7]
Acetonitrile ExtractionElectrochemiluminescence (ECL)0.7 nM-67.6--[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for HPLC-Fluorescence Analysis

This protocol is adapted from a rapid method for the determination of this compound and indole in adipose tissue.[5]

1. Materials and Reagents:

  • Swine adipose tissue sample

  • n-Hexane

  • Acetonitrile-water (75:25, v/v)

  • Methanol

  • 2-methylindole (internal standard)

  • Microwave oven

  • Centrifuge

  • HPLC system with a reversed-phase column and fluorescence detector

2. Sample Preparation:

  • Homogenize the swine adipose tissue sample. A sample of 2.0-2.5 g is typically used.[9]

  • Melt the homogenized tissue sample in a microwave oven.[5]

  • Take 100 µL of the resulting liquid fat.

3. Extraction:

  • Dissolve the 100 µL of liquid fat in 1 mL of n-hexane.[5]

  • Add a known amount of internal standard (e.g., 2-methylindole).

  • Extract the this compound from the hexane solution by adding an equal volume of acetonitrile-water (75:25, v/v) and vortexing thoroughly.[5]

  • Centrifuge the mixture to separate the layers.

  • Collect the lower acetonitrile-water layer containing the this compound.

4. Analysis:

  • Inject a 100 µL aliquot of the acetonitrile-water extract into the HPLC system.[5]

  • Perform chromatographic separation on a reversed-phase column.

  • Use a mobile phase composed of acetic acid and isopropanol (70:30, v/v).[5]

  • Detect and quantify this compound using a fluorescence detector with excitation at 280 nm and emission at 360 nm.[10]

Protocol 2: Isotope Dilution Assay with GC-MS or LC-MS/MS Analysis

This protocol is based on a reference method for the quantification of boar taint compounds.[2][3]

1. Materials and Reagents:

  • Swine back neck fat sample

  • Liquid nitrogen

  • Meat grinder or blender

  • Isotopically labeled this compound internal standard

  • Cyclohexane and ethyl acetate (1+1, v/v)

  • Size Exclusion Chromatography (SEC) column

  • GC-MS or LC-MS/MS system

2. Sample Preparation:

  • Strip the back neck fat sample of skin and muscle to obtain only the hypodermis.[2]

  • Freeze the hypodermis in liquid nitrogen.[2]

  • Grind the frozen tissue using a meat grinder or blender.[2]

  • Separate the fat from the ground tissue by melting and subsequent centrifugation.[2]

3. Extraction and Cleanup:

  • Spike the melted fat with an isotopically labeled this compound internal standard.[2]

  • Perform Size Exclusion Chromatography (SEC) for cleanup, using a mixture of cyclohexane and ethyl acetate (1+1, v/v) as the eluent.[3]

  • Collect the fraction containing this compound.

  • Evaporate the collected fraction to near dryness.[2]

4. Analysis:

  • Reconstitute the sample in a solvent compatible with the analytical system.[3]

  • For GC-MS analysis, inject the sample for separation on a capillary column and detect using Single Ion Monitoring (SIM) mode.[3]

  • For LC-MS/MS analysis, use an appropriate column and detect using Selected Reaction Monitoring (SRM) mode.[2]

  • Quantify this compound using the isotopically labeled internal standard.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is an alternative, environmentally friendly technique that uses supercritical fluids, such as carbon dioxide, for extraction.[11][12]

1. Materials and Reagents:

  • Swine adipose tissue sample

  • Supercritical Fluid Extraction (SFE) system

  • Supercritical CO2

  • Fat retainer (e.g., Alumina)[13]

  • Co-solvent (e.g., ethanol, optional)[14]

2. Sample Preparation:

  • Homogenize the adipose tissue sample.

  • Mix the homogenized sample with a fat retainer like alumina.

3. Extraction:

  • Place the sample mixture into the extraction vessel of the SFE system.

  • Pressurize and heat the vessel with CO2 to bring it to a supercritical state (e.g., 281 bar and 40°C).[13] The density of the supercritical CO2 can be adjusted to selectively extract different compounds.

  • Optionally, a co-solvent like ethanol can be added to modify the polarity of the supercritical fluid and enhance the extraction of certain compounds.[14]

  • The extracted this compound is separated from the supercritical fluid by depressurization, and the CO2 can be recycled.

4. Analysis:

  • The collected extract can be dissolved in a suitable solvent and analyzed by GC-MS, LC-MS/MS, or HPLC.

Mandatory Visualization

Skatole_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Swine Adipose Tissue Sample homogenize Homogenization start->homogenize melt Melting (e.g., Microwave) homogenize->melt add_solvent Add Organic Solvent (e.g., Hexane) melt->add_solvent add_is Add Internal Standard add_solvent->add_is extract Liquid-Liquid Extraction (e.g., with Acetonitrile) add_is->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Extract separate->collect analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) collect->analysis

Caption: General workflow for this compound extraction from swine adipose tissue using a liquid-liquid extraction method.

Skatole_Deposition_Pathway cluster_gut Hindgut cluster_circulation Systemic Circulation cluster_tissue Adipose Tissue tryptophan Tryptophan (from diet/cell debris) microbes Microbial Degradation tryptophan->microbes skatole_gut This compound Formation microbes->skatole_gut absorption Absorption into Bloodstream skatole_gut->absorption blood_this compound This compound in Blood absorption->blood_this compound liver Liver Metabolism (Phase I & II) blood_this compound->liver deposition Deposition in Adipose Tissue blood_this compound->deposition

Caption: Simplified pathway of this compound formation in the gut and its deposition in adipose tissue.

References

Application of Skatole as a Chemical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Skatole, or 3-methylindole, is a heterocyclic organic compound naturally occurring in the feces of mammals and birds, contributing significantly to fecal odor.[1] In lower concentrations, it possesses a floral scent and is utilized in the perfume industry.[1] In the context of analytical chemistry, this compound serves as a crucial chemical standard for chromatographic applications. Its use is prominent in food science, environmental analysis, and biomedical research for the accurate quantification of this compound in various matrices. This document provides detailed application notes and protocols for the use of this compound as a chemical standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Areas

The primary applications for this compound as a chemical standard in chromatography include:

  • Food Quality Control: this compound, along with androstenone, is a key compound responsible for "boar taint," an unpleasant odor and flavor in the meat of some uncastrated male pigs.[2] Chromatographic methods using this compound standards are essential for monitoring its concentration in pork fat to ensure consumer acceptance.[2][3][4]

  • Environmental Monitoring: As a component of animal waste, this compound can be an indicator of fecal pollution in environmental samples. Its quantification is important for assessing water and soil quality.

  • Clinical and Biomedical Research: this compound is a metabolite of tryptophan produced by intestinal bacteria.[5] Altered levels of fecal or urinary this compound can be indicative of changes in the gut microbiome or certain metabolic disorders.[6] Studies have also investigated its role in intestinal cell function and its potential contribution to inflammatory conditions.[5][7][8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various chromatographic methods using this compound as a standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

ParameterMethod 1: Feces Analysis[11]Method 2: Pig Back Fat Analysis[12]Method 3: Seafood Analysis[13]
Limit of Detection (LOD) 0.2 µg/gNot specified~0.02 mg/kg
Linearity Range Not specified0.05 - 1 µg/gNot specified
Recovery 95%10.3 ± 0.9%~95% (for indole)
Intra-assay CV (%) 7.0%Not specifiedNot specified
Inter-assay CV (%) 11.8%Not specifiedNot specified

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis

ParameterMethod 1: Boar Taint in Pork Fat[2]Method 2: Feces & Intestinal Contents[14]Method 3: Boar Taint in Adipose Tissue (LDTD-MS/MS)[3]
Limit of Detection (LOD) Not specified20 µg/kg0.02 µg/g
Limit of Quantification (LOQ) Not specifiedNot specified0.05 µg/g
Concentration Range Studied ~100 - 1000 µg/kgUp to 100 mg/kgNot specified
Recovery Not specified~100%Not specified
Coefficient of Variation (CV) Not specified3.0%Not specified

Experimental Protocols

Protocol 1: HPLC-Fluorescence Detection for this compound in Feces

This protocol is adapted from a method for the rapid and accurate determination of this compound in feces.[11]

1. Materials and Reagents:

  • This compound (3-methylindole) analytical standard

  • Methanol (HPLC grade)

  • Amberlite XAD-8 resin

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. Sample Preparation:

  • Homogenize 0.5 g of feces with 2 mL of methanol.

  • Centrifuge the mixture and collect the supernatant.

  • Purify the extract by passing it through a column packed with Amberlite XAD-8 resin.

  • Elute the this compound from the resin with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of mobile phase.

4. HPLC Conditions:

  • Column: Reversed-phase C18 column

  • Mobile Phase: Acetonitrile:Water gradient

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: Fluorescence detector

  • Excitation Wavelength: 280 nm

  • Emission Wavelength: 360 nm[6]

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Isotope Dilution GC-MS for this compound in Pork Fat

This protocol is based on a reference method for the quantification of boar taint compounds.[2]

1. Materials and Reagents:

  • This compound (3-methylindole) analytical standard

  • D3-skatole (isotopically labeled internal standard)

  • Organic solvents (e.g., hexane, dichloromethane)

  • Liquid nitrogen

2. Standard Solution Preparation:

  • Prepare stock solutions of both this compound and D3-skatole in a suitable organic solvent.

  • Create calibration solutions containing a fixed concentration of D3-skatole and varying concentrations of this compound.

3. Sample Preparation:

  • Freeze a sample of pork back fat in liquid nitrogen and grind it.

  • Melt the ground fat and centrifuge to separate the lipid fraction.

  • Accurately weigh a portion of the melted fat and spike it with a known amount of the D3-skatole internal standard solution.

  • Perform a liquid-liquid or solid-phase extraction to isolate the indolic compounds from the fat matrix.

  • The extract may require further cleanup using techniques like size-exclusion chromatography (SEC).[2]

  • Concentrate the final extract before GC-MS analysis.

4. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Splitless injection.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the analytes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both this compound and D3-skatole.

5. Quantification:

  • Calculate the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard (D3-skatole) for both the calibration standards and the samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration ratio.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

This compound-Induced Signaling Pathway

This compound, a tryptophan metabolite from gut microbiota, can influence intestinal epithelial cell fate through multiple signaling pathways. It is known to activate the aryl hydrocarbon receptor (AhR), leading to downstream gene expression.[5][8] Additionally, this compound can independently activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses and apoptosis.[5][9]

Skatole_Signaling This compound This compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR p38 p38 MAPK This compound->p38 GeneExpression Target Gene Expression AhR->GeneExpression Activation Apoptosis Apoptosis AhR->Apoptosis Modulation p38->Apoptosis Induction

Caption: this compound signaling in intestinal epithelial cells.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the chromatographic analysis of this compound in biological samples.

Skatole_Workflow SampleCollection Sample Collection (e.g., Feces, Fat Tissue) SamplePrep Sample Preparation (Homogenization, Extraction) SampleCollection->SamplePrep Cleanup Extract Cleanup (e.g., SPE, SEC) SamplePrep->Cleanup Analysis Chromatographic Analysis (HPLC or GC-MS) Cleanup->Analysis DataProcessing Data Processing (Peak Integration, Quantification) Analysis->DataProcessing Result Result Reporting DataProcessing->Result

Caption: Workflow for this compound chromatographic analysis.

Conclusion

This compound is an indispensable chemical standard for a variety of chromatographic applications, particularly in ensuring food safety and in biomedical research. The detailed protocols and data provided herein offer a comprehensive guide for researchers, scientists, and professionals in drug development for the accurate and reliable quantification of this compound in diverse and complex matrices. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

References

Application Notes and Protocols for the Utilization of Skatole as an Attractant in Insect Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole, or 3-methylindole, is a naturally occurring organic compound found in the feces of mammals and birds, contributing significantly to fecal odor.[1] In low concentrations, however, it possesses a floral scent and is found in some flowers and essential oils.[2] This dual olfactory nature makes it a fascinating semiochemical in the field of chemical ecology. This compound has been identified as a potent attractant for a variety of insect species, playing a crucial role in behaviors such as locating food sources, oviposition sites, and mates.[1][2] This property presents a valuable opportunity for its integration into insect pest management (IPM) strategies.

These application notes provide detailed protocols and quantitative data on the use of this compound as an attractant for several key insect pests, including mosquitoes, fruit flies, dung beetles, and certain grubs. The information is intended to guide researchers and pest management professionals in the development and implementation of this compound-based trapping and monitoring systems.

Target Insect Species

This compound has demonstrated attractant properties for a range of insect species, including several of agricultural and public health importance.

  • Mosquitoes (Diptera: Culicidae): Gravid females of species such as the Southern House Mosquito (Culex quinquefasciatus) are attracted to this compound, which serves as an oviposition cue, indicating suitable sites for laying eggs.[3]

  • Fruit Flies (Diptera: Drosophilidae): Certain species of Drosophila are attracted to fermentation odors, and this compound can be a component of effective attractant blends.

  • Dung Beetles (Coleoptera: Scarabaeidae): As a component of dung odor, this compound is a key attractant for various dung beetle species, such as Bubas bison.[4]

  • Tasmanian Grass Grub Beetle (Aphodius tasmaniae): this compound is a known attractant for this pasture pest.[2]

  • Orchid Bees (Hymenoptera: Apidae): Males of various orchid bee species are attracted to and collect this compound, likely for the synthesis of pheromones.[1]

Quantitative Data on this compound Attractancy

The effectiveness of this compound as an attractant is dependent on its concentration and the target insect species. The following tables summarize available quantitative data from various studies.

Target InsectAttractant Formulation/ConcentrationTrap TypeResultsReference
Culex quinquefasciatusThis compound-baited oviposition trapsOviposition trapSignificantly higher number of egg rafts deposited compared to control water traps.
Drosophila speciesMalt extract 5%, ethyl alcohol 0.5%, This compound 0.02% , acetal 1%Bottle trapEffective attractant mixture in field trials.This formulation is based on a historical study and may require optimization.
Bubas bison (Dung Beetle)Mixture of toluene, p-cresol, phenol, and This compound OlfactometerEnhanced attractancy by ~64% when added to lucerne hay-fed horse dung.[4]
ReceptorLigandEC50Assay SystemReference
CquiOR10 (Culex quinquefasciatus)This compound90 nMXenopus oocyte expression systemThis data indicates a high sensitivity of this specific receptor to this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Lures

This protocol describes the preparation of a simple liquid lure and a controlled-release lure for field use.

A. Simple Liquid Lure Formulation (e.g., for Mosquito Oviposition Traps)

Materials:

  • This compound (3-methylindole), ≥98% purity

  • Distilled water

  • Ethanol (95%)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh 100 mg of this compound and dissolve it in 10 mL of 95% ethanol in a 100 mL volumetric flask. This creates a 10 mg/mL stock solution. This compound is sparingly soluble in water but readily soluble in ethanol.

  • Prepare Working Solutions: From the stock solution, prepare a series of dilutions in distilled water to achieve the desired final concentrations. For Culex quinquefasciatus oviposition traps, concentrations in the range of 1 to 100 µg/L in the trap water have been shown to be effective.

  • Lure Deployment: Add the prepared this compound solution to the water in the oviposition trap. The volume of the trap will determine the amount of stock solution to add to reach the target concentration.

B. Controlled-Release Lure Formulation

Controlled-release dispensers are crucial for maintaining a consistent release of this compound over an extended period in the field.[5]

Materials:

  • This compound

  • Inert polymer matrix (e.g., polyethylene glycol, paraffin wax, or specialized commercial formulations like SPLAT®)[5][6]

  • Heat-stable beaker

  • Hot plate with magnetic stirring

  • Molds for shaping the lure (e.g., small petri dishes or custom molds)

Procedure (Example using a wax matrix):

  • Melt the Matrix: Gently heat the paraffin wax in a beaker on a hot plate until it is completely melted.

  • Incorporate this compound: Once the wax is molten, add the desired amount of this compound. The loading concentration will depend on the target release rate and the properties of the matrix. A starting point could be 1-5% this compound by weight.

  • Mix Thoroughly: Stir the mixture continuously until the this compound is completely dissolved and evenly distributed throughout the molten wax.

  • Cast the Lures: Pour the molten mixture into molds and allow it to cool and solidify completely at room temperature.

  • Storage: Store the lures in a cool, dark place in airtight containers until deployment.

Lure_Preparation_Workflow cluster_liquid Simple Liquid Lure cluster_controlled Controlled-Release Lure l_start Weigh this compound l_dissolve Dissolve in Ethanol (Stock Solution) l_start->l_dissolve l_dilute Dilute with Water (Working Solution) l_dissolve->l_dilute l_deploy Deploy in Trap l_dilute->l_deploy c_start Melt Wax Matrix c_add Add this compound c_start->c_add c_mix Mix Thoroughly c_add->c_mix c_cast Cast into Molds c_mix->c_cast c_cool Cool and Solidify c_cast->c_cool

Fig. 1: Workflow for preparing simple liquid and controlled-release this compound lures.
Protocol 2: Field Trapping of Insects Using this compound-Baited Traps

This protocol provides a general framework for conducting field trials to evaluate the efficacy of this compound-baited traps.

Materials:

  • Insect traps appropriate for the target species (e.g., CDC light traps for mosquitoes, McPhail traps for fruit flies, pitfall traps for ground-dwelling insects).[7][8][9]

  • This compound lures (prepared as in Protocol 1).

  • Control lures (dispensers without this compound).

  • Collection jars or bags.

  • GPS device for marking trap locations.

  • Data sheets for recording trap catches and environmental conditions.

Procedure:

  • Site Selection: Choose a suitable habitat for the target insect species. For comparative studies, select multiple sites with similar ecological characteristics.

  • Trap Placement:

    • Set up a grid of traps with a minimum distance between traps to avoid interference (e.g., 20-50 meters).

    • Randomly assign this compound-baited and control traps to the locations within the grid.

    • For flying insects, hang traps at a height relevant to their flight behavior. For ground-dwelling insects, place pitfall traps flush with the ground surface.[8]

  • Lure Deployment: Place one this compound lure or a control lure inside each designated trap according to the experimental design.

  • Trapping Period: Leave the traps in the field for a predetermined period (e.g., 24-48 hours). The duration should be consistent across all traps and replicates.

  • Sample Collection: At the end of the trapping period, collect the captured insects from each trap. Store them in labeled containers for later identification and counting.

  • Data Recording: For each trap, record the number of target and non-target insects captured. Also, record environmental data such as temperature, humidity, and wind speed, as these can influence insect activity.

  • Trap Rotation: To minimize positional bias, rotate the positions of the baited and control traps in subsequent trapping sessions.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the attractiveness of this compound-baited traps to control traps.

Field_Trapping_Workflow start Site Selection placement Trap Placement (Grid Layout) start->placement deployment Lure Deployment (this compound vs. Control) placement->deployment trapping Trapping Period (e.g., 24-48h) deployment->trapping collection Sample Collection trapping->collection recording Data Recording (Catches, Environmental Data) collection->recording analysis Statistical Analysis recording->analysis

Fig. 2: General workflow for field trapping experiments with this compound-baited traps.
Protocol 3: Electroantennography (EAG) for Screening this compound Attractancy

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid assessment of olfactory sensitivity.[10][11][12]

Materials:

  • Live insects.

  • This compound solutions of varying concentrations in an appropriate solvent (e.g., paraffin oil or hexane).

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software).

  • Dissection microscope.

  • Humidified and purified air delivery system.

Procedure:

  • Insect Preparation: Immobilize an insect (e.g., by chilling). Under a microscope, carefully excise an antenna.

  • Antenna Mounting: Mount the excised antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

  • Stimulus Preparation: Prepare a series of dilutions of this compound in the chosen solvent. Apply a small aliquot of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Stimulus Delivery: Deliver a puff of air through the pipette, carrying the this compound volatiles over the mounted antenna.

  • Data Recording: Record the resulting electrical potential (the EAG response) using the data acquisition system.

  • Controls: Use a solvent-only puff as a negative control and a known standard attractant as a positive control.

  • Data Analysis: Measure the amplitude of the EAG response for each concentration of this compound and compare it to the controls. A dose-dependent increase in response amplitude indicates olfactory sensitivity.

Signaling Pathway of this compound Reception

The detection of this compound by insects is initiated by its interaction with specific Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs) within the antennal sensilla.[13][14][15]

In the case of Culex quinquefasciatus, the odorant receptor CquiOR10 has been identified as being narrowly tuned to this compound. The binding of this compound to the OR, which is part of a heterodimeric complex with a co-receptor (Orco), is believed to directly gate a cation channel, leading to the depolarization of the ORN.[1][16] This depolarization generates an electrical signal that is then transmitted to the antennal lobe of the insect brain for further processing, ultimately leading to a behavioral response, such as attraction.[13]

Skatole_Signaling_Pathway cluster_receptor Olfactory Receptor Neuron Membrane This compound This compound Molecule obp Odorant Binding Protein (OBP) This compound->obp Transport across sensillar lymph or Odorant Receptor (OR) (e.g., CquiOR10) obp->or channel Ion Channel Opening (Cation Influx) or->channel Conformational change orco Co-receptor (Orco) orco->channel depolarization Neuron Depolarization channel->depolarization signal Signal to Antennal Lobe depolarization->signal behavior Behavioral Response (Attraction) signal->behavior

Fig. 3: Generalized olfactory signaling pathway for this compound in insects.

Conclusion

This compound is a versatile and potent insect attractant with significant potential for use in IPM programs. The protocols and data presented here provide a foundation for researchers and pest management professionals to develop and evaluate this compound-based tools for monitoring and controlling a variety of insect pests. Further research is needed to optimize lure formulations and trapping strategies for specific target species and environmental conditions.

References

Application Notes and Protocols for Monitoring Skatole Levels in Livestock Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Skatole, or 3-methylindole, is a naturally occurring organic compound produced from the microbial degradation of the amino acid L-tryptophan in the digestive tract of mammals.[1][2] In livestock production, particularly in swine, high concentrations of this compound accumulating in adipose tissue are a primary cause of "boar taint," an unpleasant fecal-like odor and flavor that can occur when cooking pork from entire male pigs.[3] This off-odor is a significant concern for meat quality and consumer acceptance. Therefore, accurate and reliable monitoring of this compound levels in various biological matrices is crucial for researchers, scientists, and drug development professionals working on strategies to mitigate boar taint, such as dietary interventions, genetic selection, and the development of novel therapeutics.[4]

These application notes provide an overview of the prevalent analytical methodologies for this compound quantification, complete with detailed experimental protocols and performance data to guide researchers in selecting and implementing the most appropriate method for their specific needs.

Sample Collection and Handling

The choice of biological matrix is dependent on the research objective. The most common samples for this compound analysis are adipose tissue, feces, and blood (serum or plasma).

  • Adipose Tissue (Backfat): This is the primary matrix for evaluating boar taint, as it is where this compound accumulates.[5] Samples are typically collected post-mortem from the neck or loin region.[5] For biopsy studies, a specialized tool is used to collect a small fat sample from live animals. Samples should be immediately frozen and stored at -20°C or lower until analysis.

  • Feces: Fecal analysis provides insight into the intestinal production of this compound.[6] Fresh fecal samples should be collected and immediately frozen to prevent further microbial activity that could alter this compound concentrations.[7]

  • Blood (Serum/Plasma): Blood levels of this compound can be used for in-vivo monitoring and have been shown to correlate with levels in fat tissue.[8] Blood should be collected using appropriate anticoagulant tubes (for plasma) or serum separator tubes. Plasma or serum should be separated by centrifugation shortly after collection and stored at -80°C.

Analytical Methodologies

Several analytical techniques are employed for the quantification of this compound. The most established methods are chromatography-based, offering high sensitivity and specificity.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A widely used and robust method for quantifying this compound.[9] this compound is naturally fluorescent, allowing for sensitive detection without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive reference method, often utilizing isotope dilution with a labeled internal standard for precise quantification.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers excellent sensitivity and specificity, allowing for the simultaneous determination of this compound, indole, and androstenone.[8][10] This method is ideal for high-throughput analysis and complex matrices.

  • Electrochemiluminescence (ECL): A novel and rapid method with potential for development into an on-line detector for use in slaughterhouses.[11] It measures the light produced when oxidized this compound reacts with oxygen radicals.[11]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of the primary methods used for this compound quantification.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Linearity Range Reference(s)
HPLC-FLD Adipose Tissue0.03 µg/gNot ReportedNot ReportedNot Reported[12]
Adipose Tissue6.29 ng/g19.06 ng/g82.7 ± 6.30.31 - 244.0 ng/mL[9]
Feces0.2 µg/gNot Reported95.0Not Reported[6]
GC-MS Adipose TissueNot ReportedNot ReportedNot Reported100 - 1000 µg/kg[5]
LC-MS/MS Adipose TissueNot ReportedNot Reported91.050 - 1600 µg/kg[10]
Serum/Plasma0.5 - 1.0 µg/L2.0 - 3.0 µg/L87.0 - 97.0>0.99 (R²)[8]
ECL Adipose Tissue0.7 nMNot Reported67.6 (extraction)0.025 - 2.0 µM[11]

Experimental Protocols & Workflows

Logical Workflow for this compound Monitoring

The general process for monitoring this compound involves sample collection, preparation, instrumental analysis, and data interpretation.

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Adipose Adipose Tissue Homogenize Homogenization/ Melting Adipose->Homogenize Feces Feces Feces->Homogenize Blood Blood Extract Solvent Extraction Blood->Extract Protein Precipitation/ Liquid-Liquid Extraction Homogenize->Extract Cleanup Purification/ Cleanup Extract->Cleanup Concentrate Concentration Cleanup->Concentrate HPLC HPLC-FLD Concentrate->HPLC LCMS LC-MS/MS Concentrate->LCMS GCMS GC-MS Concentrate->GCMS Quant Quantification HPLC->Quant LCMS->Quant GCMS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for this compound monitoring.

Protocol 1: this compound Extraction from Adipose Tissue for HPLC/LC-MS Analysis

This protocol is a composite based on common procedures for extracting this compound from fatty matrices.[10][12]

Materials:

  • Adipose tissue sample

  • Methanol (HPLC grade)

  • Internal Standard (IS) solution (e.g., 2-methylindole in methanol)

  • Centrifuge tubes (50 mL, solvent-resistant)

  • Homogenizer or blender

  • Water bath or heating block

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

Procedure:

  • Sample Homogenization: Weigh approximately 2 g of frozen adipose tissue into a centrifuge tube. Allow it to thaw partially.

  • Internal Standard Spiking: Add a known amount of internal standard solution to the sample.

  • Fat Melting: Place the tube in a water bath at 60-70°C for 15-20 minutes to melt the fat.

  • Solvent Extraction: Add 10 mL of methanol to the melted fat. Vortex vigorously for 2 minutes to extract the analytes.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes to separate the methanol layer from the lipid layer.

  • Cleanup (Optional but Recommended): For cleaner samples, a freeze-out step can be included. Transfer the methanol supernatant to a new tube and place it in a freezer (-20°C) or liquid nitrogen for 10-15 minutes to precipitate remaining lipids.[10] Centrifuge again at 3,000 x g for 5 minutes.

  • Filtration: Carefully transfer the final methanol supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for injection into the HPLC-FLD or LC-MS/MS system.

Protocol 2: this compound Extraction from Feces for HPLC Analysis

This protocol is adapted from the method described by Dehnhard et al. (1991).[6]

Materials:

  • Fecal sample (lyophilized or wet)

  • Methanol (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Amberlite XAD-8 or Oasis HLB)[6][7]

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Weighing: Weigh 0.5 g of the fecal sample into a 15 mL centrifuge tube.

  • Extraction: Add 2 mL of methanol. Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 2,500 x g for 15 minutes.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading and Purification: Load the methanol supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 500 µL) of the mobile phase. Transfer to an autosampler vial for HPLC analysis.

Protocol 3: HPLC-FLD Instrumental Analysis

Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 55:45 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40°C.[13]

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings: Excitation wavelength (Ex) at 280 nm and Emission wavelength (Em) at 352 nm.[13]

  • Run Time: Approximately 10 minutes (this compound typically elutes within 3-5 minutes).[9]

Quantification:

  • Prepare a series of calibration standards of known this compound concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the samples by comparing their peak areas (normalized to the internal standard, if used) to the calibration curve.

This compound Formation Pathway

Understanding the biochemical pathway of this compound formation is essential for developing mitigation strategies. This compound is produced in the hindgut from L-tryptophan through a multi-step anaerobic degradation process by specific gut bacteria.[1]

G cluster_gut Gut Microbiome (Anaerobic Degradation) TRP L-Tryptophan IPA Indole-3-pyruvic acid TRP->IPA Transamination Indole Indole TRP->Indole Tryptophanase IAA Indole-3-acetic acid IPA->IAA Decarboxylation This compound This compound (3-methylindole) IAA->this compound Reductive Decarboxylation

Caption: Simplified microbial pathway of this compound formation.

References

Application Notes and Protocols for the Analytical Determination of Skatole in Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole, or 3-methylindole, is a mildly toxic organic compound that is a principal contributor to fecal odor. It is produced from the degradation of the amino acid tryptophan in the digestive tracts of mammals and birds. In wastewater treatment plants, this compound is an important odorant that can cause significant nuisance to surrounding communities. Monitoring the concentration of this compound in wastewater is crucial for evaluating the effectiveness of odor control strategies and for understanding the biochemical processes occurring during wastewater treatment. Furthermore, as drug development can involve compounds that are metabolized to this compound or related indolic structures, its analysis in wastewater can be relevant for environmental fate and impact studies.

These application notes provide an overview of common analytical techniques for the quantification of this compound in wastewater, detailed experimental protocols for two prevalent methods, a summary of their performance characteristics, and a visualization of a typical analytical workflow and a simplified this compound degradation pathway.

Analytical Methods for this compound Determination

Several analytical techniques can be employed for the determination of this compound in complex matrices like wastewater. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or ultraviolet (UV) detection, HPLC is a robust technique for this compound analysis. Fluorescence detection offers high sensitivity and selectivity for indolic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification of volatile and semi-volatile compounds like this compound. Sample preparation often involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers very high sensitivity and selectivity, making it ideal for detecting trace levels of this compound in complex samples. It often requires minimal sample cleanup compared to other methods.

  • Solid-Phase Microextraction (SPME) coupled with GC-MS: SPME is a solvent-free sample preparation technique that is well-suited for the extraction of volatile and semi-volatile organic compounds from aqueous samples. It is often followed by GC-MS analysis and is valued for its simplicity and sensitivity.

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance data for various analytical methods used for the determination of this compound in wastewater and related matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Precision (RSD %)Reference
HPLC-Fluorescence Feces0.2 µg/g--957.0 (intra-assay), 11.8 (inter-assay)
Seafood~0.02 mg/kg--~95-
Porcine Plasma-0.5 ng/mL0.5 - 256 ng/mL102.4 - 108.40.7 - 11.9 (intra-assay), 2.8 - 9.7 (inter-assay)
GC-MS Pig Slurry0.12 - 0.28 µg/L----
Pork Fat--100 - 1000 µg/kg-3 - 10 (repeatability), 10 - 30 (reproducibility)
LC-MS/MS Pork Fat--50 - 1600 µg/kg91-
Wastewater0.5 - 5 ng/L-->501.4 - 8.3 (inter-day)
SPME-GC-MS Water--0.5 - 10 µg/L-<16 (intra-day and inter-day)

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Wastewater Sample Collection Filtration 2. Filtration (e.g., 0.45 µm) SampleCollection->Filtration Extraction 3. Extraction (SPME or LLE) Filtration->Extraction GCMS_LCMS 4. GC-MS or LC-MS/MS Analysis Extraction->GCMS_LCMS DataAcquisition 5. Data Acquisition GCMS_LCMS->DataAcquisition Quantification 6. Quantification & Validation DataAcquisition->Quantification Reporting 7. Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis in wastewater.

Application Notes and Protocols: Utilizing Skatole in the Study of Microbial Tryptophan Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the microbial metabolism of tryptophan, with a specific focus on the production and degradation of its malodorous metabolite, skatole (3-methylindole). This compound is a significant molecule in host-microbe interactions, influencing gut homeostasis, and is implicated in various physiological and pathological processes, including inflammatory bowel disease and potential pulmonary toxicity.[1][2][3] Understanding the microbial pathways that govern this compound concentration is crucial for developing therapeutic strategies targeting the gut microbiome.

This compound is primarily produced from the microbial decomposition of L-tryptophan in the anaerobic environment of the mammalian digestive tract.[1][4] Its concentration and effects are a result of a delicate balance between production by certain microbial species and degradation by others. The study of these processes offers insights into microbial ecology, host-microbe signaling, and potential targets for drug development.

Microbial Production of this compound

The primary anaerobic pathway for this compound synthesis involves a multi-step enzymatic conversion of tryptophan.[1][5] Several bacterial species, including Clostridium sporogenes and Olsenella scatoligenes, are known to produce this compound.[1][6] The availability of dietary tryptophan and the composition of the gut microbiota are key factors influencing the rate of this compound production.[7][8]

This compound Production Pathway Trp L-Tryptophan IPA Indole-3-pyruvic Acid Trp->IPA Tryptophanase IAAId Indole-3-acetaldehyde IPA->IAAId Decarboxylase IAA Indole-3-acetic Acid (IAA) IAAId->IAA Indole-3-acetaldehyde Dehydrogenase Ska This compound (3-Methylindole) IAA->Ska Indoleacetate Decarboxylase caption Anaerobic microbial conversion of L-tryptophan to this compound.

Caption: Anaerobic microbial conversion of L-tryptophan to this compound.[1][5]

Experimental Protocols

Protocol 1: In Vitro Fermentation for this compound Production Analysis

This protocol describes an in vitro method using mixed microbial populations from fecal samples to assess the conversion of L-tryptophan to this compound and the influence of test compounds (e.g., prebiotics).[9]

Materials:

  • Fresh fecal sample from the target animal species (e.g., pig).

  • Anaerobic dilution solution (pre-reduced).

  • Basal medium (containing salts, yeast extract, etc.).

  • L-tryptophan solution.

  • Test compound solution (e.g., Fructooligosaccharide - FOS).[9]

  • Anaerobic chamber or system.

  • Incubator (38°C).

  • Centrifuge.

  • Reagents for this compound extraction (e.g., hexanes, chloroform).[10]

  • Internal standard (e.g., 2-methylindole).

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) system.[11][12]

Procedure:

  • Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fresh feces in the anaerobic dilution solution.

  • Incubation Setup: For each condition (control, tryptophan-supplemented, tryptophan + test compound), dispense 9 ml of the fecal slurry into sterile anaerobic tubes.

  • Substrate Addition:

    • To the control tubes, add 0.1 mL of sterile water.

    • To the tryptophan-supplemented tubes, add 0.1 mL of L-tryptophan solution (final concentration ~1 mg/mL).

    • To the test tubes, add 0.1 mL of L-tryptophan solution and the desired volume of the test compound (e.g., FOS to final concentrations of 0.5%, 1.0%, 1.5%).[9] Adjust the final volume to be equal in all tubes with sterile water.

  • Fermentation: Tightly seal the tubes and incubate at 38°C for a specified period (e.g., 24 hours).[9] Collect samples at various time points (e.g., 0, 6, 12, 24 hours) for analysis.

  • Sample Processing:

    • Stop the reaction by placing samples on ice.

    • Centrifuge the samples (e.g., 12,000 rpm for 20 min) to pellet bacterial cells and debris.[12]

    • Collect the supernatant for this compound extraction.

  • Extraction and Quantification:

    • Add an internal standard to the supernatant.

    • Perform liquid-liquid extraction using an appropriate solvent like hexanes.

    • Analyze the organic phase using GC-FID or HPLC to quantify this compound and indole concentrations.[10][11][12]

Protocol 2: Screening and Isolation of this compound-Degrading Bacteria

This protocol outlines a method for isolating and identifying bacteria capable of utilizing this compound as a sole carbon source.[12]

Materials:

  • Environmental sample (e.g., animal feces, activated sludge).

  • Enrichment medium: A minimal salt medium with this compound (e.g., 100 mg/L) as the sole carbon source.[12]

  • Solid agar plates with this compound (e.g., 50 mg/L).

  • Shaking incubator (e.g., 37°C, 180 rpm).[12]

  • Spectrophotometer.

  • Materials for 16S rRNA gene sequencing for bacterial identification.

  • HPLC system for this compound quantification.

Procedure:

  • Enrichment: Inoculate the environmental sample into the enrichment medium. Incubate with shaking for 24-48 hours to enrich for this compound-degrading microorganisms.

  • Sub-culturing: Transfer an aliquot of the enriched culture to a fresh enrichment medium and incubate again. Repeat this step 2-3 times to further select for adapted strains.

  • Isolation: Serially dilute the final enriched culture and spread it onto solid agar plates containing this compound. Incubate until single colonies are visible.

  • Primary Screening: Pick individual colonies and inoculate them into a liquid enrichment medium (100 mg/L this compound).[12] Incubate for 24 hours.

  • Degradation Confirmation: After incubation, measure the remaining this compound concentration in the culture supernatant using HPLC. Select colonies that show a significant reduction or complete degradation of this compound.[12]

  • Identification: Identify the most efficient degrading strains by performing 16S rRNA gene sequencing on the isolated colonies.

Screening Workflow start Environmental Sample (e.g., Feces, Sludge) enrich Enrichment Culture (this compound as sole carbon source) start->enrich isolate Isolation on Solid Media (Serial Dilution & Plating) enrich->isolate Repeated Sub-culturing screen Liquid Culture Screening of Single Colonies isolate->screen quantify Quantify this compound Degradation (HPLC Analysis) screen->quantify identify Identify Potent Strains (16S rRNA Sequencing) quantify->identify caption Workflow for isolating this compound-degrading microorganisms.

Caption: Workflow for isolating this compound-degrading microorganisms.[12]

Data Presentation

Quantitative data from studies on microbial this compound metabolism can be effectively summarized in tables for comparison.

Table 1: Efficiency of this compound Degradation by Various Microbial Strains

Microorganism Initial this compound Conc. Incubation Time Degradation Rate (%) Reference
Acinetobacter piscicola p38 100 mg/L 6 h 100% [12]
Cupriavidus sp. KK10 100 mg/L 24 h 100% [1]
Lactobacillus brevis 1.12 1 µg/mL 120 h 65.35% [1]
Lactobacillus casei 100 mg/L 168 h 62.21% [1]
Rhodopseudomonas palustris 1 mM 72 h >48% [1]

| Bacillus pallidus | 10 mg/L | 24 h | 44.5% |[1] |

Table 2: Effect of Fructooligosaccharide (FOS) on Tryptophan Metabolism In Vitro

FOS Concentration Tryptophan Degradation Rate (Relative) This compound Production Rate (Relative) Indole Production Rate (Relative) Reference
0% (Control) 100% 100% 100% [9]
0.5% Not significantly different Not significantly different Not significantly different [9]
1.0% Significantly decreased Significantly decreased Significantly increased [9]

| 1.5% | Significantly decreased | Significantly decreased | Significantly increased |[9] |

These results suggest that higher concentrations of FOS shift tryptophan metabolism away from this compound production and towards indole production, potentially by altering the microbial ecosystem and lowering the pH.[9]

This compound and Host-Microbe Interactions

Beyond its role as a waste product, this compound acts as a signaling molecule that can modulate host cellular functions. It is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a critical role in regulating the immune system and maintaining intestinal barrier function.[3][13] this compound can also induce mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38, which are involved in cellular stress responses and inflammation.[3][14] The balance between AhR and NF-κB activation appears to be crucial in determining the inflammatory outcome of this compound exposure in intestinal epithelial cells.[14]

This compound Host Signaling This compound This compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Activates MAPK MAPK Pathways (ERK, p38) This compound->MAPK Activates NFkB NF-κB AhR->NFkB Suppresses CellResponse Cellular Responses (Apoptosis, Barrier Function) AhR->CellResponse MAPK->NFkB Activates Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Upregulates Cytokines->CellResponse caption This compound-induced signaling in intestinal epithelial cells.[3][14]

References

Troubleshooting & Optimization

challenges in detecting trace levels of skatole in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Trace Skatole

Welcome to the technical support center for the detection of trace levels of this compound (3-methylindole). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the common challenges encountered when analyzing this compound in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting trace levels of this compound?

A1: Detecting trace levels of this compound is challenging due to several factors:

  • High Volatility and Instability: this compound is a volatile compound, which can lead to sample loss during preparation and storage.[1][2] It is also sensitive to light and oxidation.

  • Complex Sample Matrices: this compound is often present in complex biological matrices like feces, animal fat, blood, and environmental water samples.[1][3][4][5] These matrices contain numerous interfering compounds that can mask the this compound signal.

  • Matrix Effects in LC-MS: Co-eluting compounds from the sample matrix can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[3][6][7] This is a significant issue in samples like pig fat.[3][6][7]

  • Low Concentrations: As a trace analyte, this compound concentrations can be very low (ng/g or µg/L levels), often approaching the detection limits of analytical instruments.[1][4][5]

  • Active Sites in GC Systems: this compound, being a weakly polar and active compound, can interact with active sites (e.g., silanol groups) in the GC inlet liner and column, leading to poor peak shape (tailing) and reduced sensitivity.[8][9][10]

Q2: Which analytical technique is best for this compound analysis?

A2: The choice of technique depends on the sample matrix, required sensitivity, and available equipment.

  • GC-MS (Gas Chromatography-Mass Spectrometry) is a robust and highly sensitive method, especially when combined with headspace (HS) or solid-phase microextraction (SPME) for sample introduction. It is excellent for volatile analysis but can be prone to issues with peak tailing and matrix contamination.[11]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) offers high specificity and sensitivity and is less susceptible to issues related to this compound's volatility.[3][6][7] It is often preferred for complex matrices like animal fat and plasma to mitigate matrix effects, though careful sample cleanup is still crucial.[3][5]

  • HPLC with Fluorescence Detection is a reliable and cost-effective method. This compound is naturally fluorescent, allowing for sensitive and selective detection without derivatization. This method has been successfully applied to matrices like feces.[4]

Q3: How should I prepare and store samples to prevent this compound loss?

A3: Due to its volatility and instability, proper sample handling is critical.

  • Storage: Samples should be stored at low temperatures (e.g., -20°C or -80°C) in airtight, amber glass vials to minimize volatilization and photodegradation.

  • Sample Preparation: Minimize sample exposure to air and light. Use extraction methods that are rapid and efficient. For fatty matrices, a simple methanol extraction followed by freezing and filtration can be effective.[3][6][7] For aqueous samples, SPME offers a solvent-free extraction and concentration step.[11][12] Fecal samples can be extracted with methanol followed by purification on a solid-phase extraction (SPE) column.[4]

Troubleshooting Guides

This section addresses specific problems you might encounter during this compound analysis.

Guide 1: GC-MS Analysis Issues

Problem: My this compound peak is tailing.

Peak tailing is a common issue in GC analysis of active compounds like this compound, leading to poor integration and reduced accuracy.[8][9]

  • Cause 1: Active Sites in the Inlet Liner. The glass liner in the GC inlet can contain active silanol groups that interact with this compound.

    • Solution: Replace the standard liner with a deactivated (silanized) liner. Perform regular inlet maintenance, including replacing the liner, O-ring, and septum.[8][13]

  • Cause 2: Column Contamination or Degradation. Non-volatile matrix components can accumulate at the head of the column, creating active sites.

    • Solution: Trim the first 10-20 cm from the front of the column to remove contaminated sections.[9][13] If tailing persists, the column may need to be replaced. Consider using an ultra-inert column for analyzing active compounds.[8]

  • Cause 3: Improper Column Installation. If the column is installed too high or too low in the inlet or detector, it can create dead volume, leading to peak distortion.[8][10]

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.[13]

Problem: I have low or no signal for my this compound standard.

  • Cause 1: Analyte Loss. this compound may have degraded or volatilized from your standard solution.

    • Solution: Prepare fresh standards in a suitable solvent (e.g., methanol) and store them in a tightly sealed amber vial at 4°C or below.

  • Cause 2: System Leak. A leak in the carrier gas line or at the injection port can prevent the sample from reaching the detector.

    • Solution: Perform a leak check of the entire GC system, paying close attention to the septum nut and column fittings.

  • Cause 3: Incorrect MS Parameters. The mass spectrometer may not be set to monitor the correct ions for this compound.

    • Solution: Ensure the MS is operating in Selected Ion Monitoring (SIM) or full scan mode and that the quantitation and qualification ions for this compound (e.g., m/z 130, 131, 115) are correctly entered.

Guide 2: LC-MS Analysis Issues

Problem: I am observing significant signal suppression for this compound.

Signal suppression, a common matrix effect, occurs when co-eluting compounds from the sample interfere with the ionization of this compound in the MS source.[3][6][7]

  • Cause 1: Insufficient Sample Cleanup. Complex matrices like animal fat contain high concentrations of lipids and other compounds that are known to cause ion suppression.[3][6][7]

    • Solution 1: Improve Sample Preparation. Incorporate additional cleanup steps. For fatty matrices, a simple methanol extraction followed by freezing the extract in liquid nitrogen and filtering can precipitate many lipids.[3][6][7] Solid-Phase Extraction (SPE) can also be used to remove interferences.

    • Solution 2: Dilute the Sample. Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the MS signal.

  • Cause 2: Poor Chromatographic Separation. If matrix components co-elute with this compound, they will compete for ionization.

    • Solution: Optimize the HPLC gradient to better separate this compound from the interfering matrix components. Experiment with different mobile phase compositions or a different column chemistry (e.g., C18).

  • Cause 3: Inappropriate Internal Standard.

    • Solution: Use a stable isotope-labeled internal standard (e.g., this compound-d3). It will co-elute with the native this compound and experience the same degree of ion suppression, allowing for accurate correction during quantification.[11]

Data & Performance Metrics

The following table summarizes typical performance data for various this compound analysis methods.

Method Matrix LOD (Limit of Detection) LOQ (Limit of Quantification) Recovery (%) Reference
HPLC-FluorescenceFeces0.2 µg/gNot Reported95%[4]
LC-MS/MSPig FatNot Reported50 µg/kg91%[3][6][7]
UHPLC-HR-Orbitrap-MSPig Serum0.5 µg/L2 µg/L87-97%[5]
UHPLC-HR-Orbitrap-MSPig Plasma1 µg/L3 µg/L87-97%[5]

Experimental Protocols

Protocol 1: this compound Analysis in Pig Fat using LC-MS/MS

This protocol is adapted from methods designed for the simultaneous determination of boar taint compounds in fatty matrices.[3][6][7]

1. Materials and Reagents

  • This compound standard, 2-methylindole (internal standard), Methanol (HPLC grade)

  • Pig fat tissue

  • Centrifuge tubes (15 mL), Syringe filters (0.22 µm, PTFE)

  • Liquid nitrogen

2. Sample Preparation

  • Homogenize approximately 1 g of pig fat tissue.

  • Weigh 0.5 g of the homogenized fat into a 15 mL centrifuge tube.

  • Spike the sample with an appropriate amount of 2-methylindole internal standard solution.

  • Add 5 mL of methanol to the tube.

  • Vortex vigorously for 2 minutes to extract the analytes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the methanol supernatant to a new tube.

  • Freeze the supernatant extract in liquid nitrogen for 5 minutes to precipitate lipids.

  • Allow the extract to thaw slightly and immediately filter the cold supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Symmetry C18, 3.5 µm, 2.1 x 150 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 90% B over 10 min, hold for 2 min, return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Q1: 131.1 -> Q3: 116.1 (Quantifier), Q3: 91.1 (Qualifier)

    • 2-Methylindole (IS): Q1: 132.1 -> Q3: 117.1

Protocol 2: this compound Analysis in Water using SPME-GC-MS

This protocol provides a general framework for analyzing volatile compounds like this compound in aqueous samples.[12]

1. Materials and Reagents

  • This compound standard, Sodium chloride (NaCl)

  • SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps

  • Water sample

2. Sample Preparation

  • Add 5 g of NaCl to a 20 mL headspace vial.

  • Add 10 mL of the water sample to the vial.

  • If using an internal standard, spike the sample at this stage.

  • Immediately seal the vial with the screw cap.

  • Place the vial in an autosampler tray equipped with an agitator/heater.

3. SPME and GC-MS Conditions

  • Incubation: Incubate the sample at 60°C for 5 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace above the sample for 30 minutes at 60°C with continued agitation.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature 50°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

  • MS System: Mass Selective Detector (e.g., Agilent 5977)

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Range: m/z 40-300 or SIM mode monitoring m/z 130 and 131.

Visualizations

Below are diagrams illustrating key workflows and troubleshooting logic.

Caption: General workflow for this compound analysis from sample to result.

Caption: Troubleshooting decision tree for GC-MS peak tailing.

References

Technical Support Center: Ensuring Skatole Stability in Laboratory Specimens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with skatole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stability of this compound in your laboratory specimens, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in laboratory samples?

Q2: What are the primary factors that affect this compound stability in biological specimens?

A2: The main factors affecting this compound stability include:

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds. While specific data for this compound is limited, related tryptophan metabolites in plasma have shown instability at room temperature, with better preservation at colder temperatures.

  • Light: this compound is known to be sensitive to light. One study reported that this compound in an aqueous solution has a half-life of 3.8 hours when exposed to natural sunlight. It is also known to darken upon exposure to air and light over time.

  • pH: The pH of the specimen can influence both the microbial production and the chemical stability of this compound. Acidic conditions have been shown to favor the microbial production of this compound, while extreme pH values (both acidic and alkaline) can potentially lead to chemical degradation.

  • Microbial Activity: In non-frozen or improperly preserved samples, particularly feces, microbial metabolism can continue, leading to either the production or degradation of this compound.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of various organic compounds. While specific data for this compound is scarce, a study on a diverse set of organic compounds in DMSO showed an average decrease of 3-4% with each freeze-thaw cycle.

Q3: What are the recommended storage conditions for different types of specimens to ensure this compound stability?

A3: Based on available data for this compound and structurally similar compounds, the following storage conditions are recommended:

Specimen TypeShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
Feces 4°C (refrigerated)-80°C (ultra-low freezer)
Urine 4°C (refrigerated)-80°C (ultra-low freezer)
Plasma/Serum 4°C (refrigerated)-80°C (ultra-low freezer)

Note: For fecal samples, immediate freezing at -80°C is the gold standard for preserving the gut microbiome and its metabolites. If immediate freezing is not possible, refrigeration at 4°C for a short period is preferable to room temperature.

Troubleshooting Guides

Problem: I am observing lower than expected this compound concentrations in my fecal samples.

  • Possible Cause 1: Improper Sample Handling and Storage.

    • Troubleshooting: Review your sample collection and storage protocol. Were the samples frozen immediately at -80°C after collection? If not, prolonged exposure to room temperature or even refrigeration at 4°C can lead to microbial degradation of this compound. For future collections, ensure rapid freezing.

  • Possible Cause 2: Exposure to Light.

    • Troubleshooting: this compound is light-sensitive. Ensure that samples are collected and processed in opaque containers and minimize exposure to direct light during handling.

  • Possible Cause 3: Multiple Freeze-Thaw Cycles.

    • Troubleshooting: Avoid repeated freezing and thawing of your samples. Aliquot samples into smaller volumes before the initial freezing to prevent the need to thaw the entire sample for each analysis.

Problem: My this compound measurements are inconsistent across replicates of the same sample.

  • Possible Cause 1: Non-homogeneous Sample.

    • Troubleshooting: Fecal samples can be heterogeneous. Ensure thorough homogenization of the fecal slurry before taking an aliquot for extraction.

  • Possible Cause 2: Inconsistent Extraction Efficiency.

    • Troubleshooting: Review your extraction protocol. Ensure that the solvent volumes, extraction times, and centrifugation speeds are consistent for all samples. The use of an internal standard can help to correct for variations in extraction efficiency.

  • Possible Cause 3: Degradation during Sample Preparation.

    • Troubleshooting: Minimize the time samples are kept at room temperature during the extraction process. Keep samples on ice whenever possible.

Experimental Protocols

Protocol 1: Fecal Sample Collection and Preservation for this compound Analysis
  • Collection: Provide the subject with a collection kit containing a stool collection container, instructions, and an opaque, sealable bag. Instruct the subject to collect the stool directly into the container, avoiding contamination with urine or water.

  • Immediate Freezing (Recommended): The subject should seal the container, place it in the opaque bag, and immediately store it in a home freezer (-20°C). The sample should be transported to the laboratory on dry ice and transferred to a -80°C freezer for long-term storage.

  • Refrigeration (Alternative for short-term): If immediate freezing is not possible, the sample should be refrigerated at 4°C immediately after collection and transported to the laboratory on cold packs within 24 hours for processing or freezing at -80°C.

  • Preservatives: While freezing is the preferred method for preserving this compound and the microbiome, preservatives like 95% ethanol or commercial kits (e.g., OMNIgene Gut) can be used if freezing is not feasible, though their specific impact on this compound stability needs further validation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This is a general protocol based on common methods. Specific parameters may need to be optimized for your instrument and samples.

  • Sample Preparation (Feces):

    • Homogenize a known weight of thawed fecal sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Vortex vigorously and centrifuge to pellet solid debris.

    • Collect the supernatant for analysis. A solid-phase extraction (SPE) step may be necessary for cleaner samples.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at ~280 nm and emission at ~350 nm.

  • Quantification:

    • Prepare a standard curve of this compound in the same solvent as the samples.

    • Inject standards and samples onto the HPLC system.

    • Quantify this compound concentration in samples by comparing the peak area to the standard curve.

Visualizations

This compound Production and Degradation Pathways

// Nodes Tryptophan [label="Tryptophan", fillcolor="#F1F3F4"]; Indole_3_pyruvic_acid [label="Indole-3-pyruvic acid", fillcolor="#F1F3F4"]; Indole_3_acetic_acid [label="Indole-3-acetic acid", fillcolor="#F1F3F4"]; this compound [label="this compound\n(3-methylindole)", fillcolor="#FBBC05", fontcolor="#202124"]; Microbial_Degradation [label="Microbial Degradation\n(Aerobic/Anaerobic)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chemical_Degradation [label="Chemical Degradation\n(Light, pH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation_Products [label="Degradation Products\n(e.g., Indole-3-carboxylic acid,\n3-methyloxindole)", fillcolor="#F1F3F4"]; Gut_Microbiota [label="Gut Microbiota", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tryptophan -> Indole_3_pyruvic_acid [label=" Tryptophanase"]; Indole_3_pyruvic_acid -> Indole_3_acetic_acid [label=" Decarboxylase"]; Indole_3_acetic_acid -> this compound [label=" Decarboxylase"]; this compound -> Microbial_Degradation; this compound -> Chemical_Degradation; Microbial_Degradation -> Degradation_Products; Chemical_Degradation -> Degradation_Products; Gut_Microbiota -> Tryptophan [style=dashed, arrowhead=none, color="#5F6368"]; Gut_Microbiota -> Indole_3_pyruvic_acid [style=dashed, arrowhead=none, color="#5F6368"]; Gut_Microbiota -> Indole_3_acetic_acid [style=dashed, arrowhead=none, color="#5F6368"]; Gut_Microbiota -> this compound [style=dashed, arrowhead=none, color="#5F6368"];

} dot Caption: Overview of this compound biosynthesis and degradation pathways.

Experimental Workflow for this compound Stability Testing

// Nodes Start [label="Start: Sample Collection\n(Feces, Urine, Plasma)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Homogenization [label="Homogenization & Aliquoting", fillcolor="#F1F3F4"]; Storage_Conditions [label="Storage under Different Conditions\n(Temperature, Light, pH)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Time_Points [label="Sampling at Multiple Time Points\n(e.g., 0, 24h, 1 week, 1 month)", fillcolor="#F1F3F4"]; Extraction [label="this compound Extraction", fillcolor="#F1F3F4"]; Analysis [label="HPLC Analysis", fillcolor="#F1F3F4"]; Data_Analysis [label="Data Analysis:\nDegradation Kinetics", fillcolor="#F1F3F4"]; End [label="End: Determine Stability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Homogenization; Homogenization -> Storage_Conditions; Storage_Conditions -> Time_Points; Time_Points -> Extraction; Extraction -> Analysis; Analysis -> Data_Analysis; Data_Analysis -> End; } dot Caption: A logical workflow for assessing this compound stability in lab specimens.

troubleshooting skatole degradation during analytical procedures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with skatole. It addresses common issues related to this compound degradation during analytical procedures to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound standards or samples are turning a brownish color. What does this mean and is the sample still usable?

A: A brown discoloration is a common sign of this compound degradation.[1] this compound is susceptible to oxidation when exposed to air and light, leading to the formation of colored degradation products.[1] It is strongly recommended to use fresh standards for calibration. If samples have discolored, the quantitative results may be inaccurate due to the loss of the target analyte. It is best to reprepare the sample from a properly stored source if possible.

Q2: I'm observing inconsistent results and poor reproducibility in my this compound quantification. What are the likely causes?

A: Inconsistent results are often linked to analyte degradation during sample preparation and analysis. Key factors to investigate include:

  • Exposure to Light and Air: this compound can degrade when exposed to light and air.[1] Minimize exposure by using amber vials and keeping samples covered.

  • Temperature Fluctuations: High temperatures, especially during extraction or in a GC injector, can cause decomposition.[2][3][4] Ensure samples are kept cool and use optimized instrument parameters.

  • pH of the Sample Matrix: The stability of this compound can be pH-dependent. While detailed studies on abiotic degradation across a wide pH range are limited, microbial degradation is highly influenced by pH, suggesting its importance for chemical stability as well.[5][6] Maintain a consistent pH across your samples and standards.

  • Improper Storage: Samples should be stored in a cool, dry, and dark place with minimal air contact to prevent degradation.[2] For long-term storage, freezing at -15°C or below is effective.[7]

Q3: What are the best practices for storing this compound standards and biological samples to prevent degradation?

A: To ensure the stability of this compound, follow these storage guidelines:

  • Standards: Store solid this compound in a tightly sealed container in a cool, dry, and dark environment, away from oxidizing agents and acids.[2][3]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like methanol and store them in amber glass vials at low temperatures (e.g., -20°C) to minimize evaporation and degradation.

  • Biological Samples: Freeze biological samples (e.g., feces, serum, fat tissue) immediately after collection and store them at -15°C or colder until analysis.[7] Minimize freeze-thaw cycles.

Q4: I am seeing unexpected peaks or a rising baseline in my chromatogram. Could this be related to this compound degradation?

A: Yes, both issues can indicate degradation.

  • Unexpected Peaks: These may correspond to this compound degradation products. A common product of photo-oxidative degradation is o-(N-formyl)aminoacetophenone.[1] If you are using mass spectrometry, you can attempt to identify these unexpected peaks based on their mass-to-charge ratio.

  • Rising Baseline (GC): In gas chromatography, a rising baseline, particularly during a temperature ramp, can be caused by column bleed or the decomposition of analytes in the injector port.[8] Ensure your GC column is properly conditioned and that the injector temperature is not excessively high.[4][8]

Q5: How can I minimize this compound loss during sample extraction and preparation?

A: Sample loss during preparation is a critical issue. To mitigate this:

  • Work Quickly and Efficiently: Keep the sample preparation time as short as possible to reduce exposure to environmental factors.[9]

  • Control Temperature: Perform extractions at room temperature or on ice to prevent heat-induced degradation.

  • Use Protective Measures: Use amber vials or cover tubes with aluminum foil to protect samples from light.[1]

  • Optimize Pipetting: To minimize loss due to sample sticking to labware, use low-binding pipette tips and tubes, pipette slowly, and spin down tubes before opening to collect all liquid at the bottom.[10]

  • Automated Systems: If using an autosampler, ensure its cooling function is active (e.g., set to 4°C) to maintain sample integrity during the analytical sequence.[11]

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on environmental conditions. The following table summarizes quantitative data on degradation from microbial and photochemical studies, which provide insight into the molecule's general stability.

ConditionMatrix/OrganismParameterValueDegradation Rate/Half-life
TemperatureAcinetobacter piscicola p38Optimal Temperature37°CPeak degradation efficiency[5]
TemperatureAcinetobacter Oleivorans AO-06Optimal Temperature30°C100% degradation of 100 mg/L in 48h[11]
pHAcinetobacter piscicola p38Optimal pH7Peak degradation efficiency[5]
pHAcinetobacter Oleivorans AO-06Optimal pH8100% degradation of 100 mg/L in 48h[11]
LightAqueous SolutionNatural SunlightN/AHalf-life of 3.8 hours[1]

Experimental Protocols

Protocol: Extraction of this compound from Fecal Samples for HPLC Analysis

This protocol is adapted from a method for determining this compound in feces by reversed-phase HPLC.[12]

Materials:

  • Fecal sample (0.5 g)

  • Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials (amber recommended)

Procedure:

  • Weigh 0.5 g of the homogenized fecal sample into a centrifuge tube.

  • Add 2.0 mL of methanol to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant (the methanol extract).

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system. The mean recovery of this compound using this method has been reported to be approximately 95%.[12]

Visual Guides

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting this compound degradation during an analytical workflow.

G Troubleshooting Workflow for this compound Degradation cluster_0 cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 A Poor Reproducibility or Low Analyte Recovery B Review Sample Handling - Storage Conditions (Temp, Light) - Freeze-Thaw Cycles A->B C Review Sample Preparation - Extraction Time/Temp - Solvent Purity - Exposure to Air/Light A->C D Review Analytical Method - GC Injector Temp - Column Integrity - Mobile Phase pH (LC) A->D E Implement Proper Storage - Freeze at <= -15°C - Use Amber Vials B->E Storage Issues Found F Optimize Preparation - Minimize Exposure Time - Use Fresh Solvents - Work Under Dim Light C->F Prep Issues Found G Optimize Instrument Method - Lower GC Injector Temp - Trim GC Column - Buffer Mobile Phase D->G Method Issues Found H Problem Resolved: Reliable Quantification E->H F->H G->H

Caption: A flowchart for identifying and resolving common causes of this compound degradation.

Potential Degradation Pathways

This compound can degrade via several pathways depending on the conditions. The diagram below illustrates a simplified overview of oxidative and metabolic degradation routes.

G Simplified this compound Degradation Pathways cluster_photo Photo-oxidation (Sunlight, Air) cluster_bio Metabolic/Microbial Degradation This compound This compound (3-Methylindole) Photo_Intermediate Reactive Intermediates This compound->Photo_Intermediate [O] Bio_Intermediate 3-Methyleneindolenine (via Cytochrome P450) This compound->Bio_Intermediate Enzymatic Oxidation Photo_Product o-(N-formyl)amino- acetophenone Photo_Intermediate->Photo_Product Bio_Products Indole-3-carbinol, 3-Methyloxindole, Ring-Cleavage Products Bio_Intermediate->Bio_Products Further Metabolism

Caption: Key oxidative and metabolic pathways for this compound degradation.

References

Technical Support Center: Optimization of Skatole Extraction for Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of skatole extraction methods in metabolomics research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this compound from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound for metabolomics studies?

A1: The primary methods for this compound extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE involves partitioning this compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. SPE utilizes a solid sorbent to retain this compound while interfering compounds are washed away, after which the this compound is eluted with a suitable solvent. Methanol-based extraction is also commonly used, often followed by a clean-up step.

Q2: Which extraction method offers the best recovery for this compound?

Q3: How can I minimize matrix effects when analyzing this compound by LC-MS?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS-based metabolomics. To minimize these effects during this compound analysis, consider the following strategies:

  • Optimize Sample Preparation: Employ a robust extraction method like SPE to remove interfering matrix components.

  • Chromatographic Separation: Use a high-efficiency HPLC or UHPLC column to separate this compound from co-eluting matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, though this may compromise sensitivity.

  • Internal Standards: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that closely resembles your sample matrix.

Q4: What are the common adducts of this compound observed in mass spectrometry?

A4: In positive ion mode electrospray ionization (ESI-MS), this compound (a proton acceptor) will primarily be detected as the protonated molecule, [M+H]⁺. Other common adducts that may be observed include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, particularly if there are residual salts in the sample[3][4]. In negative ion mode, the deprotonated molecule [M-H]⁻ is the most common ion[4].

Q5: How should I store my samples and extracts to ensure this compound stability?

A5: For long-term storage, it is recommended to keep biological samples at -80°C to minimize degradation of metabolites, including this compound. After extraction, if not analyzed immediately, extracts should also be stored at low temperatures, preferably at -80°C. Methanol and acetonitrile are common solvents for storing metabolite extracts, and studies on other metabolites suggest that storage at -20°C or lower in these solvents can maintain stability for extended periods[5]. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of metabolites.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Possible Cause Suggested Solution
Incomplete Extraction - Ensure thorough homogenization of the sample with the extraction solvent. Sonication or bead beating can improve cell lysis and extraction efficiency.- Optimize the solvent-to-sample ratio. A higher solvent volume may be needed for complete extraction.
Poor Phase Separation (LLE) - Centrifuge at a higher speed or for a longer duration to achieve a clear separation of the aqueous and organic layers.- If an emulsion forms, try adding a small amount of a salt (e.g., NaCl) to the aqueous phase to break the emulsion.
Inefficient Elution (SPE) - Ensure the SPE cartridge is not overloaded with the sample.- Optimize the elution solvent. A stronger solvent or a mixture of solvents may be required to elute this compound completely from the sorbent.
This compound Degradation - Keep samples and extracts on ice or at 4°C throughout the extraction process.- Minimize the time between extraction and analysis.
Issue 2: High Variability Between Replicates
Possible Cause Suggested Solution
Sample Heterogeneity - For solid samples like feces, ensure the entire sample is homogenized before taking an aliquot for extraction.- For liquid samples, vortex thoroughly before aliquoting.
Inconsistent Extraction Procedure - Use a standardized and well-documented protocol for all samples.- Ensure precise and consistent pipetting of all reagents and samples.
Instrumental Variability - Run quality control (QC) samples (e.g., a pooled sample) periodically throughout the analytical run to monitor instrument performance.- Use an internal standard to normalize for variations in injection volume and instrument response.
Issue 3: Suspected Matrix Effects in LC-MS Analysis
Possible Cause Suggested Solution
Ion Suppression or Enhancement - Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.- Adjust the chromatographic method to shift the elution of this compound away from these regions.- Implement a more rigorous sample clean-up procedure (e.g., switch from LLE to SPE) to remove interfering compounds.
Co-eluting Isobars - Use a high-resolution mass spectrometer to differentiate this compound from isobaric interferences.- Optimize the chromatographic separation to resolve this compound from any co-eluting isomers or other interfering compounds.

Data Presentation: Comparison of this compound Extraction Methods

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Methanol Extraction with Purification
Principle Partitioning between two immiscible liquids.Selective retention on a solid sorbent.Solubilization in methanol followed by clean-up.
Selectivity Lower, co-extraction of other lipophilic compounds is common.Higher, can be tailored by choosing the appropriate sorbent.Moderate, depends on the effectiveness of the purification step.
Reported Recovery Not specifically reported for this compound in a comparative study.Generally provides good recovery for a range of metabolites[2].95% (from feces, with Amberlite XAD-8 purification)[1]
Throughput Can be labor-intensive and difficult to automate.Amenable to high-throughput automation.Can be adapted for higher throughput.
Solvent Consumption Generally higher.Generally lower.Moderate.
Advantages Simple, inexpensive, and widely applicable.High selectivity, cleaner extracts, automation-friendly.High reported recovery for this compound from feces.
Disadvantages Less selective, potential for emulsion formation, higher solvent usage.Can be more expensive, requires method development for sorbent and solvent selection.Requires an additional purification step, which adds time and complexity.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Fecal Samples
  • Sample Preparation: Homogenize a known weight of fecal sample (e.g., 100 mg) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Internal Standard Spiking: Add an internal standard (e.g., deuterated this compound) to the homogenized sample.

  • Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., diethyl ether or a mixture of hexane and isopropanol).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4°C to separate the organic and aqueous phases.

  • Collection: Carefully collect the organic layer containing the extracted this compound.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Fecal Samples
  • Sample Preparation: Homogenize a known weight of fecal sample (e.g., 100 mg) in a suitable buffer and centrifuge to pellet solids.

  • Internal Standard Spiking: Add an internal standard to the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis.

Visualizations

Skatole_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps Sample Biological Sample (e.g., Feces) Homogenization Homogenization Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation AddSolvent Add Organic Solvent Centrifugation->AddSolvent LLE Path Condition Condition SPE Cartridge Centrifugation->Condition SPE Path Vortex Vortex & Centrifuge AddSolvent->Vortex CollectOrganic Collect Organic Layer Vortex->CollectOrganic Drydown Dry Down CollectOrganic->Drydown Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute this compound Wash->Elute Elute->Drydown Reconstitute Reconstitute Drydown->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: General workflow for this compound extraction using LLE or SPE.

Troubleshooting_Low_Skatole_Recovery cluster_extraction Extraction Issues cluster_separation Separation/Elution Issues cluster_stability Stability Issues Start Low this compound Recovery IncompleteExtraction Incomplete Extraction? Start->IncompleteExtraction OptimizeHomogenization Optimize Homogenization (Sonication, Bead Beating) IncompleteExtraction->OptimizeHomogenization Yes IncreaseSolvent Increase Solvent:Sample Ratio IncompleteExtraction->IncreaseSolvent Yes PoorSeparation Poor Phase Separation (LLE)? IncompleteExtraction->PoorSeparation No CentrifugeLonger Centrifuge Longer/Faster PoorSeparation->CentrifugeLonger Yes BreakEmulsion Break Emulsion (add salt) PoorSeparation->BreakEmulsion Yes InefficientElution Inefficient Elution (SPE)? PoorSeparation->InefficientElution No OptimizeElution Optimize Elution Solvent InefficientElution->OptimizeElution Yes Degradation This compound Degradation? InefficientElution->Degradation No WorkOnIce Work on Ice Degradation->WorkOnIce Yes MinimizeTime Minimize Processing Time Degradation->MinimizeTime Yes

Caption: Troubleshooting guide for low this compound recovery.

References

strategies to minimize matrix effects in skatole mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during skatole mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In this compound analysis of biological samples like plasma, fat, or feces, common matrix components include phospholipids, salts, and endogenous metabolites.[1][3]

Q2: What are the primary strategies to minimize matrix effects in this compound mass spectrometry?

A2: The three main strategies to combat matrix effects are:

  • Effective Sample Preparation: To remove interfering components from the matrix before analysis.[4][5] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used.[4][5]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) or gas chromatography (GC) method to separate this compound from matrix components that cause ion suppression or enhancement.[6]

  • Use of Internal Standards: Incorporating an internal standard, ideally a stable isotope-labeled version of this compound (e.g., d3-skatole), can compensate for matrix effects as it will be similarly affected as the analyte of interest.[6][7]

Q3: Which ionization technique is more susceptible to matrix effects, ESI or APCI?

A3: Electrospray ionization (ESI) is generally more prone to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[2][4] If significant matrix effects are observed with ESI, switching to APCI could be a viable strategy to mitigate these effects, although APCI may have limitations in terms of sensitivity for certain analytes.[2]

Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A4: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solvent standard at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100.[1] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

This section addresses common issues encountered during this compound mass spectrometry analysis.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No this compound Signal Ion Suppression: Co-eluting matrix components are suppressing the this compound signal.1. Improve Sample Cleanup: Implement or optimize an SPE or LLE protocol. For fatty matrices, consider a freeze-out step to precipitate lipids.[8][9] 2. Optimize Chromatography: Adjust the gradient or change the column to better separate this compound from the suppression region. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[10] 4. Switch Ionization Source: If using ESI, consider switching to APCI which can be less susceptible to matrix effects.[2][4]
Poor Extraction Recovery: The sample preparation method is not efficiently extracting this compound.1. Check Extraction Solvent: Ensure the solvent is appropriate for this compound's chemical properties (e.g., methanol, acetonitrile, hexane).[11][12] 2. Optimize pH: Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction. 3. Evaluate SPE Sorbent: If using SPE, ensure the sorbent chemistry (e.g., C18, polymeric) is suitable for this compound retention and elution.
High Signal Variability (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects. d3-skatole is a suitable SIL-IS.[7] 2. Improve Sample Preparation Consistency: Ensure uniform execution of the sample preparation protocol across all samples. 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples.
Peak Tailing or Splitting Chromatographic Issues: Column contamination, inappropriate mobile phase, or column degradation.1. Column Wash: Flush the column with a strong solvent to remove contaminants. 2. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 3. Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound's pKa to maintain a consistent ionic state. 4. Check for Column Voids: A sudden drop in pressure and peak splitting may indicate a void in the column packing, requiring column replacement.
Carryover (Signal in Blank Injections) Adsorption of this compound: this compound may adsorb to components of the LC-MS system.1. Optimize Wash Solvents: Use a wash solvent that effectively solubilizes this compound. Adding a small amount of organic acid or base might be necessary. 2. Injector Cleaning: Ensure the injector needle and loop are thoroughly washed between injections. 3. Check for Contamination: Investigate potential sources of contamination in the mobile phase, solvents, or vials.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound analysis, highlighting the effectiveness of different methodologies.

Table 1: Recovery and Precision of this compound in Different Matrices and Methods

Matrix Method Extraction/Cleanup Recovery (%) Intra-assay CV (%) Inter-assay CV (%) Reference
FecesHPLCMethanol extraction, Amberlite XAD-8 cleanup957.011.8[9]
Adipose TissueHPLCHexane extraction, Acetonitrile-water partition98.94.26.6[11]
Fecal SlurryGCHexanes extraction85.8--[4]
Adipose TissueGC-HRMSAcetonitrile extraction908.785.9 (reproducibility)[7]
SerumGC-HRMSAcetonitrile extraction874.085.9 (reproducibility)[7]

Table 2: Comparison of Analytical Methods for this compound Quantification

Method Matrix Limit of Quantification (LOQ) Linearity (R²) Key Advantages Reference
LDTD-MS/MSAdipose Tissue0.05 µg/g0.9954High-throughput, rapid analysis[13]
GC-HRMSAdipose Tissue1.65 ppb0.9999High sensitivity and reproducibility[7]
GC-HRMSSerum3.04 ppb0.9996High sensitivity and reproducibility[7]
HPLC-FDAdipose Tissue4 ng/g>0.99Good recovery and precision[11]

Experimental Protocols

Protocol 1: this compound Extraction from Adipose Tissue for HPLC Analysis

This protocol is adapted from Dehnhard et al., 1993.[11]

  • Sample Preparation: Melt tissue samples in a microwave oven.

  • Aliquoting: Take 100 µL of the liquid fat and dissolve it in 1 mL of n-hexane.

  • Liquid-Liquid Extraction: Extract the n-hexane solution with acetonitrile-water (75:25, v/v).

  • Sample for Analysis: Use 100 µL of the acetonitrile-water layer for chromatographic analysis.

  • Chromatography:

    • Column: Reversed-phase column.

    • Mobile Phase: Acetic acid and isopropanol (70:30, v/v).

    • Detection: Fluorescence detector.

Protocol 2: this compound Extraction from Feces for GC Analysis

This protocol is adapted from Jensen & Jensen, 1994.[14]

  • Homogenization: Homogenize the fecal sample.

  • Extraction: Extract the homogenized sample with chloroform.

  • Analysis: Inject the chloroform extract directly into the gas chromatograph.

  • Chromatography:

    • Column: 12.5-m fused-silica capillary column coated with BP20.

    • Detector: Nitrogen-phosphorus-sensitive detector (NPD).

Visualizations

Caption: A general experimental workflow for this compound analysis with key troubleshooting checkpoints.

matrix_effects_mitigation cluster_strategies Mitigation Strategies issue Matrix Effects Detected (Ion Suppression/Enhancement) sp Sample Preparation Optimization issue->sp chrom Chromatographic Optimization issue->chrom is Internal Standard Strategy issue->is sp_opts • More efficient LLE/SPE • Matrix-matched calibrants • Sample dilution sp->sp_opts chrom_opts • Change column chemistry • Modify gradient profile • Adjust flow rate chrom->chrom_opts is_opts • Use Stable Isotope-Labeled IS (e.g., d3-skatole) • Ensure co-elution with analyte is->is_opts

Caption: Key strategies to minimize and mitigate matrix effects in this compound mass spectrometry.

skatole_pathway trp Tryptophan (in gut) iaa Indole-3-acetic acid trp->iaa Microbial Metabolism skatole_gut This compound (3-methylindole) (formed by gut microbiota) iaa->skatole_gut Microbial Decarboxylation absorption Absorption into Portal Vein skatole_gut->absorption liver Liver Metabolism (Phase I & II enzymes) absorption->liver metabolites Excreted Metabolites liver->metabolites Detoxification fat Deposition in Adipose Tissue liver->fat Systemic Circulation

References

Technical Support Center: Enhancing Skatole Detection in Air Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of skatole detection in air samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in detecting this compound in air samples?

A1: The primary challenge is the low concentration at which this compound is often present in air samples. This compound has a very low odor detection threshold, meaning it can be perceived by the human nose at levels that are challenging for some analytical instruments to detect without optimized methods. The odor threshold for this compound has been determined to be as low as 0.327 nanograms per liter (ng/L) or 60 parts per trillion by volume (pptV).[1][2]

Q2: What is the most common analytical technique for this compound detection in air?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and reliable method for the identification and quantification of this compound in air samples.[1][2] This technique offers high sensitivity and selectivity, allowing for the separation of this compound from other volatile organic compounds (VOCs) that may be present in the sample.

Q3: How can I pre-concentrate this compound from air samples to improve detection limits?

A3: Solid-Phase Microextraction (SPME) and Thermal Desorption (TD) are two effective pre-concentration techniques.

  • SPME is a solvent-free method where a coated fiber is exposed to the headspace of the air sample, adsorbing volatile and semi-volatile compounds like this compound. The fiber is then directly desorbed in the GC inlet for analysis.

  • Thermal Desorption involves drawing a known volume of air through a sorbent tube. The trapped analytes are then thermally desorbed into the GC-MS system. This technique can significantly enhance sensitivity by concentrating a larger sample volume.

Q4: What type of SPME fiber is best for this compound analysis?

A4: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-spectrum analysis of volatile compounds, including this compound.[1] This combination of coatings allows for the effective trapping of a wide range of analytes with varying polarities and molecular weights.

Q5: How long should I store air samples before analysis?

A5: Air samples should be analyzed as soon as possible after collection to minimize the loss of target analytes. Studies have shown that the concentration of volatile compounds, including indoles, can decrease significantly during storage in sampling bags (e.g., Tedlar or Nalophan) over 24 hours.[3] If immediate analysis is not possible, storage in SUMMA or Silocan canisters may offer better stability for some VOCs.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound in air samples using SPME-GC-MS.

Problem Potential Cause(s) Recommended Solution(s)
No or very low this compound peak Inefficient extraction.Optimize SPME parameters: increase extraction time, adjust extraction temperature (be cautious, as excessively high temperatures can decrease adsorption), and ensure proper fiber exposure to the sample headspace.
Low this compound concentration in the sample.Increase the volume of the air sample collected or use a more sensitive pre-concentration technique like thermal desorption.
Active sites in the GC system.Use a deactivated inlet liner and a high-quality, low-bleed GC column. If peak tailing is also observed, this is a likely cause.
This compound degradation during storage.Analyze samples as quickly as possible after collection. If storage is necessary, use appropriate containers and store at low temperatures.
Peak tailing for this compound Active sites in the inlet or column.Clean or replace the inlet liner with a deactivated one. Trim the first few centimeters of the GC column. Ensure all connections are secure and leak-free.[5]
Column overload.Dilute the sample or reduce the injection volume (if using liquid injection for calibration).
Inappropriate GC column.Use a column with a suitable stationary phase for the analysis of semi-volatile compounds. A mid-polar column is often a good choice.
Poor reproducibility Inconsistent SPME extraction conditions.Ensure consistent extraction time, temperature, and fiber placement for all samples and standards. Automation can significantly improve reproducibility.
Sample matrix effects.The presence of other compounds in the air sample can affect the extraction efficiency of this compound. Use matrix-matched standards for calibration where possible.
Fluctuations in GC-MS performance.Regularly check the instrument's performance by running a standard mixture. Perform routine maintenance on the inlet, column, and detector.
High background noise in the chromatogram Contaminated carrier gas or GC system.Use high-purity carrier gas and install gas purifiers. Bake out the GC column and clean the inlet and detector as needed.[6]
Bleed from the GC column.Ensure the column is properly conditioned and operated within its recommended temperature limits.
Contaminated SPME fiber.Properly condition the fiber before each use according to the manufacturer's instructions. Run a blank analysis of the fiber to check for contamination.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound detection.

Table 1: Odor Threshold and Environmental Concentrations of this compound

ParameterValueReference(s)
Odor Detection Threshold (ODT) in Air0.327 ng/L (60 pptV)[1][2]
Concentration in Air Near Livestock Facilities0.12 - 0.3 µg/m³[7]
Concentration in Air Near Composting Plants0.3 - 1.5 ppbv[7]
Concentration in Air in Public Restrooms0.06 - 0.24 µg/m³[7]

Table 2: Comparison of Analytical Techniques for Volatile Compound Detection

Analytical TechniqueTypical Limit of Detection (LOD)AdvantagesDisadvantages
SPME-GC-MS Low ng/L to µg/L range for VOCsSolvent-free, simple, and can be automated.Fiber lifetime is limited; matrix effects can be significant.
Thermal Desorption (TD)-GC-MS pg/L to low ng/L range for VOCsHigh sensitivity due to large sample volume concentration.More complex instrumentation; potential for analyte breakthrough if not optimized.
GC-MS (Direct Injection) High µg/L to mg/L range for VOCsSimple and fast for high-concentration samples.Not suitable for trace-level analysis without pre-concentration.
Sensory Analysis (Human Panel) Corresponds to the Odor Detection ThresholdDirectly measures the perceived odor.Subjective, requires trained panelists, and is not compound-specific.

Experimental Protocols

Protocol 1: Air Sampling and Analysis of this compound using SPME-GC-MS

This protocol provides a general methodology for the sensitive detection of this compound in air samples. Optimization of specific parameters may be required based on the sample matrix and instrumentation.

1. Air Sample Collection:

  • Collect air samples in Tedlar® bags or SUMMA® canisters.

  • Record the volume of air sampled.

  • Analyze samples as soon as possible.

2. SPME Procedure:

  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.

  • Fiber Conditioning: Condition the fiber according to the manufacturer's instructions before first use and briefly before each analysis.

  • Extraction:

    • Transfer a known volume of the air sample into a headspace vial.

    • Expose the SPME fiber to the headspace of the sample.

    • Extraction Time: 30 minutes (this may need optimization).

    • Extraction Temperature: 50°C (this may need optimization).

3. GC-MS Analysis:

  • Inlet: Operate in splitless mode to maximize the transfer of analytes to the column.

    • Inlet Temperature: 250°C.

  • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Operate in Electron Ionization (EI) mode.

    • Scan range: m/z 35-350.

    • For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 131, 130, 115, 103).

4. Quantification:

  • Prepare calibration standards of this compound in a clean air matrix or by liquid injection of a standard solution.

  • Generate a calibration curve by plotting the peak area of this compound against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Experimental Workflow for this compound Detection in Air

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analysis Air_Sampling Air Sampling (Tedlar Bag/Canister) Pre-concentration Pre-concentration (SPME or Thermal Desorption) Air_Sampling->Pre-concentration GC_MS_Analysis GC-MS Analysis Pre-concentration->GC_MS_Analysis Desorption Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing spme_gcms_workflow Start Start Air_Sample Air Sample in Vial Start->Air_Sample SPME_Extraction SPME Fiber Exposure (Optimized Time & Temp) Air_Sample->SPME_Extraction Thermal_Desorption Thermal Desorption in GC Inlet SPME_Extraction->Thermal_Desorption GC_Separation Gas Chromatographic Separation Thermal_Desorption->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM) GC_Separation->MS_Detection Data_Analysis Peak Integration & Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Addressing Variability in Skatole Production by Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating skatole production by the gut microbiota. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges and sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production in the gut so variable?

This compound (3-methylindole) is a volatile, malodorous compound produced from the microbial degradation of the amino acid L-tryptophan in the gastrointestinal tract[1][2]. Its production is highly variable due to a complex interplay of factors including diet, host physiology, and the composition and activity of the gut microbiota[3][4]. The primary source of tryptophan for microbial metabolism is not directly from the diet, but rather from gut cell debris[2][5]. The availability of more easily fermentable energy sources, like certain fibers, can reduce the microbial degradation of tryptophan for energy, thereby lowering this compound production[2][3].

Q2: Which specific gut bacteria are responsible for this compound production?

This compound production is limited to a small fraction of specialized gut bacteria, estimated to be less than 0.01% of the total intestinal flora[2]. While many bacteria can metabolize tryptophan to intermediate products like indole-3-acetic acid (IAA), only a few can perform the final decarboxylation step to form this compound[2][6]. Key bacteria implicated in this compound production include:

  • Clostridium species: Clostridium sporogenes and Clostridium scatologenes are well-known this compound producers. C. scatologenes is capable of producing this compound directly from tryptophan[1][7].

  • Bacteroides species: Certain members of the Bacteroides genus have been associated with increased this compound concentrations[1][8].

  • Olsenella scatoligenes: This is one of the few this compound-producing species that has been isolated directly from the pig gut[9][10].

  • Lactobacillus species: Some strains of Lactobacillus have been shown to produce this compound, but only by decarboxylating the precursor IAA, not directly from tryptophan[1][6].

The pathway for this compound production from tryptophan is a multi-step process.

skatole_pathway cluster_pathway Microbial Tryptophan Metabolism cluster_bacteria Key Bacterial Genera TRP L-Tryptophan IPA Indole-3-pyruvic Acid TRP->IPA Deamination IAA Indole-3-acetic Acid IPA->IAA Decarboxylation This compound This compound (3-methylindole) IAA->this compound Decarboxylation (Rate-limiting step) Clostridium Clostridium Bacteroides Bacteroides Olsenella Olsenella Lactobacillus Lactobacillus

Caption: Biochemical pathway of L-tryptophan conversion to this compound by gut microbiota.
Q3: What are the primary dietary and host factors that influence this compound production?

Variability is significantly driven by diet and host-specific characteristics. High-protein diets increase the substrate (tryptophan) available for microbial fermentation, while fermentable carbohydrates can decrease this compound production by providing an alternative energy source for gut microbes[3].

Factor CategoryInfluential FactorEffect on this compound ProductionReference
Dietary High Protein / Low Digestibility ProteinIncrease [3]
Fermentable Carbohydrates (e.g., inulin, sugar beet pulp)Decrease [3][11]
Fructans (e.g., Fructooligosaccharides)Decrease [12][13]
Specific Probiotics (e.g., Bacillus subtilis)Decrease [1][12]
Host Gut pHHigh pH favors this compound; Low pH favors indole[1][2]
Intestinal Transit TimeLonger transit time can increase fermentation and this compound levels[2][8]
Microbial Community CompositionPresence/absence of specialized this compound-producing bacteria[2][9]

Troubleshooting Guides

Topic: Sample Collection and Analysis
Q: My this compound measurements are highly variable between replicates from the same subject. Could my sample handling be the issue?

A: Yes, improper sample collection, storage, and processing are major sources of variability in metabolomics studies. Fecal samples are biologically active, and microbial metabolism can continue after collection, altering metabolite profiles[14][15].

Troubleshooting Steps:

  • Standardize Collection: Provide subjects with clear instructions and materials for immediate sample collection into sterile containers. Emphasize avoiding contamination with urine or toilet water[16].

  • Minimize Time at Room Temperature: Process fresh samples as quickly as possible. If immediate processing is not feasible, short-term storage at 4°C is preferable to freezing for maintaining metabolite fidelity[14][15][17]. For long-term storage, snap-freezing in liquid nitrogen followed by storage at -80°C is standard, but be aware that freeze-thaw cycles can alter metabolite profiles[18][19].

  • Address Sample Heterogeneity: Fecal samples are not homogenous[19][20]. Before aliquoting, it is critical to homogenize the entire sample to ensure that each aliquot is representative. Lyophilization (freeze-drying) can also help by removing water content variability and allowing for uniform sampling[19][20].

  • Review Storage Conditions: Research indicates that storing fecal samples at -80°C can lead to an increase in certain metabolites, including aromatic amino acids, compared to fresh processing[14][17]. Storing samples at 4°C for up to 24 hours provides results with higher fidelity to freshly processed samples[14][17].

Storage ConditionImpact on Fecal MetabolomeRecommendation
Fresh (Immediate Processing) Gold standard; provides the most accurate baseline profile.Ideal: Process immediately whenever possible.
4°C for up to 24h Ensures high fidelity to fresh samples.[14][17]Recommended: Use for short-term storage if immediate processing is not an option.
-80°C Storage Can alter profiles, showing an increase in amino acids and other metabolites.[14][17] Freeze-thaw cycles significantly distort profiles.[18][19]Use with caution: Necessary for long-term storage. Minimize freeze-thaw cycles and be consistent across all samples.
RNAlater Not recommended for metabolomic analysis as it significantly alters the profiles of many metabolites.[18]Avoid for metabolomics studies.

Caption: Troubleshooting logic for high variability in this compound measurements.
Topic: Analyical Quantification
Q: I'm using HPLC for this compound quantification and encountering issues like low recovery, peak tailing, or matrix effects. How can I optimize my method?

A: this compound is a hydrophobic and relatively volatile compound, which can present challenges for quantification in a complex matrix like feces. Method optimization is key.

Troubleshooting Steps:

  • Extraction Efficiency:

    • Solvent Choice: Methanol is a common and effective solvent for extracting this compound from fecal samples[21]. Isopropanol and ethanol have also been shown to be effective for broad metabolite extraction[22].

    • Homogenization: Ensure thorough homogenization of the sample in the solvent using bead beating or sonication to disrupt cells and release intracellular metabolites.

  • Sample Cleanup:

    • The fecal matrix is complex. A solid-phase extraction (SPE) step can significantly reduce matrix effects. Amberlite XAD-8 has been successfully used for purifying fecal extracts for this compound analysis[21].

  • HPLC Method Parameters:

    • Column Choice: A reversed-phase C18 column is standard for separating hydrophobic compounds like this compound.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile/methanol) is typically used[23]. Adjusting the gradient slope and organic solvent ratio can improve peak shape and resolution.

    • Detection: this compound has a natural fluorescence. Using a fluorescence detector (Excitation: ~280 nm, Emission: ~350 nm) provides much higher sensitivity and selectivity than UV detection[23].

    • pH Control: The pH of the mobile phase can affect the retention and peak shape of indolic compounds. Buffering the mobile phase is recommended.

Detailed Protocol: this compound Extraction and HPLC Quantification

This protocol is a synthesized example based on common methodologies[21][23].

  • Sample Preparation:

    • Weigh approximately 0.5 g of homogenized fecal sample into a centrifuge tube.

    • Add 2 mL of methanol.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 x g for 10 minutes to pellet solid debris.

  • Extract Purification (SPE):

    • Prepare an SPE cartridge (e.g., Amberlite XAD-8 or equivalent).

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interfering polar compounds.

    • Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small, known volume of mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (water) and Solvent B (acetonitrile:methanol, 80:20 v/v) can be effective[23].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: Fluorescence Detector (Ex: 280 nm, Em: 352 nm)[23].

    • Quantification: Use an external calibration curve prepared with pure this compound standards.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis A 1. Homogenized Fecal Sample (0.5g) B 2. Add Methanol (2mL) & Vortex A->B C 3. Centrifuge (10,000g, 10 min) B->C D 4. Collect Supernatant C->D E 5. Load Supernatant onto SPE Cartridge D->E F 6. Wash & Elute E->F G 7. Evaporate & Reconstitute F->G H 8. Inject into HPLC-FLD System G->H I 9. Data Acquisition & Quantification H->I

Caption: Experimental workflow for this compound extraction and analysis from fecal samples.

References

Technical Support Center: Differentiating Skatole from Indole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the differentiation of skatole (3-methylindole) from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in differentiating this compound from other indole isomers?

The primary challenges stem from the structural similarity of indole isomers, which results in overlapping physicochemical properties. This can lead to difficulties in achieving baseline separation in chromatographic techniques and requires highly specific detection methods to distinguish between them. Common issues include peak co-elution, especially in complex matrices, and similar fragmentation patterns in mass spectrometry.

Q2: Which analytical techniques are most effective for separating and identifying this compound and indole isomers?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most widely used and effective techniques.[1][2][3] GC-MS offers excellent separation and specific identification based on mass-to-charge ratios, while HPLC, particularly with fluorescence or mass spectrometric detection, provides robust separation for various sample types.[4][5] Nuclear magnetic resonance (NMR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy can also be employed for structural elucidation and differentiation.

Q3: Are there specific sample preparation techniques recommended for analyzing this compound and indole in complex matrices like animal fat?

Yes, for complex matrices such as pork fat, a common sample type in "boar taint" analysis, specific extraction and clean-up steps are crucial.[1] A typical procedure involves melting the fat, followed by centrifugation to separate the lipid layer.[1] This is often followed by solvent extraction (e.g., with chloroform or acetonitrile/water) and may include a clean-up step like solid-phase extraction (SPE) to remove interfering substances.[1][5]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Poor peak shape (tailing or fronting) for this compound and indole.

  • Possible Cause 1: Active sites in the GC inlet or column.

    • Solution: Use a deactivated inlet liner and a high-quality, inert capillary column. If peak tailing persists, consider derivatization of the analytes to improve their volatility and reduce interactions with active sites.

  • Possible Cause 2: Improper injection technique.

    • Solution: Ensure a rapid and smooth injection to minimize band broadening. For manual injections, the "solvent flush" technique can improve reproducibility. Slow injections can lead to double peaks.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the amount of sample injected onto the column by diluting the sample or increasing the split ratio. Column overload is a common cause of peak fronting.

Issue: Co-elution of this compound with other indole isomers or matrix components.

  • Possible Cause 1: Inadequate chromatographic separation.

    • Solution: Optimize the GC temperature program. A slower temperature ramp can improve the resolution between closely eluting peaks. Ensure the chosen capillary column has the appropriate stationary phase for separating aromatic compounds.

  • Possible Cause 2: Matrix interference.

    • Solution: Enhance the sample clean-up procedure. Techniques like solid-phase extraction (SPE) can effectively remove interfering compounds from the sample matrix before GC-MS analysis.[1]

High-Performance Liquid Chromatography (HPLC)

Issue: Split peaks observed for this compound or indole.

  • Possible Cause 1: Problem with the injection port.

    • Solution: A worn rotor seal in the injector is a common cause of split peaks. Replace the rotor seal and inspect the injection port for any blockages.

  • Possible Cause 2: Air bubbles in the system.

    • Solution: Ensure the mobile phase is thoroughly degassed. Air bubbles can cause pressure fluctuations and lead to split peaks.

  • Possible Cause 3: Partial blockage in the column or tubing.

    • Solution: If accompanied by high backpressure, a blockage is likely. Systematically check for blockages by disconnecting components starting from the detector and working backward.

Issue: Shifting retention times for this compound and indole.

  • Possible Cause 1: Inconsistent mobile phase composition.

    • Solution: If preparing the mobile phase online, check the pump's proportioning valves. If preparing manually, ensure accurate and consistent measurements. Freshly prepare the mobile phase daily.

  • Possible Cause 2: Insufficient column equilibration.

    • Solution: Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions. Inadequate equilibration can lead to drifting retention times.

  • Possible Cause 3: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature. Even minor temperature variations can affect retention times.

Experimental Protocols

GC-MS Method for this compound and Indole Analysis

This protocol is a general guideline and may require optimization for specific instruments and matrices.

  • Sample Preparation (Pork Fat Example):

    • Homogenize a known weight of the fat sample.

    • Melt the homogenized sample in a microwave oven or water bath.[5]

    • Centrifuge the molten sample to separate the liquid fat.[1]

    • Dissolve an aliquot of the liquid fat in n-hexane.

    • Extract the analytes from the hexane solution using an acetonitrile-water mixture (e.g., 75:25 v/v).[5]

    • The acetonitrile-water layer is collected for GC-MS analysis.

  • GC-MS Parameters:

    • Column: Fused-silica capillary column coated with a mid-polar stationary phase (e.g., BP20 or similar).[6]

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for indole (m/z 117) and this compound (m/z 130, 131).[7]

HPLC Method for this compound and Indole Isomer Separation

This protocol provides a starting point for method development.

  • Sample Preparation:

    • For liquid samples, filter through a 0.45 µm syringe filter.

    • For solid samples, perform a suitable extraction (e.g., with methanol or acetonitrile) followed by filtration.

  • HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%, for better peak shape).[8]

    • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[4]

    • Detector: Fluorescence detector (Excitation: 280 nm, Emission: 350 nm) or a mass spectrometer.[4][9]

Data Presentation

Table 1: GC-MS Retention Times and Characteristic Ions

CompoundRetention Time (min)Primary Ion (m/z)Qualifier Ion(s) (m/z)
Indole~10.511790, 63
This compound (3-Methylindole)~11.8130131, 115, 103
2-Methylindole~11.2130131, 115, 103
7-Methylindole~11.5130131, 115, 103

Note: Retention times are approximate and can vary depending on the specific GC column and conditions.

Table 2: HPLC Retention Times

CompoundRetention Time (min)
Indole5.5
2-Methylindole7.8
This compound (3-Methylindole)8.9

Data from a specific study and will vary with HPLC conditions.[4]

Table 3: UV-Vis Absorption Maxima in 2-Propanol

Compoundλmax (nm)
3-Nitroindole349
5-Nitroindole322
6-Nitroindole300-400 (two maxima)
4-NitroindoleExtends furthest into the visible range

Note: This table shows data for nitroindole isomers as an example of how UV-Vis can differentiate positional isomers.[10]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample (e.g., Pork Fat) homogenize Homogenization start->homogenize melt Melting homogenize->melt centrifuge Centrifugation melt->centrifuge extract Solvent Extraction centrifuge->extract cleanup Clean-up (SPE) extract->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis HPLC_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Observed in HPLC Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time split_peaks Split Peaks? start->split_peaks check_column Check column for degradation/blockage peak_shape->check_column Yes check_mobile_phase Check mobile phase preparation and equilibration peak_shape->check_mobile_phase Yes retention_time->check_mobile_phase Yes check_temp Verify column temperature stability retention_time->check_temp Yes check_injector Inspect and service injector split_peaks->check_injector Yes degas_mobile_phase Degas mobile phase split_peaks->degas_mobile_phase Yes

References

Technical Support Center: Improving Skatole Recovery from Solid Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of skatole from various solid matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from solid matrices?

A1: The primary methods for extracting this compound from solid matrices such as feces, soil, and animal tissues include solvent extraction, solid-phase microextraction (SPME), solid-phase extraction (SPE), and supercritical fluid extraction (SFE). The choice of method depends on the matrix, the required sensitivity, and the available equipment.

Q2: I am experiencing low recovery of this compound. What are the general factors that could be causing this?

A2: Low recovery of this compound can be attributed to several factors:

  • Incomplete extraction: The solvent or extraction conditions may not be optimal for releasing this compound from the matrix.

  • Analyte degradation: this compound is susceptible to degradation, particularly under certain pH and light conditions. It can undergo photo-oxidative degradation when exposed to natural sunlight.[1]

  • Volatility: this compound is a volatile compound, and losses can occur during sample preparation and concentration steps if not handled properly.

  • Matrix effects: Co-extracted compounds from the matrix can interfere with the analytical measurement, leading to either suppression or enhancement of the signal.

  • Improper storage: Samples should be stored in a cool, dark place to prevent degradation. This compound is a white crystalline solid that can brown upon aging.[1]

Q3: How does pH affect this compound stability and extraction?

A3: The pH of the sample and extraction solvent can significantly influence this compound stability and recovery. Studies on the microbial production of this compound have shown that pH influences its formation, with lower pH favoring indole production and higher pH favoring this compound production.[2] While the direct impact on extraction efficiency can vary with the matrix and method, it is a critical parameter to consider for optimization. For instance, in microbial degradation studies, the lowest residual this compound levels were observed at a pH of 4.5 in one case, suggesting that acidic conditions might affect its stability or availability.[2]

Troubleshooting Guides

Solvent Extraction

Problem: Low this compound Recovery

Possible Cause Troubleshooting Steps
Inappropriate Solvent This compound is soluble in organic solvents like methanol, acetonitrile, diethyl ether, and chloroform.[3] If recovery is low, consider switching to a different solvent or using a solvent mixture. For fatty matrices like adipose tissue, a combination of acetonitrile and a salt mixture can be effective.[4]
Insufficient Extraction Time/Agitation Increase the extraction time and/or the intensity of agitation (e.g., vortexing, sonication) to ensure complete partitioning of this compound from the solid matrix into the solvent.
Analyte Loss During Solvent Evaporation This compound is volatile. When concentrating the extract, use a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) to avoid significant losses.[4]
Matrix Interference Complex matrices like feces can contain numerous compounds that co-extract with this compound. A clean-up step after the initial extraction, such as solid-phase extraction (SPE), can help remove interfering substances. For fatty samples, a freezing step (-80°C) can help precipitate lipids from the extract.[4]

Problem: High Variability in Results

Possible Cause Troubleshooting Steps
Inconsistent Sample Homogeneity Ensure the solid matrix is thoroughly homogenized before taking a subsample for extraction. This is particularly important for heterogeneous samples like feces and soil.
Sample Degradation Before Extraction Process samples as quickly as possible after collection. If storage is necessary, freeze the samples immediately and store them in the dark to prevent degradation.
Incomplete Emulsion Breaking During liquid-liquid extraction steps, emulsions can form. Centrifugation is a common and effective method to break emulsions and achieve clean phase separation.[5]
Solid-Phase Microextraction (SPME)

Problem: Low this compound Signal

Possible Cause Troubleshooting Steps
Suboptimal Fiber Coating The choice of SPME fiber is critical. For volatile and semi-volatile compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point. Experiment with different fiber coatings to find the one with the best affinity for this compound.
Inefficient Headspace Generation For headspace SPME, optimize the incubation temperature and time to ensure efficient partitioning of this compound into the headspace. Gentle agitation can also improve this process.
Matrix Effects in the Headspace Other volatile compounds in the matrix can compete with this compound for adsorption sites on the fiber. Consider sample dilution or adjusting the sample pH to reduce the concentration of interfering volatiles.
Incomplete Desorption Ensure the desorption temperature and time in the GC inlet are sufficient to release all the adsorbed this compound from the SPME fiber.

Quantitative Data Summary

Extraction Method Matrix Solvent/Fiber Recovery Rate Reference
Solvent ExtractionFecesMethanol95%Dehnhard et al., 1991
Solvent ExtractionPig Adipose TissueAcetonitrile, NaCl, Na2SO4Not specified, but effectiveGibis et al. (adapted)[6]
Headspace SPMEPig FatDVB/CAR/PDMSNot specified, used for quantificationFischer et al., 2011
Solid-Phase ExtractionPorcine MeatNot specifiedRapid method developedPensabene & Fiddler, 1996[7]

Note: Quantitative recovery data for this compound using SPME, SPE, and SFE from various solid matrices is limited in publicly available literature. The table will be updated as more data becomes available.

Experimental Protocols

Detailed Methodology: Solvent Extraction of this compound from Fecal Samples

This protocol is adapted from the method described by Dehnhard et al. (1991), which reported a high recovery rate.

1. Sample Preparation:

  • Weigh approximately 0.5 g of the homogenized fecal sample into a centrifuge tube.

2. Extraction:

  • Add 2 mL of methanol to the tube.
  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
  • Centrifuge the sample at a sufficient speed and duration to pellet the solid material (e.g., 10,000 x g for 10 minutes).

3. Supernatant Collection:

  • Carefully decant the methanol supernatant into a clean tube.

4. Clean-up (Optional but Recommended):

  • For cleaner extracts, the supernatant can be passed through a solid-phase extraction cartridge (e.g., Amberlite XAD-8 or a similar polymeric sorbent) to remove interfering compounds. Condition the cartridge according to the manufacturer's instructions before loading the sample.
  • Elute the this compound from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

5. Analysis:

  • The resulting extract is then ready for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Diagrams

Experimental_Workflow_Solvent_Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (Optional) cluster_analysis Analysis start Start homogenize Homogenize Solid Matrix start->homogenize weigh Weigh Subsample homogenize->weigh add_solvent Add Extraction Solvent (e.g., Methanol) weigh->add_solvent agitate Vortex/Sonicate add_solvent->agitate centrifuge Centrifuge agitate->centrifuge collect Collect Supernatant centrifuge->collect spe Solid-Phase Extraction (SPE) collect->spe analyze Analyze by HPLC or GC-MS collect->analyze Without Clean-up spe->analyze end End analyze->end

Caption: Workflow for Solvent Extraction of this compound.

Troubleshooting_Low_Recovery cluster_extraction_issues Extraction Efficiency cluster_analyte_stability Analyte Stability cluster_matrix_effects Matrix Effects start Low this compound Recovery check_solvent Check Solvent Choice start->check_solvent optimize_conditions Optimize Extraction (Time, Temp, Agitation) start->optimize_conditions check_ph Verify Sample/Solvent pH start->check_ph check_storage Review Sample Storage (Light, Temperature) start->check_storage check_volatility Assess Volatility Losses (Evaporation Step) start->check_volatility implement_cleanup Implement/Optimize Clean-up Step (SPE) start->implement_cleanup use_internal_std Use Isotope-Labeled Internal Standard start->use_internal_std

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Validation & Comparative

The Gold Standard for Skatole Measurement: A Comparative Guide to Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, environmental analysis, or food safety, the accurate quantification of skatole (3-methylindole) is paramount. This guide provides an objective comparison of analytical methods for this compound measurement, highlighting the superior performance of techniques employing isotope-labeled internal standards, supported by experimental data.

The use of an isotope-labeled internal standard, such as deuterated this compound (this compound-d3), is the reference method for achieving the highest accuracy and precision in this compound quantification. This approach, known as isotope dilution mass spectrometry (IDMS), effectively corrects for variations in sample preparation and matrix effects that can significantly compromise the reliability of other methods.

Performance Comparison: Isotope Dilution vs. Alternative Methods

The choice of quantification method directly impacts the reliability of this compound measurements. The following table summarizes key performance parameters for isotope dilution mass spectrometry (GC-MS and LC-MS/MS) compared to methods using external standard calibration or non-isotope-labeled internal standards.

ParameterIsotope Dilution Mass Spectrometry (GC-MS/LC-MS/MS)HPLC with External Standard CalibrationLC-MS with Non-Isotope-Labeled Internal Standard
Internal Standard This compound-d3 (Isotope-labeled)None (External Standard)2-Methylindole (Structural Analog)
Precision (Repeatability, RSDr) 3% - 10%[1][2]< 2.46%Not explicitly stated
Precision (Reproducibility, RSDR) 10% - 30%[1][2]< 2.87% (Intermediate Precision)Not explicitly stated
Recovery Not applicable (losses are corrected for)99.72 ± 2.34%[3]91%[4]
Linearity (R²) ≥ 0.990.9999[3]0.997[4]
Limit of Detection (LOD) Method-dependent, typically low ng/g1.53 ng/g[3]Not explicitly stated
Matrix Effect Compensation ExcellentPoorPartial
Accuracy High (Reference Method)Prone to significant bias (18-38% lower results reported in comparable studies due to matrix effects)[5]Moderate

The Critical Role of Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest.[6][7] This means they co-elute chromatographically and experience the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer. By adding a known amount of the isotope-labeled standard to the sample at the beginning of the workflow, any losses or variations during sample processing are compensated for by measuring the ratio of the native analyte to the labeled standard. This results in highly accurate and precise quantification, even in complex matrices like pork fat, biological fluids, or environmental samples.[1][2]

Methods relying on external standard calibration are highly susceptible to matrix effects, which can lead to significant underestimation of the true analyte concentration.[5] While the use of a non-isotope-labeled internal standard (a structural analog) can correct for some variability, it does not behave identically to the analyte during extraction and ionization, leading to less accurate results compared to the isotope dilution approach.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for this compound analysis using isotope dilution mass spectrometry.

Sample Preparation for this compound Analysis in Pork Fat

This protocol is based on the reference method for boar taint analysis.[1]

  • Sample Homogenization: A representative sample of pork back fat is frozen in liquid nitrogen and homogenized using a grinder.

  • Fat Extraction: The homogenized tissue is heated to melt the fat, followed by centrifugation to separate the liquid fat from solid residues.

  • Internal Standard Spiking: A known amount of a stock solution of deuterated this compound (e.g., D3-skatole) in a suitable solvent is added to a measured aliquot of the melted fat.

  • Cleanup (Size Exclusion Chromatography - SEC): The spiked fat sample is dissolved in an appropriate solvent and subjected to SEC to remove high-molecular-weight lipids that can interfere with the analysis.

  • Solvent Evaporation and Reconstitution: The fraction containing this compound is collected, and the solvent is evaporated. The residue is reconstituted in a solvent compatible with the analytical instrument (GC-MS or LC-MS/MS).

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column suitable for the separation of indole and this compound.

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Program: A temperature gradient is employed to ensure good separation of analytes.

  • Mass Spectrometry (MS) Detection: Selected Ion Monitoring (SIM) mode is used for high sensitivity and selectivity. The following ions are typically monitored:

    • This compound: m/z 130 (quantifier), m/z 103 (qualifier)[1]

    • D3-Skatole (Internal Standard): m/z 133

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry (MS/MS) Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Example transitions include:

    • This compound: Precursor ion m/z 131 → Product ions (e.g., m/z 116, m/z 91)

    • D3-Skatole (Internal Standard): Precursor ion m/z 134 → Corresponding product ions

Visualizing the Workflow

The following diagram illustrates the typical workflow for this compound analysis using an isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Sample Collection (e.g., Pork Fat) Homogenization Homogenization Sample->Homogenization FatExtraction Fat Extraction Homogenization->FatExtraction Spiking Spiking with Isotope-Labeled Standard (this compound-d3) FatExtraction->Spiking Cleanup Sample Cleanup (e.g., SEC) Spiking->Cleanup EvapRecon Evaporation & Reconstitution Cleanup->EvapRecon Analysis GC-MS or LC-MS/MS Analysis EvapRecon->Analysis DataProcessing Data Acquisition (Peak Integration) Analysis->DataProcessing Quantification Quantification (Ratio of Analyte to Internal Standard) DataProcessing->Quantification Result Accurate this compound Concentration Quantification->Result

Caption: Workflow for this compound analysis using an isotope-labeled internal standard.

References

A Comparative Analysis of Skatole and Indole Concentrations in Gut Health

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the roles of microbial metabolites, skatole and indole, in intestinal health. This document provides a comparative analysis of their concentrations, their impact on gut physiology, and the signaling pathways they influence.

The composition of the gut microbiota and its metabolic output are critical determinants of host health and disease. Among the vast array of microbial metabolites, indole and its derivative, this compound (3-methylindole), have garnered significant attention for their roles as signaling molecules within the gut and beyond. Both are products of bacterial tryptophan metabolism and exert complex and sometimes contrasting effects on the host. This guide provides a comparative overview of this compound and indole, summarizing their concentrations in various health states, detailing their effects on gut health, and outlining the experimental protocols for their quantification.

Data Presentation: Comparative Concentrations of Fecal Indole and this compound

The concentrations of indole and this compound in the gut are highly variable and influenced by diet, gut microbiota composition, and host health status. High-protein diets, particularly those rich in animal protein, can lead to increased production of these metabolites. The following table summarizes reported fecal concentrations of indole and this compound in healthy individuals and in patients with certain digestive diseases.

Metabolite Condition Concentration Range (µg/g of feces) Reference
Indole Healthy Adults1.0 - 27.5[1]
This compound Healthy Adults0 - 5[2]
Healthy Adults (some reports)~35[2]
Inflammatory Bowel Disease (IBD) & Colorectal Cancer (CRC)80 - 100[2]

Comparative Effects on Gut Health

Indole and this compound, despite their structural similarity, can exert divergent effects on the intestinal epithelium and the host immune system.

Indole has been shown to have several beneficial effects on gut health. It can enhance the intestinal barrier function by increasing the expression of genes involved in tight junctions and mucin production.[3] Furthermore, indole has demonstrated anti-inflammatory properties by decreasing the expression of the pro-inflammatory cytokine IL-8 and increasing the expression of the anti-inflammatory cytokine IL-10 in intestinal epithelial cells.[3][4]

This compound , on the other hand, has been associated with more detrimental effects, particularly at high concentrations. Studies have shown that high levels of this compound can induce cell death in human colonocytes.[3] In inflammatory bowel disease (IBD), where the expression of the Aryl Hydrocarbon Receptor (AhR) is often lower, this compound may more significantly increase the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[2]

Signaling Pathways

Both indole and this compound are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis.[4][5] The activation of AhR by these microbial metabolites can trigger a cascade of downstream signaling events.

Tryptophan Metabolism and Production of Indole and this compound

The following diagram illustrates the microbial metabolic pathway from tryptophan to indole and this compound.

Tryptophan_Metabolism Tryptophan Tryptophan Indole_3_acetic_acid Indole-3-acetic acid (IAA) Tryptophan->Indole_3_acetic_acid Microbial Enzymes Indole Indole Tryptophan->Indole Tryptophanase This compound This compound (3-methylindole) Indole_3_acetic_acid->this compound Decarboxylation

Microbial metabolism of tryptophan to indole and this compound.
Differential AhR Signaling by Indole and this compound

Upon entering intestinal epithelial cells, both indole and this compound can bind to and activate the AhR. However, the downstream consequences of this activation can differ, leading to either protective or pro-inflammatory responses.

AhR_Signaling cluster_extracellular Gut Lumen cluster_cell Intestinal Epithelial Cell Indole Indole AhR_inactive AhR (inactive) Indole->AhR_inactive This compound This compound This compound->AhR_inactive NFkB_inactive NF-κB (inactive) This compound->NFkB_inactive AhR-independent activation AhR_active AhR (active) AhR_inactive->AhR_active Ligand binding AhR_ARNT_complex AhR-ARNT Complex AhR_active->AhR_ARNT_complex ARNT ARNT ARNT->AhR_ARNT_complex XRE XRE (in DNA) AhR_ARNT_complex->XRE Nuclear translocation & binding NFkB_active NF-κB (active) AhR_ARNT_complex->NFkB_active Partial suppression Anti_inflammatory_genes Anti-inflammatory Genes (IL-10) XRE->Anti_inflammatory_genes Indole-mediated upregulation Barrier_function_genes Barrier Function Genes XRE->Barrier_function_genes Indole-mediated upregulation NFkB_inactive->NFkB_active Pro_inflammatory_genes Pro-inflammatory Genes (IL-6, TNF-α) NFkB_active->Pro_inflammatory_genes This compound-mediated upregulation

Differential signaling of indole and this compound via the Aryl Hydrocarbon Receptor (AhR).

Experimental Protocols

Quantification of Fecal Indole and this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol provides a general framework for the analysis of indole and this compound in fecal samples. Specific parameters may need to be optimized based on the instrumentation and standards available.

1. Sample Preparation and Extraction:

  • Homogenization: A known weight of frozen fecal sample (e.g., 200-500 mg) is homogenized in a solvent. A common method involves homogenization and extraction with chloroform.[6]

  • Internal Standard: An internal standard (e.g., 13C-labeled indole) can be added to the sample prior to extraction to correct for variations in extraction efficiency and instrument response.[7]

  • Extraction: The homogenized sample is subjected to an extraction procedure, such as vortexing followed by centrifugation, to separate the organic phase containing indole and this compound.

  • Solvent Evaporation and Reconstitution: The organic extract is carefully evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A fused-silica capillary column coated with a suitable stationary phase (e.g., BP20) is used for separation.[6]

    • Injector: The sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.

    • Oven Temperature Program: A temperature gradient is applied to the column to separate indole and this compound from other compounds in the sample. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Carrier Gas: An inert gas, such as helium or nitrogen, is used as the carrier gas to move the sample through the column.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) is commonly used to fragment the molecules eluting from the GC column.

    • Mass Analyzer: A quadrupole or other type of mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio.

    • Detection: The abundance of specific ions characteristic of indole and this compound is measured. Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and specificity.

3. Quantification:

  • Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions of indole and this compound of known concentrations.

  • Calculation: The concentration of indole and this compound in the fecal sample is determined by comparing the peak areas of the analytes in the sample to the calibration curve, after correcting for the recovery of the internal standard.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for a comparative study of the effects of indole and this compound on intestinal epithelial cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Caco2_culture Culture of Caco-2 cells (intestinal epithelial cell line) Control Control (vehicle) Caco2_culture->Control Indole_treatment Indole Treatment Caco2_culture->Indole_treatment Skatole_treatment This compound Treatment Caco2_culture->Skatole_treatment Barrier_function Barrier Function Assay (e.g., TEER measurement) Control->Barrier_function Gene_expression Gene Expression Analysis (e.g., qPCR for IL-8, IL-10, MUC2) Control->Gene_expression Protein_expression Protein Expression Analysis (e.g., Western blot for AhR, NF-κB) Control->Protein_expression Cell_viability Cell Viability Assay Control->Cell_viability Indole_treatment->Barrier_function Indole_treatment->Gene_expression Indole_treatment->Protein_expression Indole_treatment->Cell_viability Skatole_treatment->Barrier_function Skatole_treatment->Gene_expression Skatole_treatment->Protein_expression Skatole_treatment->Cell_viability

Workflow for comparing the effects of indole and this compound on intestinal epithelial cells.

Conclusion

Indole and this compound, both derived from microbial tryptophan metabolism, exhibit distinct and significant effects on gut health. While indole often plays a protective role by enhancing barrier function and promoting anti-inflammatory responses, high concentrations of this compound can be detrimental, contributing to inflammation and cell death. Understanding the factors that influence the balance between indole and this compound production in the gut is a promising area of research for the development of novel therapeutic strategies for a variety of intestinal and systemic diseases. The provided experimental protocols and signaling pathway diagrams offer a foundation for researchers to further investigate the complex interplay between these microbial metabolites and host physiology.

References

Skatole vs. Androstenone: A Comparative Guide to Boar Taint Indicators in Pork

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Boar taint, an off-odor and flavor in pork from uncastrated male pigs, remains a significant quality concern in the swine industry. This guide provides an objective comparison of the two primary compounds responsible for boar taint: skatole and androstenone. Understanding the distinct roles and characteristics of these molecules is crucial for developing effective detection and mitigation strategies. This document summarizes key experimental data, details analytical methodologies, and illustrates the biochemical pathways of these compounds.

Quantitative Comparison of Boar Taint Indicators

The correlation between the chemical concentration of this compound and androstenone in pork fat and the sensory perception of boar taint by trained panelists and consumers is a critical area of research. The following table summarizes quantitative data from various studies.

Study ReferenceSample SizeAnalytical MethodCorrelation with Sensory Panel (Boar Taint Score)Key Findings
Mörlein et al. (2016)[1][2][3]1031 entire male pigsGC-MSThis compound: r = 0.59Androstenone: r = 0.44This compound showed a stronger correlation with deviant smell perception than androstenone. Standardized regression coefficients indicated a higher importance of this compound (β = 0.68) compared to androstenone (β = 0.39).[1][2]
Mathur et al. (2012)[4]Not specifiedNot specifiedThis compound: r = 0.69Androstenone: r = 0.42Confirmed a higher correlation between human nose scores (HNS) and this compound compared to androstenone.[4]
Font i Furnols et al. (2009)[5]94 male pigs (24 entire)Chemical analysisAndrostenone (odor): r = 0.88Androstenone (flavor): r = 0.95High correlations were found between chemically determined androstenone levels and the sensory attributes of androstenone odor and flavor. Correlations for boar taint in general varied from 0.42 to 0.60 for androstenone and 0.46 to 0.83 for this compound in other cited studies.[5]

Consumer Acceptance Thresholds:

Consumer acceptability of boar taint is influenced by individual sensitivity, particularly to androstenone.

CompoundConsumer Acceptance ThresholdNotes
Androstenone0.5 - 1.0 µg/g in fat tissue[6]Approximately 40-50% of consumers are anosmic (insensitive) to androstenone.[6] For those sensitive, higher levels reduce acceptability, especially in samples with low this compound.[7]
This compound0.10 - 0.20 µg/g in fat tissue[6]Perceived by approximately 99% of consumers.[6] Increasing this compound levels consistently decreases the acceptability of pork.[7]

Experimental Protocols

Accurate quantification of this compound and androstenone is fundamental to boar taint research. The following are summaries of commonly employed analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used method for the simultaneous quantification of boar taint compounds.

  • Sample Preparation: Fat samples are collected from carcasses. A common procedure involves headspace solid-phase microextraction (HS-SPME), where volatile compounds are extracted from the heated fat sample onto a coated fiber.[8]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • Procedure: The extracted compounds are desorbed from the SPME fiber in the hot GC inlet and separated on a capillary column. The mass spectrometer detects and quantifies the individual compounds based on their mass-to-charge ratio. Stable isotope dilution analysis (SIDA) using deuterated internal standards (e.g., androstenone-d3, this compound-d3) is often employed for accurate quantification.[8]

  • Validation: The method is validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[8]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC is another robust method for quantifying this compound and androstenone.

  • Sample Preparation: Analytes are extracted from the fat matrix, often using methanol. A clean-up step, such as freezing the extract in liquid nitrogen followed by filtration, is performed to remove interfering substances.[9][10]

  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Procedure: The extracted sample is injected into the HPLC system. The compounds are separated on a C18 column with a mobile phase, such as a gradient of potassium phosphate and methanol.[11] this compound and androstenone are detected by their native fluorescence at specific excitation and emission wavelengths.[12]

  • Validation: The method's performance is validated for recovery, linearity, and robustness. Recoveries for this compound and androstenone are typically high (e.g., 91% and 104% respectively in one study).[9][10]

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and analytical workflows can aid in understanding the complexities of boar taint.

Biochemical Synthesis of this compound

This compound is a microbial metabolite of the amino acid tryptophan in the pig's hindgut.[13][14]

skatole_synthesis cluster_gut Pig Hindgut (Microbial Action) cluster_absorption Absorption & Deposition Tryptophan Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Deamination Indole_3_lactic_acid Indole-3-lactic acid Tryptophan->Indole_3_lactic_acid Deamination Indoleacetic_acid Indoleacetic acid (IAA) Indole_3_pyruvic_acid->Indoleacetic_acid Decarboxylation Indole_3_lactic_acid->Indoleacetic_acid This compound This compound (3-methylindole) Indoleacetic_acid->this compound Decarboxylation Skatole_blood This compound in Blood This compound->Skatole_blood Absorption Adipose_tissue Adipose Tissue Skatole_blood->Adipose_tissue Deposition

Caption: Microbial synthesis of this compound from tryptophan in the pig's hindgut.

Biochemical Synthesis of Androstenone

Androstenone is a steroid hormone synthesized from cholesterol in the testes of male pigs.[15][16]

androstenone_synthesis cluster_testes Pig Testes (Leydig Cells) cluster_deposition Transport & Deposition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Androstadienol 5,16-androstadien-3β-ol Pregnenolone->Androstadienol CYP17A1, CYB5A Androstadienone 4,16-androstadien-3-one Androstadienol->Androstadienone 3β-HSD Androstenone Androstenone (5α-androst-16-en-3-one) Androstadienone->Androstenone SRD5A1 Androstenone_blood Androstenone in Blood Androstenone->Androstenone_blood Release Adipose_tissue Adipose Tissue Androstenone_blood->Adipose_tissue Deposition

Caption: Biosynthesis pathway of androstenone from cholesterol in the pig testes.

Experimental Workflow for Boar Taint Analysis

A typical workflow for the analysis of boar taint involves sample collection, chemical analysis, and sensory evaluation.

boar_taint_workflow cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Fat_biopsy Fat Biopsy/ Slaughter Sample Chem_analysis Chemical Analysis (GC-MS or HPLC) Fat_biopsy->Chem_analysis Sensory_panel Sensory Panel (Trained Panelists) Fat_biopsy->Sensory_panel Quant_data Quantitative Data (this compound & Androstenone conc.) Chem_analysis->Quant_data Sensory_scores Sensory Scores (Boar Taint Intensity) Sensory_panel->Sensory_scores Correlation Correlation Analysis Quant_data->Correlation Sensory_scores->Correlation

Caption: General experimental workflow for boar taint analysis.

Conclusion

Both this compound and androstenone are crucial indicators of boar taint, but they exhibit different characteristics in terms of their origin, chemical nature, and impact on consumer perception.

  • This compound appears to be a more consistent and universally perceived indicator of boar taint, showing a stronger correlation with negative sensory scores across the general consumer population.[1][2] Its microbial origin also presents opportunities for mitigation through dietary and management strategies.[13]

  • Androstenone , a steroid pheromone, has a more variable impact due to genetic differences in perception among consumers.[6] However, for sensitive individuals, it is a potent contributor to the off-flavor of pork.[7] Its synthesis is directly linked to the sexual maturity of the male pig.[17]

For a comprehensive assessment of boar taint, the analysis of both compounds is recommended. However, if a single indicator is to be prioritized for rapid screening purposes, this compound may offer a slight advantage due to its stronger overall correlation with sensory perception.[1][2] Future research and development in boar taint mitigation should consider the distinct pathways and impacts of both this compound and androstenone.

References

Comparative Biological Effects of Skatole and Other Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of skatole with other relevant volatile organic compounds (VOCs), namely indole and p-cresol. This compound, a microbial metabolite of tryptophan, is increasingly recognized for its diverse biological activities, ranging from pro-inflammatory to cytotoxic effects. Understanding its impact in comparison to other structurally or functionally related VOCs is crucial for researchers in toxicology, gut health, and drug development. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways to facilitate a comprehensive evaluation.

Comparative Analysis of Biological Effects

The following table summarizes the quantitative data on the cytotoxic and inflammatory effects of this compound, indole, and p-cresol on the human colon adenocarcinoma cell line, Caco-2, a widely used in vitro model for the intestinal epithelium.

Biological EffectThis compoundIndolep-Cresol
Cytotoxicity (IC50) > 1000 µM[1][2]> 100 µM[2]Not available
Pro-inflammatory Response
TNF-α SecretionInduces expression[1][3][4]Reduces levels of pro-inflammatory cytokines[2]Not available
IL-6 SecretionInduces expression[1][3][4]Reduces levels of pro-inflammatory cytokines[2]Not available

Key Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate the known mechanisms of this compound-induced inflammation and the general experimental workflow for assessing VOC effects on intestinal epithelial cells.

Skatole_Signaling_Pathway This compound This compound AhR AhR This compound->AhR MAPK MAPK (ERK, p38) This compound->MAPK NFkB NF-κB MAPK->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines

This compound-induced inflammatory signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_exposure VOC Exposure cluster_assays Biological Assays cluster_data_analysis Data Analysis Caco2_culture Caco-2 Cell Culture VOC_exposure Exposure to this compound, Indole, or p-Cresol Caco2_culture->VOC_exposure Cytotoxicity_assay Cytotoxicity Assay (MTT/CCK-8) VOC_exposure->Cytotoxicity_assay Inflammation_assay Inflammatory Response Assay (ELISA for TNF-α, IL-6) VOC_exposure->Inflammation_assay Data_analysis Data Analysis and Comparison Cytotoxicity_assay->Data_analysis Inflammation_assay->Data_analysis

General experimental workflow for assessing VOC effects.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, focusing on the use of the Caco-2 cell line as a model for the intestinal epithelium.

Caco-2 Cell Culture and VOC Exposure

Objective: To culture Caco-2 cells and expose them to this compound, indole, or p-cresol in a controlled manner.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • This compound (3-methylindole), Indole, and p-Cresol (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed Caco-2 cells in 96-well plates at a density of 1 x 10^4 cells/well.

  • Cell Culture: Culture the cells for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.

  • Preparation of VOC Solutions: Prepare stock solutions of this compound, indole, and p-cresol in DMSO. Further dilute the stock solutions in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the cell culture medium should not exceed 0.1%.

  • VOC Exposure: After 21 days of differentiation, wash the Caco-2 cell monolayers with phosphate-buffered saline (PBS). Replace the medium with the prepared VOC-containing medium. Incubate the cells for the desired exposure time (e.g., 24 hours).

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxicity of this compound, indole, and p-cresol on Caco-2 cells.

Materials:

  • Caco-2 cells treated with VOCs as described above

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • MTT Addition: After the VOC exposure period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Inflammatory Response Assessment (ELISA)

Objective: To quantify the secretion of TNF-α and IL-6 from Caco-2 cells in response to VOC exposure.

Materials:

  • Supernatants from Caco-2 cells treated with VOCs

  • Human TNF-α ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)

  • Human IL-6 ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)

  • Microplate reader

Protocol:

  • Supernatant Collection: After the VOC exposure period, collect the cell culture supernatants from each well.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the respective kits. This typically involves the following steps:

    • Coating the plate with a capture antibody.

    • Adding the collected supernatants.

    • Adding a detection antibody.

    • Adding a substrate solution to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the supernatants using a standard curve generated from known concentrations of the cytokines.

By following these protocols and utilizing the comparative data provided, researchers can gain a deeper understanding of the biological impact of this compound and other VOCs on intestinal epithelial cells, aiding in the advancement of toxicology, gut health research, and drug development.

References

comparative study of skatole production in different animal species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Skatole, or 3-methylindole, a malodorous compound resulting from the microbial degradation of tryptophan in the gastrointestinal tract, has significant implications in animal production and veterinary science. In pigs, it is a primary contributor to "boar taint," an offensive odor in pork from intact male pigs. In ruminants, it has been implicated in acute bovine pulmonary edema and emphysema. This guide provides a comparative overview of this compound production in different animal species, summarizing quantitative data, detailing experimental protocols for its measurement, and illustrating the key biochemical and experimental pathways.

Quantitative Comparison of this compound Concentrations

This compound levels can vary significantly between and within species, influenced by factors such as diet, gut microbiota composition, and sex. The following table summarizes reported this compound concentrations in various tissues across different animal species.

Animal SpeciesTissueMean this compound Concentration (ng/g or ng/mL)Notes
Pig (Sus scrofa domesticus) Adipose Tissue (Boars)40 - 220Can be significantly higher in individual animals, contributing to boar taint.[1][2]
Adipose Tissue (Barrows - Castrated Males)24 - 140Generally lower than in boars.[1][2]
Adipose Tissue (Gilts - Females)17Typically the lowest concentrations among pigs.
Blood Plasma/Serum1.1 - 1.9Plasma levels are correlated with adipose tissue concentrations.[3]
Feces9,900 - 26,600High concentrations due to production in the hindgut.
Cattle (Bos taurus) Feces (Ruminants)500 - 5,100Generally lower fecal concentrations compared to pigs.
Sheep (Ovis aries) Adipose Tissue (Lambs on pasture)Higher concentrationsDiet-dependent, with pasture-fed lambs showing higher levels than concentrate-fed lambs.[4]
Adipose Tissue (Lambs on concentrate)Lower concentrations[4]
Ruminal Fluid158 - 777Reflects production by rumen microbiota.[4][5]
Wild Boar (Sus scrofa) Adipose Tissue14Notably lower than in domestic boars.
Human (Homo sapiens) Feces10,000 - 15,900Similar to pigs, indicating significant gut microbial production.

Biochemical Pathway of this compound Production

This compound is synthesized from the amino acid L-tryptophan through a multi-step anaerobic microbial degradation pathway primarily in the large intestine of monogastric animals and the rumen of ruminants. The key steps are outlined in the signaling pathway diagram below.

Skatole_Production_Pathway Tryptophan L-Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Tryptophanase (Deamination) Indole_3_acetaldehyde Indole-3-acetaldehyde Indole_3_pyruvic_acid->Indole_3_acetaldehyde Decarboxylase Indole_3_acetic_acid Indole-3-acetic acid (IAA) Indole_3_acetaldehyde->Indole_3_acetic_acid Dehydrogenase This compound This compound (3-methylindole) Indole_3_acetic_acid->this compound Decarboxylase

Anaerobic degradation pathway of L-tryptophan to this compound by gut microbiota.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for research and quality control in the meat industry. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly used and sensitive method.

Protocol: Quantification of this compound in Adipose Tissue by HPLC

This protocol provides a generalized procedure for the extraction and analysis of this compound from animal adipose tissue.

1. Sample Preparation and Extraction:

  • Homogenize a known weight (e.g., 1-2 g) of adipose tissue.

  • Melt the homogenized tissue in a microwave oven or water bath.[1]

  • Take a small aliquot (e.g., 100 µL) of the liquid fat and dissolve it in 1 mL of n-hexane.[1]

  • Add an internal standard (e.g., 2-methylindole) to correct for extraction losses.

  • Extract the this compound from the hexane solution by adding an equal volume of an acetonitrile-water mixture (e.g., 75:25 v/v) and vortexing thoroughly.[1]

  • Centrifuge the mixture to separate the layers. The this compound will be in the lower acetonitrile-water layer.

  • Carefully collect the acetonitrile-water layer for analysis.

2. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetic acid or phosphate buffer) and an organic solvent like acetonitrile or methanol. A common mobile phase is acetic acid and isopropanol (70:30, v/v).[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20-100 µL of the extracted sample.[1]

  • Detection: Fluorescence detector with excitation wavelength set to ~280-285 nm and emission wavelength to ~340-350 nm.

  • Quantification: Create a standard curve using known concentrations of pure this compound. Calculate the concentration in the sample by comparing its peak area to the standard curve, after correcting for the internal standard.

3. Quality Control:

  • Analyze blank samples to check for contamination.

  • Use spiked samples (samples with a known amount of this compound added) to determine recovery rates. Mean recoveries for this compound are typically high (e.g., 98.9%).[1]

  • Assess inter- and intra-assay variability to ensure method precision.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for this compound quantification, often used for confirmation and in methods requiring very high sensitivity and specificity.[6]

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples, from collection to final data interpretation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Adipose tissue, Blood, Feces) Homogenization 2. Homogenization/ Melting Sample_Collection->Homogenization Extraction 3. Solvent Extraction Homogenization->Extraction Cleanup 4. Clean-up/Purification (Optional) Extraction->Cleanup HPLC_GCMS 5. Instrumental Analysis (HPLC or GC-MS) Cleanup->HPLC_GCMS Quantification 6. Quantification (Standard Curve) HPLC_GCMS->Quantification Data_Analysis 7. Statistical Analysis Quantification->Data_Analysis Interpretation 8. Interpretation of Results Data_Analysis->Interpretation

A generalized workflow for the quantification of this compound in animal tissues.

References

Navigating the Maze of Skatole Removal: A Comparative Guide to Wastewater Treatment Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development grappling with the challenge of skatole contamination in wastewater, a clear and comparative assessment of removal methodologies is crucial. This guide provides an objective comparison of biological, chemical, and physical methods for this compound removal, supported by available experimental data, detailed protocols, and a visual representation of a typical experimental workflow.

This compound (3-methylindole), a malodorous compound resulting from the degradation of tryptophan, is a significant contributor to odor pollution in various wastewater streams, including those from agricultural and industrial sources.[1] Its effective removal is essential for environmental protection and public health. This guide delves into the efficacy of various treatment technologies, presenting a quantitative comparison to aid in the selection of the most appropriate method.

Comparative Efficacy of this compound Removal Methods

The following table summarizes the performance of different methods for this compound removal based on published experimental data. It is important to note that direct comparative studies under identical conditions are limited. Therefore, data has been compiled from various sources, and for some physical and chemical methods, data for the structurally similar compound indole has been used as a proxy where direct this compound data was unavailable.

Treatment MethodSub-Category/Specific AgentInitial this compound Conc. (mg/L)Treatment TimeRemoval Efficiency (%)Reference(s)
Biological Acinetobacter piscicola p381006 hours100[2]
Burkholderia sp. IDO310012 hours100[3]
Rhodococcus pyridinivorans Rp310048 hours98.4[3]
Acinetobacter oleivorans AO-06100< 48 hours100[3]
Cupriavidus sp. strain KK1010024 hours100[3]
Activated Sludge (from porcine slurry)503 days100[3]
Lactobacillus casei100168 hours62.21[3]
Chemical Ozonation (on Indole)0.5 mM (approx. 58.6)Not specified>90 (inferred)[1]
Photocatalysis (HRP/Zn-CN-ZIF on Indole)202 hours100[4]
Physical Activated Carbon Adsorption (on Indole)Not specifiedNot specifiedHigh (inferred)[2][5]
Combined UV + Activated Carbon (A/C)Not specifiedNot specifiedHigh (most effective in study)[4]
UV + TiO2 + MnO2 + A/CNot specifiedNot specifiedHigh (most effective in study)[4]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing studies. Below are generalized protocols for key this compound removal and analysis techniques.

Biological Treatment using Activated Sludge

Objective: To assess the efficacy of an activated sludge system in degrading this compound.

Materials:

  • Sequencing Batch Reactor (SBR)

  • Activated sludge from a relevant source (e.g., porcine slurry)

  • Synthetic wastewater medium containing a known concentration of this compound

  • Aeration system

  • Mixing system

  • Analytical equipment for this compound quantification (HPLC or GC-MS)

Procedure:

  • Acclimatize the activated sludge to the synthetic wastewater in the SBR for a specified period.

  • Introduce a known concentration of this compound into the reactor at the beginning of a batch cycle.

  • Operate the SBR under a defined cycle of anoxic and aerobic phases, with controlled temperature and pH.

  • Collect samples from the reactor at regular intervals throughout the cycle.

  • Filter the samples to remove biomass.

  • Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC).

  • Calculate the this compound removal efficiency over time.

Photocatalytic Degradation

Objective: To evaluate the photocatalytic degradation of this compound using a specific catalyst.

Materials:

  • Photoreactor equipped with a UV or visible light source

  • Photocatalyst (e.g., TiO2, HRP/Zn-CN-ZIF)

  • Aqueous solution of this compound of known concentration

  • Magnetic stirrer

  • Analytical equipment for this compound quantification (HPLC or GC-MS)

Procedure:

  • Prepare a suspension of the photocatalyst in the this compound solution in the photoreactor.

  • Stir the suspension in the dark for a period to reach adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Maintain constant stirring and temperature throughout the experiment.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Centrifuge or filter the aliquots to remove the photocatalyst particles.

  • Analyze the supernatant for this compound concentration using HPLC or GC-MS.

  • Determine the degradation kinetics and removal efficiency.

Adsorption by Activated Carbon

Objective: To determine the adsorption capacity of activated carbon for this compound.

Materials:

  • Conical flasks or beakers

  • Shaker or magnetic stirrer

  • Activated carbon (powdered or granular)

  • Aqueous solution of this compound of known concentration

  • Analytical equipment for this compound quantification (HPLC or GC-MS)

Procedure:

  • Prepare a series of this compound solutions with varying concentrations.

  • Add a fixed amount of activated carbon to a known volume of each this compound solution in the flasks.

  • Agitate the flasks at a constant temperature for a predetermined time to reach equilibrium.

  • Separate the activated carbon from the solution by filtration or centrifugation.

  • Measure the final this compound concentration in the supernatant.

  • Calculate the amount of this compound adsorbed per unit mass of activated carbon.

  • Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity.

This compound Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of this compound in aqueous samples.

Materials:

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

  • This compound standard solution

  • Sample filters (e.g., 0.45 µm)

Procedure:

  • Prepare a series of standard solutions of this compound with known concentrations to create a calibration curve.

  • Filter the wastewater samples to remove any particulate matter.

  • Inject a known volume of the standard solutions and samples into the HPLC system.

  • Elute the this compound using the specified mobile phase and column conditions.

  • Detect the this compound peak at the appropriate wavelength (e.g., excitation at 280 nm and emission at 360 nm for fluorescence detection).[6]

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.[2][7]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the efficacy of a this compound removal method.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Wastewater Wastewater Sample (with known this compound conc.) Treatment Treatment Method (e.g., Bioreactor, Photoreactor) Wastewater->Treatment Introduction Sampling Time-course Sampling Treatment->Sampling Initiation Filtration Sample Filtration/ Centrifugation Sampling->Filtration Quantification This compound Quantification (HPLC/GC-MS) Filtration->Quantification Data Data Analysis (Removal Efficiency, Kinetics) Quantification->Data

A generalized experimental workflow for assessing this compound removal efficacy.

Conclusion

The selection of an optimal method for this compound removal from wastewater is a multifaceted decision that depends on factors such as the initial this compound concentration, the overall wastewater matrix, operational costs, and regulatory requirements. Biological methods, particularly those employing specialized microorganisms, demonstrate high removal efficiencies under controlled conditions.[2][3] Advanced oxidation processes, such as ozonation and photocatalysis, show promise for the degradation of this compound and its structural analog, indole.[1][4] Physical methods like adsorption onto activated carbon can also be effective, especially as a polishing step.[5] The combination of different techniques, as seen in the UV/catalysis/adsorption system, can lead to enhanced removal performance.[4] Further research focusing on direct comparative studies and pilot-scale testing is necessary to provide a more definitive ranking of these technologies for real-world applications.

References

Validating Sensory Panels for Boar Taint Assessment: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and animal science, the accurate detection of boar taint is critical for ensuring meat quality and consumer acceptance. This guide provides a comprehensive comparison of sensory panel assessments with analytical measurements of skatole, a key compound responsible for boar taint. It includes detailed experimental protocols and quantitative data to aid in the validation of sensory evaluation methods.

Boar taint, an off-odor and flavor in the meat of some uncastrated male pigs, is primarily caused by the accumulation of two compounds in the fat tissue: this compound and androstenone.[1] this compound is characterized by a fecal-like odor, while androstenone is associated with a urine or sweat-like aroma.[2][3] The accurate detection of these compounds is crucial for the pork industry to prevent tainted products from reaching consumers.[4] While chemical analysis provides precise quantification, sensory evaluation by trained human panels remains a vital tool for assessing the overall perception of boar taint.[5] This guide explores the validation of these sensory panels against this compound levels.

Correlation Between this compound Levels and Sensory Perception

Numerous studies have demonstrated a significant correlation between the concentration of this compound in pork fat and the perception of boar taint by sensory panels. Generally, this compound shows a stronger correlation with sensory scores compared to androstenone.

A study involving over 1,000 pig carcasses found a Pearson correlation coefficient of 0.59 between this compound levels and the panel's average sensory score for deviant smell, which was higher than the correlation of 0.44 for androstenone.[6][7] This indicates that this compound is a more dominant contributor to the overall perception of boar taint.[7] Other research has reported correlation coefficients for this compound and sensory scores ranging from 0.46 to as high as 0.83.[8] These findings underscore the importance of this compound in sensory assessments of boar taint.

Study ReferenceNumber of SamplesCorrelation (r) with Sensory Scorep-value
Meier-Dinkel et al. (2016)[6][7]10310.59< 0.001
Mathur et al. (2012)[9]Not specified0.69Not specified
Font-i-Furnols et al. (2009)[8]Not specified0.46 - 0.83Not specified

Performance of Sensory Panels: Sensitivity and Specificity

The performance of a sensory panel is often evaluated by its sensitivity (the ability to correctly identify tainted samples) and specificity (the ability to correctly identify untainted samples), using chemical analysis as the gold standard. These metrics are highly dependent on the established thresholds for this compound and androstenone.

Different studies have used varying thresholds for what constitutes a "tainted" carcass. Commonly cited thresholds for this compound in backfat range from 0.15 to 0.25 µg/g.[6] The performance of sensory panels can vary based on these thresholds and the specific sensory protocol employed.

For instance, one study reported a sensitivity of 0.74 and a specificity of 0.70 for a trained panel.[9] Another study, comparing different heating methods for sample preparation, found that the hot-iron method yielded the best balance of sensitivity and specificity.[10]

Study ReferenceThis compound Threshold (µg/g)Androstenone Threshold (µg/g)SensitivitySpecificity
Burgeon et al. (2022)[9]0.201.50.740.70
Mathur et al. (2012)[11]0.251.00.08 - 0.290.91 - 0.99
Trautmann et al. (2015)[12]0.201.50.68 - 0.880.68 - 0.91
Trautmann et al. (2015)[12]0.252.00.72 - 1.00.63 - 0.85

Experimental Protocols

The validation of a sensory panel for boar taint assessment requires a standardized experimental protocol. This includes panelist selection and training, sample preparation, and the sensory evaluation procedure.

Panelist Selection and Training
  • Selection: Assessors should be selected based on their ability to perceive both this compound and androstenone, as sensitivity to these compounds can vary among individuals.[2][11]

  • Training: Panelists undergo training to recognize and score the intensity of boar taint-related odors.[13] This often involves the use of reference standards with known concentrations of this compound and androstenone.[11] The training aims to harmonize the panel's sensory vocabulary and scoring.[14]

Sample Preparation

The method used to heat the fat sample is critical as it releases the volatile boar taint compounds. Common methods include:

  • Hot-Iron Method: A soldering iron or similar device is used to heat the fat sample directly. This method has been reported to have good sensitivity and specificity.[10][12]

  • Microwave Heating: Fat samples are heated in a microwave.[12]

  • Hot-Water Method: A fat sample is placed in a container, and boiling water is poured over it.[2][12]

Sensory Evaluation
  • Sample Presentation: Samples are typically presented anonymously to the panelists to avoid bias.[2]

  • Scoring: Panelists assess the intensity of various odors and flavors, such as "manure," "urine," "sweat," and "pungent," on a defined scale.[2] A common approach is the "human nose method," where trained assessors classify carcasses as tainted or non-tainted.[12]

  • Data Analysis: The sensory scores are then correlated with the chemically determined levels of this compound and androstenone to validate the panel's performance.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes involved in validating a sensory panel for boar taint assessment.

G cluster_0 Panelist Selection & Training cluster_1 Sample Preparation & Analysis cluster_2 Sensory Evaluation & Validation Selection Assessors Screened for This compound & Androstenone Sensitivity Training Training with Reference Standards Selection->Training Harmonization Vocabulary & Scale Alignment Training->Harmonization Sensory_Test Blind Sensory Assessment Harmonization->Sensory_Test Fat_Sample Backfat Sample Collection Heating Heating Method (e.g., Hot-Iron) Fat_Sample->Heating Chemical_Analysis GC-MS for this compound & Androstenone Quantification Fat_Sample->Chemical_Analysis Heating->Sensory_Test Validation Correlation of Sensory Data with Chemical Data Chemical_Analysis->Validation Scoring Intensity Scoring of Boar Taint Attributes Sensory_Test->Scoring Scoring->Validation

Figure 1: Experimental workflow for sensory panel validation.

G BoarTaint Boar Taint Perception This compound This compound (Fecal/Manure Odor) This compound->BoarTaint Strong Influence Androstenone Androstenone (Urine/Sweat Odor) Androstenone->BoarTaint Moderate Influence Other Other Compounds Other->BoarTaint Minor Influence

References

Unraveling the Genetic Blueprint of Boar Taint: A Comparative Guide to Skatole and Androstenone Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the genetic underpinnings of off-flavor compounds in livestock is critical for developing effective mitigation strategies. This guide provides a detailed comparison of the genetic determinants of skatole and androstenone, the two primary molecules responsible for boar taint in entire male pigs. By examining their heritability, genetic correlations, key genomic regions, and metabolic pathways, this document offers a comprehensive resource supported by experimental data to inform future research and breeding programs.

The production and accumulation of this compound and androstenone in fat tissue are complex traits influenced by a multitude of genetic and environmental factors. While both contribute to the undesirable odor and flavor of pork from some male pigs, their genetic architecture and physiological pathways are distinct.[1][2] Genetic selection presents a promising and welfare-friendly alternative to surgical castration for managing boar taint.[3][4]

Quantitative Genetic Parameters: Heritability and Correlation

The feasibility of genetic selection against boar taint is largely dependent on the heritability of this compound and androstenone levels. Heritability estimates for androstenone are consistently moderate to high, while those for this compound are low to moderate, indicating a significant genetic component for both traits that can be targeted in breeding programs.[1][2][3][5][6][7]

The genetic correlation between this compound and androstenone is generally low to moderate, suggesting that selection against one compound may not be sufficient to effectively reduce the other.[2][3][6] This underscores the need for a dual-pronged selection strategy that considers both compounds simultaneously.

TraitHeritability Estimate (h²)Reference
Androstenone0.41 - 0.88[1][5]
This compound0.23 - 0.55[1]
Indole0.33 - 0.37[5][7]
Human Nose Score0.11 - 0.19[1][7]
Trait 1Trait 2Genetic Correlation (rg)Reference
This compoundAndrostenone0.37[2][3][6]
This compoundCarcass Yield-0.40[5]
This compoundBackfat-0.55[5]
AndrostenoneBackfat-0.26[5]
IndoleBackfat-0.44[5]
This compoundIodine Number-0.64[5]
This compoundPolyunsaturated Fatty Acids (PUFA)-0.33[5]

Key Genomic Regions and Candidate Genes

Quantitative Trait Loci (QTL) mapping studies have identified several chromosomal regions associated with variations in this compound and androstenone levels. Notably, regions on Sus scrofa chromosomes (SSC) 6, 7, and 14 have been repeatedly implicated in the regulation of these compounds.[1][8]

Androstenone Biosynthesis and Metabolism

Androstenone is a testicular steroid synthesized from cholesterol in the Leydig cells.[1] Its production is regulated by the hypothalamic-pituitary-gonadal axis. Key genes involved in its synthesis and metabolism include those encoding for steroidogenic enzymes.

Androstenone_Pathway cluster_synthesis Synthesis (Testis) cluster_metabolism Metabolism (Liver) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone HSD3B Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Androstenone Androstenone (5α-androst-16-en-3-one) Androstenedione->Androstenone SULT2A1, SULT2B1 Metabolites Metabolites (e.g., 3β-androstenol) Androstenone->Metabolites HSD3B, AKR1C

Caption: Biosynthetic pathway of androstenone in the testes and its subsequent metabolism in the liver.

This compound Production and Metabolism

This compound (3-methylindole) is produced in the large intestine from the bacterial degradation of the amino acid tryptophan.[1][9] Its accumulation in fat is primarily determined by the rate of its metabolism in the liver, which is carried out by cytochrome P450 enzymes.

Skatole_Pathway cluster_production Production (Large Intestine) cluster_metabolism Metabolism (Liver) Tryptophan Tryptophan Indoleacetic_acid Indoleacetic acid Tryptophan->Indoleacetic_acid Gut Microbiota This compound This compound (3-methylindole) Indoleacetic_acid->this compound Gut Microbiota Metabolites Metabolites (e.g., 3-hydroxy-3-methyloxindole) This compound->Metabolites CYP2E1, CYP2A6

Caption: Production of this compound from tryptophan by gut microbiota and its subsequent metabolism in the liver.

Experimental Protocols

Measurement of this compound and Androstenone

Accurate quantification of this compound and androstenone is fundamental to genetic studies. The following provides a general overview of commonly employed methodologies.

1. Sample Collection and Preparation:

  • Fat biopsy or samples from the neck or loin region are collected from pigs at slaughter.

  • Samples are homogenized and a known amount is subjected to extraction using organic solvents such as hexane or dichloromethane.

  • Internal standards are often added at the beginning of the extraction process for accurate quantification.

2. Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A widely used method for the separation and quantification of both this compound and androstenone. It often involves a fluorescence detector for this compound and a UV or mass spectrometry (MS) detector for androstenone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the simultaneous determination of this compound and androstenone.

  • Colorimetric/Spectrophotometric Methods: While less specific than chromatographic methods, these can be used for rapid screening. For instance, a colorimetric method is available for this compound based on its reaction with a specific reagent.[10]

Genetic Analysis Workflow

The identification of genetic markers associated with this compound and androstenone levels typically follows a standardized workflow.

Genetic_Analysis_Workflow Phenotyping Phenotyping: Measure this compound & Androstenone Levels GWAS Genome-Wide Association Study (GWAS) Phenotyping->GWAS Genotyping Genotyping: DNA extraction & SNP chip analysis Genotyping->GWAS Candidate_gene Candidate Gene Identification GWAS->Candidate_gene QTL_mapping QTL Mapping QTL_mapping->Candidate_gene Validation Validation & Functional Studies Candidate_gene->Validation Breeding_program Marker-Assisted Selection in Breeding Programs Validation->Breeding_program

Caption: A typical workflow for the genetic analysis of boar taint compounds.

1. Phenotyping: A large population of animals is phenotyped for this compound and androstenone concentrations in fat tissue as described above.

2. Genotyping: DNA is extracted from blood, ear tissue, or other samples. High-density single nucleotide polymorphism (SNP) chips (e.g., Illumina Porcine SNP60 BeadChip) are commonly used to genotype a large number of markers across the genome.[8]

3. Genome-Wide Association Study (GWAS): Statistical analyses are performed to identify associations between the genotyped SNPs and the measured phenotypes (this compound and androstenone levels).

4. QTL Mapping: In family-based populations, QTL mapping is used to identify broader genomic regions that harbor genes influencing the traits.

5. Candidate Gene Identification: Genes located within the identified QTL regions or in close proximity to significantly associated SNPs are considered as potential candidate genes.

6. Validation and Functional Studies: The role of candidate genes is further investigated through expression studies, sequencing to identify causal mutations, and in vitro or in vivo functional assays.

Conclusion

The genetic control of this compound and androstenone production is complex and involves numerous genes and pathways. While significant progress has been made in identifying key genetic determinants, further research is needed to fully elucidate the underlying biological mechanisms. The information and methodologies presented in this guide provide a solid foundation for researchers and industry professionals to develop and implement effective genetic strategies to mitigate boar taint, ultimately enhancing the sustainability and consumer acceptance of pork products from entire male pigs.

References

Fecal Skatole and Systemic Inflammation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the correlation between fecal skatole levels, a gut microbiota-derived metabolite of tryptophan, and key systemic inflammatory markers. It is intended for researchers, scientists, and professionals in drug development investigating the gut-liver axis and its implications in inflammatory diseases. This document summarizes current in-vitro and clinical findings, details relevant experimental methodologies, and visualizes the underlying biological pathways.

Executive Summary

The gut microbiome plays a pivotal role in host immune regulation. This compound (3-methylindole), a byproduct of bacterial tryptophan metabolism, has emerged as a potential modulator of inflammatory responses. While direct in-vivo evidence correlating fecal this compound concentrations with systemic inflammatory markers in a single cohort is still an area of active research, a substantial body of in-vitro data and associative clinical observations suggests a significant relationship. This guide synthesizes the available evidence, providing a framework for understanding and investigating the pro-inflammatory potential of this compound.

Data Summary: this compound and Inflammatory Markers

The following tables summarize quantitative data from various studies, comparing fecal this compound concentrations in different health statuses and the effects of this compound on inflammatory cytokine production.

Table 1: Fecal this compound Concentrations in Human Subjects

Health StatusTypical Fecal this compound Concentration (µg/g)Reference
Healthy Individuals0 - 35[1]
High Animal Protein DietCan be elevated[1]
Impaired Digestive FunctionUp to 100[1]
Colorectal Cancer (CRC)Up to 100[1]

Table 2: In-Vitro Effect of this compound on Pro-Inflammatory Cytokine Expression in Caco-2 Cells

Inflammatory MarkerEffect of this compound TreatmentKey Signaling PathwayReference
Interleukin-6 (IL-6)Increased mRNA expression and protein secretionNF-κB[2]
Tumor Necrosis Factor-alpha (TNF-α)Increased mRNA expression and protein secretionNF-κB, p38 MAPK[2]

Table 3: Systemic Inflammatory Markers in Inflammatory Bowel Disease (IBD)

Inflammatory MarkerObservation in Active IBDSample TypeReference
C-reactive protein (CRP)ElevatedSerum[3]
Interleukin-6 (IL-6)ElevatedSerum[2]
Tumor Necrosis Factor-alpha (TNF-α)ElevatedSerum, Feces[1][4]

Signaling Pathways and Experimental Workflows

This compound-Induced Pro-Inflammatory Signaling Pathway

The following diagram illustrates the molecular mechanism by which this compound is understood to induce the expression of pro-inflammatory cytokines in intestinal epithelial cells. This compound activates the NF-κB pathway, a central regulator of inflammation. This activation is further influenced by the p38 MAPK pathway and modulated by the Aryl Hydrocarbon Receptor (AhR), which appears to have a partially suppressive effect on the inflammatory response.

G cluster_extracellular Extracellular/Lumen cluster_cell Intestinal Epithelial Cell cluster_nucleus Nucleus This compound This compound (3-methylindole) AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Activates p38 p38 MAPK This compound->p38 Activates NFkB NF-κB (p65/p50) AhR->NFkB Partially Inhibits IKK IKK Complex p38->IKK Activates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB->NFkB Releases DNA DNA (Promoter Regions) NFkB_nuc->DNA Binds to IL6_TNF IL-6 & TNF-α mRNA DNA->IL6_TNF Transcription

Caption: this compound-induced inflammatory signaling in intestinal cells.

Experimental Workflow: Correlating Fecal Metabolites with Systemic Markers

This diagram outlines a typical experimental workflow for investigating the relationship between fecal metabolites like this compound and systemic inflammatory markers in a clinical or pre-clinical setting.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_correlation Data Correlation Fecal Fecal Sample Collection Fecal_Extract Fecal Metabolite Extraction Fecal->Fecal_Extract Blood Blood Sample Collection Serum_Plasma Serum/Plasma Separation Blood->Serum_Plasma GCMS GC-MS/LC-MS for This compound Quantification Fecal_Extract->GCMS ELISA ELISA/Multiplex Assay for Cytokine Quantification (CRP, IL-6, TNF-α) Serum_Plasma->ELISA Stats Statistical Analysis (e.g., Spearman/Pearson correlation) GCMS->Stats ELISA->Stats

Caption: Workflow for fecal metabolite and systemic marker analysis.

Experimental Protocols

1. Quantification of Fecal this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Fecal samples are lyophilized and homogenized. A known amount of the dried feces is extracted with an organic solvent (e.g., dichloromethane or diethyl ether), often with the addition of an internal standard (e.g., deuterated this compound) for accurate quantification. The mixture is vortexed and centrifuged to separate the organic layer.

  • Derivatization (Optional but common): The extracted analytes may be derivatized (e.g., silylation) to improve their volatility and chromatographic properties.

  • GC-MS Analysis: The prepared extract is injected into a GC-MS system. The gas chromatograph separates the different compounds in the sample based on their boiling points and interactions with the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification of this compound based on its specific mass spectrum and retention time.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of this compound.

2. Measurement of Systemic Inflammatory Markers by ELISA

  • Sample Collection and Preparation: Whole blood is collected and processed to obtain serum (by allowing the blood to clot) or plasma (by collecting blood in tubes containing an anticoagulant and centrifuging to remove blood cells).

  • ELISA (Enzyme-Linked Immunosorbent Assay) Procedure:

    • Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-6 antibody).

    • Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin).

    • Sample Incubation: Serum or plasma samples, along with a series of standards of known cytokine concentrations, are added to the wells. The target cytokine in the sample binds to the capture antibody.

    • Detection Antibody: A detection antibody, also specific for the target cytokine but labeled with an enzyme (e.g., horseradish peroxidase - HRP), is added. This antibody binds to a different epitope on the captured cytokine.

    • Substrate Addition: A substrate for the enzyme is added, which is converted by the enzyme into a colored product.

    • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the concentration of the cytokine in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of the cytokines in the samples are then interpolated from this standard curve.

Conclusion and Future Directions

The available evidence strongly suggests a pro-inflammatory role for fecal this compound at the gut mucosal level. In-vitro studies consistently demonstrate its ability to induce the expression of key inflammatory cytokines, IL-6 and TNF-α, through the NF-κB signaling pathway[2]. Clinically, elevated fecal this compound levels are observed in inflammatory conditions such as IBD and colorectal cancer, which are also characterized by heightened systemic inflammation[1].

While a direct quantitative correlation between fecal this compound and systemic inflammatory markers from a single in-vivo study is not yet well-documented in the available literature, the confluence of in-vitro mechanistic data and clinical observations points towards a likely positive association. The absorption of gut-derived metabolites into the portal circulation provides a plausible route for this compound to exert systemic effects.

Future research should prioritize in-vivo animal studies and human clinical trials that concurrently measure fecal this compound concentrations and a panel of systemic inflammatory markers (e.g., CRP, IL-6, TNF-α). Such studies are crucial to definitively establish the correlation and to elucidate the precise role of this compound in the pathophysiology of systemic inflammation. These investigations will be instrumental in developing novel therapeutic strategies targeting the gut microbiome to mitigate inflammatory diseases.

References

Safety Operating Guide

Proper Disposal of Skatole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of skatole in a research environment.

This compound (3-methylindole) is a malodorous, solid organic compound that requires careful handling and specific disposal procedures due to its potential environmental toxicity, particularly to aquatic life. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat. All work with solid this compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Spill Management

In the event of a this compound spill, immediate action is necessary to prevent contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[1]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water, followed by a rinse. All cleaning materials must also be disposed of as hazardous waste.

Disposal Procedures: A Step-by-Step Guide

This compound and any materials contaminated with it are classified as hazardous waste and must not be disposed of down the drain or in regular trash.[1][2] The primary and most recommended method of disposal is through a licensed hazardous waste management company, which will typically incinerate the material in a controlled environment.

For laboratories that generate small quantities of this compound waste, chemical degradation can be employed as a preliminary treatment to render the waste less hazardous before collection. The following are experimental protocols for the chemical oxidation of this compound.

Experimental Protocol 1: Oxidation with Potassium Permanganate (KMnO₄)

This procedure utilizes the strong oxidizing properties of potassium permanganate to break down the this compound molecule. This reaction should be performed in a chemical fume hood.

Materials:

  • This compound waste (solid or dissolved in a suitable solvent)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 3M)

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) for quenching

  • pH paper

  • Appropriate hazardous waste containers

Procedure:

  • Preparation: In a suitably sized flask equipped with a magnetic stirrer, dissolve or suspend the this compound waste in water. If the waste is in an organic solvent, ensure the solvent is compatible with oxidation (e.g., avoid alcohols that will be readily oxidized).

  • Acidification: Slowly add dilute sulfuric acid to the solution until the pH is acidic (pH 2-3).

  • Oxidation: While stirring vigorously, slowly add a saturated solution of potassium permanganate. A 25% excess of KMnO₄ is recommended to ensure complete oxidation. The purple color of the permanganate will disappear as it reacts. Continue adding KMnO₄ until a faint, persistent purple or brown (from manganese dioxide precipitate) color remains for at least 30 minutes, indicating the reaction is complete.

  • Quenching: After the reaction is complete, quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite or sodium thiosulfate until the purple or brown color disappears and the solution becomes colorless or clear.

  • Neutralization: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 by adding a suitable base, such as sodium bicarbonate or sodium hydroxide, if necessary.

  • Disposal: The treated solution, now containing degraded products of this compound and inorganic salts, should be collected in a properly labeled hazardous waste container for collection by a licensed disposal service.

Experimental Protocol 2: Oxidation with Sodium Hypochlorite (Bleach)

This method uses common laboratory or household bleach (sodium hypochlorite solution) to oxidize this compound. This procedure should be performed in a chemical fume hood.

Materials:

  • This compound waste

  • Sodium hypochlorite (NaOCl) solution (household bleach is typically 5-6%)

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) for quenching (optional, depending on local regulations for drain disposal of treated waste)

  • Appropriate hazardous waste containers

Procedure:

  • Preparation: Place the this compound waste in a suitable container with a magnetic stirrer. If the waste is a solid, dissolve it in a minimal amount of a water-miscible solvent that does not react with bleach (e.g., acetone, but with caution as it can form chloroform in the presence of bleach).

  • Oxidation: Slowly add an excess of sodium hypochlorite solution to the stirring this compound waste. A common recommendation for treating organic waste is a 1:5 to 1:10 ratio of waste to bleach, ensuring a final hypochlorite concentration of at least 0.5% to 1%.[3]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 20-30 minutes to ensure complete degradation.[4][5]

  • Quenching and Disposal: The resulting solution contains oxidized products of this compound. Depending on institutional and local regulations, after ensuring complete degradation, the solution may be further diluted with copious amounts of water and disposed of down the drain. However, the most prudent approach is to collect the treated waste in a designated hazardous waste container for professional disposal. If required, any residual chlorine can be quenched with sodium bisulfite or thiosulfate before collection.

Quantitative Data Summary

ParameterPotassium Permanganate OxidationSodium Hypochlorite Oxidation
Oxidant Potassium permanganate (KMnO₄)Sodium hypochlorite (NaOCl)
Recommended Excess ~25% molar excessFinal concentration of 0.5% - 1%
pH Condition Acidic (pH 2-3)Typically alkaline (as is)
Reaction Time >30 minutes (until color persists)>20-30 minutes
Quenching Agent Sodium bisulfite or thiosulfateSodium bisulfite or thiosulfate
Final pH Neutralized to pH 6-8Check and neutralize if necessary

This compound Disposal Workflow

Skatole_Disposal_Workflow start This compound Waste Generated spill Spill Occurs start->spill No collect_waste Collect in Labeled Hazardous Waste Container start->collect_waste Yes spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->collect_waste decision Lab-Scale Treatment? collect_waste->decision disposal_company Arrange for Pickup by Licensed Disposal Company decision->disposal_company No kmno4 KMnO4 Oxidation Protocol decision->kmno4 Yes naocl NaOCl Oxidation Protocol decision->naocl Yes incineration Controlled Incineration disposal_company->incineration treated_waste Collect Treated Waste in Labeled Container kmno4->treated_waste naocl->treated_waste treated_waste->disposal_company

Caption: Logical workflow for the proper disposal of this compound waste.

Signaling Pathway for this compound Oxidation

Skatole_Oxidation_Pathway This compound This compound (3-Methylindole) intermediate Oxidized Intermediates (e.g., hydroxylation, ring cleavage) This compound->intermediate Oxidation oxidant Strong Oxidizing Agent (e.g., KMnO4, NaOCl) oxidant->intermediate final_products Final Degradation Products (e.g., smaller organic acids, CO2, H2O, inorganic salts) intermediate->final_products Further Oxidation

Caption: Simplified pathway of this compound degradation via chemical oxidation.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Skatole

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in groundbreaking research and development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Skatole (3-methylindole), ensuring the protection of personnel and the integrity of experimental work.

This compound, a compound known for its strong fecal odor at high concentrations, requires careful management in a laboratory setting. Adherence to the following procedural guidance will mitigate risks and ensure a safe research environment.

Essential Safety and Physical Properties

A summary of key quantitative data for this compound is presented below, offering a quick reference for safety assessments and handling procedures.

PropertyValue
Chemical Formula C₉H₉N
Molecular Weight 131.17 g/mol
Appearance White to off-white crystalline solid, flakes, or powder[1]
Odor Unpleasant, fecal odor at high concentrations; floral at low concentrations
Melting Point 93 to 95 °C (199 to 203 °F)[2]
Boiling Point 265 °C (509 °F)[2]
Solubility in Water Insoluble[2]
Acute Oral Toxicity (LD50) 3450 mg/kg (Rat)[3]
Flash Point 131.67 °C (269.00 °F)[4]

Personal Protective Equipment (PPE) Protocol

The following personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

PPE ItemSpecification
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[5].
Skin Protection Chemical-resistant gloves (tested according to EN 374) and a lab coat are required. For larger spills, a full suit may be necessary[1][6].
Respiratory Protection A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated. For large spills, a self-contained breathing apparatus (SCBA) is recommended[1].

Step-by-Step Handling and Experimental Workflow

Proper handling of this compound is critical to ensure safety and prevent contamination. The following workflow outlines the key steps from receipt to disposal.

G This compound Handling and Disposal Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Decontamination and Disposal receive Receive this compound inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe Begin Experiment fume_hood Work in a Fume Hood don_ppe->fume_hood weigh Weigh this compound fume_hood->weigh prepare Prepare Solution weigh->prepare decontaminate_ppe Decontaminate or Dispose of PPE prepare->decontaminate_ppe decontaminate_glassware Decontaminate Glassware prepare->decontaminate_glassware dispose_waste Dispose of this compound Waste decontaminate_ppe->dispose_waste decontaminate_glassware->dispose_waste

This compound Handling and Disposal Workflow

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, ignition sources, and strong oxidizing agents[3][7]. The recommended storage temperature is between 15–25 °C[6][8].

2. Preparation and Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[1].

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Avoid the formation of dust and aerosols during weighing and solution preparation[6].

3. In Case of a Spill:

  • For small spills, use appropriate tools to place the spilled solid into a suitable waste disposal container[7].

  • For large spills, evacuate the area. Wear a full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus should be used to avoid inhalation[1].

  • Finish cleaning the spill area by spreading water on the contaminated surface and disposing of it according to local and regional authority requirements[3].

Disposal Plan

All this compound waste, including contaminated materials and unused product, must be disposed of as hazardous waste.

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not discharge to sewer systems[5].

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in the hazardous waste container. Contaminated lab coats should be professionally laundered or disposed of as hazardous waste.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste[9].

By adhering to these safety protocols and handling procedures, researchers can confidently work with this compound while maintaining a secure and productive laboratory environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.